Triphenyl phosphite
Description
Structure
3D Structure
Properties
IUPAC Name |
triphenyl phosphite | |
|---|---|---|
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InChI |
InChI=1S/C18H15O3P/c1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H | |
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InChI Key |
HVLLSGMXQDNUAL-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
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Molecular Formula |
C18H15O3P, Array | |
| Record name | TRIPHENYL PHOSPHITE | |
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DSSTOX Substance ID |
DTXSID0026252 | |
| Record name | Triphenyl phosphite | |
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Molecular Weight |
310.3 g/mol | |
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Physical Description |
Triphenyl phosphite is a clear, pale yellow liquid with a clean, pleasant odor. (NTP, 1992), Liquid; NKRA, Colorless to pale yellow solid or oily liquid; mp = 22-25 deg C; [ICSC] Pleasant odor; [HSDB] Off-white or yellow low melting solid; mp = 22-24 deg C; [MSDSonline], COLOURLESS-TO-PALE YELLOW SOLID OR OILY LIQUID WITH CHARACTERISTIC ODOUR. | |
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| Record name | Phosphorous acid, triphenyl ester | |
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Boiling Point |
680 °F at 760 mmHg (NTP, 1992), 360 °C | |
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Flash Point |
425 °F (NTP, 1992), 425 °F (218 °C) (OPEN CUP), 218 °C o.c. | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), Insoluble in water. Very soluble in ethanol, organic solvents., Solubility in water: none | |
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Density |
1.1844 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1842 @ 20 °C, Relative density (water = 1): 1.18 | |
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Vapor Density |
>1 (air = 1) | |
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Color/Form |
Water-white to pale yellow solid or oily liquid | |
CAS No. |
101-02-0 | |
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Melting Point |
72 to 75 °F (NTP, 1992), 25 °C, 22-25 °C | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Mechanism of Triphenyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of triphenyl phosphite, a versatile organophosphorus compound with significant applications in organic synthesis and industrial processes. The document details common synthetic protocols, explores the underlying reaction mechanism, and presents quantitative data to support researchers and professionals in the field.
Introduction
Triphenyl phosphite, with the chemical formula P(OC₆H₅)₃, is a colorless to pale yellow viscous liquid.[1][2] It serves as a crucial reagent and ligand in various chemical transformations.[2][3] Its applications range from being a stabilizer in polymers like PVC, polypropylene, and polystyrene to a key component in the synthesis of other organophosphorus compounds.[4][5] In pharmaceutical and drug development, it is utilized in peptide coupling reactions and as a precursor for ligands in metal-catalyzed reactions.[2] Understanding its synthesis is paramount for its effective application.
Synthesis of Triphenyl Phosphite
The most prevalent method for synthesizing triphenyl phosphite is the reaction of phosphorus trichloride (PCl₃) with phenol (HOC₆H₅).[1][2] The overall reaction is as follows:
PCl₃ + 3 HOC₆H₅ → P(OC₆H₅)₃ + 3 HCl[1]
This reaction can be carried out under various conditions, including in the presence of a base to act as a hydrogen chloride scavenger, which improves the reaction efficiency.[4][5] Both batch and continuous flow processes have been developed for its synthesis.[4][5]
The following table summarizes quantitative data from various synthetic protocols for triphenyl phosphite.
| Parameter | Method 1: Batch Process (No Base) | Method 2: Batch Process (with Base) | Method 3: Continuous Flow |
| Reactants | Phenol, Phosphorus Trichloride | Phenol, Phosphorus Trichloride, Triethylamine (TEA) | 2,4-di-tert-butylphenol, Phosphorus Trichloride, Triethylamine (TEA) |
| Molar Ratio (Phenol:PCl₃) | 3.3 : 1[6] | 3 : 1[4] | 3 : 1[4] |
| Catalyst/Base | None | Triethylamine (TEA) | Triethylamine (TEA) |
| Solvent | None (neat) | Toluene | Chloroform |
| Temperature | 45°C initially, then ramped to 160-170°C[6][7] | 40°C initially, then 70°C[4] | 70°C[4] |
| Reaction Time | ~6 hours[6] | 3 hours[4] | 20 seconds (residence time)[4][5] |
| Pressure | Atmospheric, then vacuum (10-350 mm Hg) for purification[6][7] | Atmospheric | 8 bar[4] |
| Yield | 94% - 97.8%[6][7] | 82% | 88% (for tris(2,4-di-tert-butylphenyl) phosphite)[4] |
| Purification | Vacuum distillation to remove excess phenol[6][7] | Filtration and solvent removal | Not explicitly detailed |
Method 1: Laboratory Scale Batch Synthesis (Without Base) [6][7]
-
A 3-liter, three-necked flask is charged with 1120.5 g (11.90 mol) of phenol and equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas absorption trap containing water.
-
The flask is filled with nitrogen to create an inert atmosphere.
-
The phenol is heated to 45°C with stirring.
-
494.0 g (3.60 mol) of phosphorus trichloride is added dropwise from the dropping funnel over a period of 4 hours. The evolved hydrogen chloride gas is trapped in the water.
-
After the addition is complete, the reaction mixture is stirred for an additional 20 minutes.
-
The temperature is then raised to 70°C for 10 minutes, held for 10 minutes, and then further increased to 160°C for 30 minutes, and maintained for 1.5 hours to ensure the reaction goes to completion.
-
The reflux condenser is replaced with a distillation apparatus.
-
The reaction flask is heated to 170°C under a vacuum of 300-350 mm Hg for 60 minutes to distill off excess phenol.
-
The vacuum is gradually reduced to 10 mm Hg to collect the remaining phenol.
-
The residue, crude triphenyl phosphite (approximately 1091.3 g), is obtained.
Method 2: Continuous Flow Synthesis [4][5]
A continuous flow setup with a microreactor is employed for this synthesis.
-
Solutions of 2,4-di-tert-butylphenol, phosphorus trichloride, and triethylamine in chloroform are prepared.
-
The reactants are pumped into the microreactor at a stoichiometric ratio.
-
The reaction is conducted at 70°C with a residence time of 20 seconds.
-
The product stream is collected at the outlet of the microreactor.
-
This method allows for rapid production and enhanced safety.
Reaction Mechanism
The synthesis of triphenyl phosphite from phosphorus trichloride and phenol proceeds through a series of three sequential nucleophilic substitution reactions.[4][5] In each step, a phenoxy group replaces a chlorine atom on the phosphorus center, with the concurrent release of a molecule of hydrogen chloride.[4] The presence of a base, such as triethylamine or pyridine, facilitates the reaction by neutralizing the evolved HCl, thereby preventing the reverse reaction and increasing the nucleophilicity of the phenol.[4][5]
The primary side products are the intermediates, monophenyl dichlorophosphite and diphenyl monochlorophosphite, especially if there is an insufficient amount of phenol or if the reaction does not go to completion.[4]
Visualizations
Caption: Stepwise synthesis of triphenyl phosphite.
Caption: Batch synthesis workflow for triphenyl phosphite.
Conclusion
The synthesis of triphenyl phosphite is a well-established and scalable process, primarily relying on the reaction between phosphorus trichloride and phenol. The reaction conditions can be optimized to achieve high yields, with modern continuous flow methods offering significant advantages in terms of reaction time and safety. A thorough understanding of the reaction mechanism and experimental parameters is crucial for researchers and professionals to effectively produce and utilize this important chemical compound in various applications, including drug development and materials science.
References
- 1. Triphenyl phosphite - Wikipedia [en.wikipedia.org]
- 2. TRIPHENYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 3. Triphenyl phosphite: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triphenyl phosphite synthesis - chemicalbook [chemicalbook.com]
- 7. RU2669934C1 - Method for producing triphenyl phosphite - Google Patents [patents.google.com]
Triphenyl phosphite chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Triphenyl Phosphite
Abstract
Triphenyl phosphite (TPP), an organophosphorus compound with the chemical formula P(OC₆H₅)₃, is a versatile and widely utilized chemical in various industrial and synthetic applications.[1] This colorless to pale yellow viscous liquid serves as a crucial intermediate and additive in the polymer industry, acting as a stabilizer and antioxidant.[2][3] Furthermore, its role as a ligand in organometallic chemistry and a reagent in organic synthesis, including in the conversion of alcohols to alkyl halides and as a peptide coupling agent, underscores its importance.[1][2] This document provides a comprehensive overview of the chemical and physical properties of triphenyl phosphite, its molecular structure, synthesis, and key applications, with a focus on the underlying chemical principles and experimental methodologies.
Chemical Structure and Formula
Triphenyl phosphite is the ester of phosphorous acid and phenol.[4][5] The central phosphorus(III) atom is bonded to three phenoxy groups. The molecule has a trigonal pyramidal geometry around the phosphorus atom.
Caption: 2D structure of Triphenyl Phosphite.
Physical and Chemical Properties
Triphenyl phosphite is a colorless to pale yellow, viscous liquid at room temperature with a mild, pleasant odor.[2][6] It is insoluble in water but soluble in many organic solvents such as ethanol, acetone, benzene, and ether.[2][4]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅O₃P | [2] |
| Molecular Weight | 310.28 g/mol | [1][6] |
| Appearance | Colorless to pale yellow viscous liquid | [1][2] |
| Melting Point | 22-25 °C | [2][4] |
| Boiling Point | 360 °C | [1] |
| Density | 1.184 g/mL at 25 °C | [1] |
| Refractive Index | 1.5880 - 1.5900 at 25 °C | [2] |
| Flash Point | 218.3 °C (open cup) | [2] |
| Ignition Point | 243 °C | [2] |
| Solubility in Water | Insoluble | [2][4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene | [2][4] |
Spectroscopic Properties
The structure of triphenyl phosphite can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Observation | Reference |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl groups. | [7][8] |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl rings. | [9] |
| ³¹P NMR | A characteristic signal for the phosphorus atom in the phosphite environment. | [10] |
| IR Spectroscopy | Characteristic absorption bands for P-O-C stretching and C-H aromatic stretching. Differences in the spectra are observed in the regions of O-P-O deformation vibrations (700–750 cm⁻¹), P-O stretching vibrations (840–890 cm⁻¹), and C-O stretching vibrations (1180–1220 cm⁻¹). | [11] |
Synthesis
Triphenyl phosphite is typically synthesized by the reaction of phosphorus trichloride with phenol.[1] The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Caption: Synthesis of Triphenyl Phosphite.
Experimental Protocol: Synthesis of Triphenyl Phosphite
A novel method for the synthesis of triphenyl phosphite and its derivatives has been developed in continuous flow.[12][13]
Materials:
-
2,4-Di-tert-butylphenol (0.06 mol, 3.0 equiv)
-
Base (e.g., triethylamine) (0.066 mol, 3.3 equiv)
-
Solvent (e.g., chloroform)
-
Phosphorus trichloride (0.02 mol, 1.0 equiv)
Procedure:
-
Dissolve 2,4-di-tert-butylphenol and the base in the solvent and dilute to 50.0 mL. Load this solution into one syringe of a syringe pump.[12]
-
Dissolve phosphorus trichloride in the solvent and dilute to 50.0 mL. Load this solution into a second syringe.[12]
-
Introduce the reactants into a PTFE capillary (ID = 0.8 mm, inner volume = 5.0 mL) via the syringe pump.[12]
-
The two fluids are mixed in a PTFE T-mixer (ID = 0.8 mm) before entering the microreactor.[12]
-
With a total residence time of 20 seconds, the target product is prepared in the microreactor.[12][13]
This continuous flow method significantly shortens the reaction time compared to standard batch reactions and allows for the use of stoichiometric ratios of reactants, making the process more efficient and environmentally friendly.[12][13]
Key Reactions and Applications
Triphenyl phosphite is a versatile reagent with numerous applications in organic synthesis and industry.
Stabilizer and Antioxidant in Polymers
Triphenyl phosphite is widely used as a secondary antioxidant and stabilizer in various polymers, including PVC, polypropylene, polystyrene, and ABS resins.[2][3] It functions by scavenging free radicals and decomposing hydroperoxides, which are formed during polymer processing and degradation, thus preventing discoloration and maintaining the mechanical properties of the polymer.[3]
Ligand in Organometallic Chemistry and Catalysis
Triphenyl phosphite is a common ligand in coordination chemistry, forming stable complexes with many transition metals, such as nickel, palladium, and platinum.[1] Nickel complexes of triphenyl phosphite are effective homogeneous catalysts for the hydrocyanation of alkenes.[1][2] It also forms a variety of iron complexes.[1]
Caption: Simplified catalytic cycle for alkene hydrocyanation.
Reagent in Organic Synthesis
-
Conversion of Alcohols to Alkyl Halides: Triphenyl phosphite is used to convert alcohols to the corresponding alkyl halides.[2][5]
-
Peptide Coupling Agent: It serves as a coupling agent in peptide synthesis.[2][5]
-
Synthesis of Other Organophosphorus Compounds: It is a precursor for the synthesis of other phosphites through transesterification reactions. For example, it reacts with methanol in the presence of sodium methoxide to form trimethyl phosphite.[4]
Experimental Protocol: Conversion of an Alcohol to an Alkyl Bromide
General Procedure:
-
Triphenyl phosphite can be used to synthesize bromotriphenoxyphosphonium bromide by reacting it with bromine.[2] This reagent can then be used as a brominating agent.
-
To a solution of the alcohol in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add the brominating agent (prepared from triphenyl phosphite and bromine) at a low temperature (e.g., 0 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up the reaction by washing with an aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure alkyl bromide.
Safety and Handling
Triphenyl phosphite is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may cause an allergic skin reaction and may cause damage to the nervous system through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[14]
-
Handling: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection.[14][15] Avoid contact with skin and eyes and avoid breathing vapors or mist.[15]
-
Storage: Store in tightly closed containers in a cool, well-ventilated area, separated from strong oxidants.[14][16]
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.[14]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
If inhaled: Move the person into fresh air.[14]
-
If swallowed: Rinse mouth.[14]
-
In all cases of exposure, seek medical attention.[14]
-
Conclusion
Triphenyl phosphite is a chemical of significant industrial and academic interest. Its unique combination of properties makes it an effective polymer additive, a versatile ligand in catalysis, and a valuable reagent in synthetic organic chemistry. A thorough understanding of its chemical properties, structure, and reactivity is essential for its safe and efficient application in research and development.
References
- 1. Triphenyl phosphite - Wikipedia [en.wikipedia.org]
- 2. TRIPHENYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Triphenyl phosphite Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Triphenyl phosphite | 101-02-0 [chemicalbook.com]
- 6. Triphenyl phosphite: properties and applications_Chemicalbook [chemicalbook.com]
- 7. Triphenyl phosphite(101-02-0) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. IR Spectra of Triphenyl Phosphite and Their Interpretation by Molecular Modeling | Physics [fizika.sgu.ru]
- 12. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. nj.gov [nj.gov]
Spectroscopic Profile of Triphenyl Phosphite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for triphenyl phosphite, a widely used organophosphorus compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development. This guide includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Quantitative Spectroscopic Data
The following tables summarize the essential NMR, IR, and MS data for triphenyl phosphite.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Triphenyl Phosphite
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.20 - 7.40 | Multiplet | Aromatic Protons (C₆H₅) |
Note: The aromatic protons of the three phenyl groups overlap, resulting in a complex multiplet in the specified region.
Table 2: ¹³C NMR Spectroscopic Data for Triphenyl Phosphite
| Chemical Shift (δ) ppm | Assignment |
| ~121 | Aromatic CH |
| ~125 | Aromatic CH |
| ~129 | Aromatic CH |
| ~151 | Aromatic C-O |
Note: The chemical shifts for the aromatic carbons may show slight variations depending on the solvent and experimental conditions.
Table 3: ³¹P NMR Spectroscopic Data for Triphenyl Phosphite
| Chemical Shift (δ) ppm | Reference |
| ~127 | 85% H₃PO₄ |
Infrared (IR) Spectroscopy
Table 4: Characteristic Infrared Absorption Bands for Triphenyl Phosphite
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 1590 | Strong | C=C Aromatic Ring Stretch |
| 1490 | Strong | C=C Aromatic Ring Stretch |
| 1190 | Strong | P-O-C Asymmetric Stretch |
| 850 | Strong | P-O-C Symmetric Stretch |
| 750 - 690 | Strong | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS)
Table 5: Major Mass Spectrometry Fragments for Triphenyl Phosphite (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 310 | ~100 | [M]⁺ (Molecular Ion) |
| 217 | High | [M - C₆H₅O]⁺ |
| 140 | Medium | [(C₆H₅O)P]⁺ |
| 94 | High | [C₆H₅OH]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of triphenyl phosphite and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.[1][2][3] Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[4]
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2.1.2. ³¹P NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H and ¹³C NMR spectroscopy.
-
Instrument Parameters:
-
Spectrometer: A spectrometer equipped with a phosphorus probe, operating at a frequency corresponding to the ¹H field strength (e.g., 162 MHz for a 400 MHz spectrometer).
-
Nucleus: ³¹P.
-
Solvent: CDCl₃.
-
Reference: External 85% phosphoric acid (H₃PO₄) at 0.00 ppm.[5]
-
Temperature: 298 K.
-
Parameters:
-
Pulse Program: Proton-decoupled.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds.
-
Number of Scans: 64-128.
-
-
-
Data Processing: Process the data as described for ¹H and ¹³C NMR, referencing the spectrum to the external standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As triphenyl phosphite is a liquid at room temperature, the neat liquid can be analyzed directly.[6] Place a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[7]
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Accessory: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Acquire a background spectrum of the clean, empty salt plates.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the triphenyl phosphite sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS system) if volatile.[8]
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[9]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 200-250 °C.
-
-
Data Acquisition and Analysis: The instrument will record the mass-to-charge ratio (m/z) and relative abundance of the ions produced. The resulting mass spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like triphenyl phosphite.
Caption: Logical workflow for the spectroscopic analysis of triphenyl phosphite.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. 6.8 ¹³C NMR Spectroscopy | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]
An In-Depth Technical Guide to the Coordination Chemistry of Triphenyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenyl phosphite, P(OC₆H₅)₃, is a versatile organophosphorus ligand that plays a significant role in coordination chemistry and homogeneous catalysis. Its unique electronic and steric properties allow for the fine-tuning of the reactivity of metal centers, leading to applications in various industrial processes, including hydrocyanation. This technical guide provides a comprehensive overview of the fundamental aspects of triphenyl phosphite coordination chemistry, including its electronic and steric characteristics, common coordination modes, and the synthesis and properties of key metal complexes. Detailed experimental protocols and quantitative data are presented to facilitate practical application and further research.
Ligand Properties of Triphenyl Phosphite
The coordination chemistry of triphenyl phosphite is governed by a combination of its electronic and steric profiles. These properties influence the stability, structure, and reactivity of its metal complexes.
Electronic Properties
Triphenyl phosphite is generally considered a strong π-acceptor ligand. The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center, forming a σ-bond. Concurrently, the empty σ* orbitals of the P-O bonds can accept electron density from filled metal d-orbitals through π-backbonding. This π-acceptor character is more pronounced in phosphites compared to phosphines due to the electronegative oxygen atoms withdrawing electron density from the phosphorus center.
The electronic influence of a phosphine or phosphite ligand can be quantified using Tolman's Electronic Parameter (TEP). The TEP for triphenyl phosphite is 2089 cm⁻¹ , which is higher than that of triphenylphosphine (2068.9 cm⁻¹), indicating that triphenyl phosphite is a weaker net electron donor and a stronger π-acceptor.
Steric Properties
The steric bulk of triphenyl phosphite is significant and plays a crucial role in determining the coordination number and geometry of its metal complexes. The steric hindrance is quantified by the Tolman cone angle, which is a measure of the solid angle occupied by the ligand at the metal center. The Tolman cone angle for triphenyl phosphite is 128° . This value is intermediate among common phosphorus ligands and allows for the formation of stable, coordinatively unsaturated complexes that are often catalytically active.
Synthesis and Characterization of Triphenyl Phosphite Metal Complexes
Triphenyl phosphite forms complexes with a wide range of transition metals. The synthesis of these complexes often involves the displacement of weaker-coordinating ligands. Due to the air and moisture sensitivity of many organometallic compounds, these syntheses are typically carried out under an inert atmosphere using Schlenk line or glovebox techniques.
Nickel Complexes
This complex is a key catalyst in the hydrocyanation of alkenes.
Experimental Protocol: Synthesis of Tetrakis(triphenyl phosphite)nickel(0)
-
Materials: Anhydrous nickel(II) chloride (NiCl₂), triphenyl phosphite (P(OPh)₃), diethylamine, and a suitable solvent such as acetonitrile. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
A solution of anhydrous NiCl₂ in acetonitrile is prepared in a Schlenk flask.
-
An excess of triphenyl phosphite is added to the solution.
-
Diethylamine is slowly added to the stirred solution. The diethylamine acts as a reducing agent and a scavenger for the formed HCl.
-
The reaction mixture is stirred at room temperature for several hours.
-
The resulting precipitate of diethylammonium chloride is removed by filtration.
-
The solvent is removed from the filtrate under vacuum to yield the crude product.
-
The crude product is recrystallized from a suitable solvent like ethanol to afford pale yellow crystals of Ni[P(OPh)₃]₄.
-
Data Presentation: Properties of Ni[P(OPh)₃]₄
| Property | Value |
| Formula | C₇₂H₆₀NiO₁₂P₄ |
| Molar Mass | 1303.86 g/mol |
| Appearance | Pale yellow solid |
| ³¹P NMR (CDCl₃) | δ 128.5 (s) |
| Melting Point | 145-147 °C |
| Coordination Geometry | Tetrahedral |
Rhodium Complexes
This complex is an example of a mixed-ligand system where triphenyl phosphite modifies the properties of a well-known catalyst precursor, Wilkinson's catalyst ([RhCl(PPh₃)₃]).
Experimental Protocol: Synthesis of trans-[RhCl(PPh₃)₂(P(OPh)₃)]
-
Materials: Wilkinson's catalyst ([RhCl(PPh₃)₃]), triphenyl phosphite (P(OPh)₃), and a solvent such as toluene. All manipulations must be performed under an inert atmosphere.
-
Procedure:
-
Wilkinson's catalyst is dissolved in toluene in a Schlenk flask.
-
A stoichiometric amount of triphenyl phosphite is added to the solution.
-
The reaction mixture is stirred at room temperature, and the progress of the ligand exchange reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion of the reaction, the solvent is partially removed under vacuum to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Data Presentation: Structural and Spectroscopic Data for trans-[RhCl(PPh₃)₂(P(OPh)₃)]
| Parameter | Value |
| Formula | C₅₄H₄₅ClO₃P₃Rh |
| Coordination Geometry | Square planar |
| ³¹P NMR (CDCl₃) | δ(P(OPh)₃) = 110.1 ppm (d, ¹J(Rh-P) = 234 Hz, ²J(P-P) = 0 Hz)δ(PPh₃) = 31.5 ppm (d, ¹J(Rh-P) = 139 Hz, ²J(P-P) = 0 Hz) |
| Selected Bond Lengths | Rh-P(OPh)₃: ~2.2 ÅRh-PPh₃ (trans to P(OPh)₃): ~2.3 ÅRh-PPh₃ (trans to Cl): ~2.3 ÅRh-Cl: ~2.4 Å |
| Selected Bond Angles | P(OPh)₃-Rh-PPh₃: ~90°P(OPh)₃-Rh-Cl: ~90°PPh₃-Rh-PPh₃: ~175°PPh₃-Rh-Cl: ~90° |
Note: The provided bond lengths and angles are approximate values based on typical structures of similar rhodium(I) complexes, as the specific crystallographic data was not found in the initial search results.
Role in Catalysis: Hydrocyanation of Butadiene
Nickel complexes of triphenyl phosphite are highly effective catalysts for the hydrocyanation of alkenes, a crucial industrial process for the production of adiponitrile, a precursor to nylon-6,6.[1][2] The catalytic cycle involves several key steps, as illustrated in the following diagram.
References
The Pivotal Role of Triphenyl Phosphite in Organometallic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triphenyl phosphite, P(OC₆H₅)₃, is a versatile and widely utilized ligand in the field of organometallic chemistry. Its unique electronic and steric properties have made it an indispensable component in a variety of catalytic processes, ranging from industrial-scale synthesis to fine chemical production. This technical guide provides an in-depth exploration of the core principles governing the function of triphenyl phosphite in organometallic chemistry, with a focus on its application in catalysis. Detailed experimental protocols, quantitative data, and visualizations of key mechanistic pathways are presented to offer a comprehensive resource for researchers and professionals in chemistry and drug development.
Core Properties of Triphenyl Phosphite as a Ligand
The utility of triphenyl phosphite as a ligand stems from a combination of its steric and electronic characteristics. These properties influence the stability, reactivity, and selectivity of the resulting metal complexes.
Electronic Profile: A Strong π-Acceptor
Triphenyl phosphite is characterized as a strong π-acceptor ligand. The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center, forming a σ-bond. Crucially, the phosphorus atom is bonded to three phenoxy groups. The electron-withdrawing nature of these groups enhances the π-acidity of the ligand. This allows for significant back-donation of electron density from the metal's d-orbitals into the low-lying σ* orbitals of the P-O bonds. This strong π-acceptor character stabilizes low-valent metal centers and modulates the electronic properties of the metal, which is a key factor in its catalytic activity.
Steric Footprint: The Tolman Cone Angle
The steric bulk of a ligand is a critical parameter that influences the coordination number of the metal center, the rate of ligand substitution, and the regioselectivity of catalytic reactions. The size of phosphite and phosphine ligands is often quantified by the Tolman cone angle (θ). While early estimates suggested a cone angle of 128°, more recent crystallographic studies have shown that the flexible nature of the phenoxy groups results in a larger effective cone angle, typically in the range of 140-160°. This places triphenyl phosphite as a sterically demanding ligand, comparable to triphenylphosphine.
Comparative Analysis with Common Phosphine Ligands
To contextualize the properties of triphenyl phosphite, a comparison with other common phosphine ligands is presented in the table below.
| Ligand | Formula | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν) (cm⁻¹) | Key Features |
| Triphenyl Phosphite | P(OPh)₃ | 128° (often cited), effective 140-160° | 2089 | Strong π-acceptor, electron-withdrawing |
| Triphenylphosphine | PPh₃ | 145° | 2068.9 | Strong σ-donor, moderate π-acceptor[1] |
| Tricyclohexylphosphine | P(Cy)₃ | 170° | 2056.4 | Strong σ-donor, very bulky |
| Trimethylphosphine | P(Me)₃ | 118° | 2064.1 | Strong σ-donor, less bulky |
Applications in Homogeneous Catalysis
The electronic properties of triphenyl phosphite make it an excellent ligand for stabilizing low-valent transition metal catalysts, which are highly active in a variety of transformations.
Nickel-Catalyzed Hydrocyanation of Alkenes
One of the most significant industrial applications of triphenyl phosphite is in the nickel-catalyzed hydrocyanation of alkenes, particularly the synthesis of adiponitrile from butadiene, a key precursor to Nylon 6,6.[2] In this process, nickel(0) complexes of triphenyl phosphite serve as the active catalyst. The strong π-acceptor nature of the triphenyl phosphite ligands stabilizes the Ni(0) center, and the steric bulk influences the regioselectivity of the addition of HCN to the alkene.
The catalytic cycle for the hydrocyanation of butadiene is depicted below. The process involves the oxidative addition of HCN to the Ni(0) center, followed by coordination of butadiene, migratory insertion, and reductive elimination to form pentenenitrile. Subsequent isomerization and a second hydrocyanation step yield adiponitrile.
Rhodium-Catalyzed Hydroformylation of Olefins
Triphenyl phosphite is also employed as a ligand in rhodium-catalyzed hydroformylation (oxo process), an important industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen.[3] In this reaction, triphenyl phosphite modifies the rhodium catalyst, influencing its activity and selectivity. The steric and electronic properties of the phosphite ligand affect the ratio of linear to branched aldehyde products.
The generally accepted mechanism for rhodium-catalyzed hydroformylation involving a phosphite ligand is shown below. The cycle involves ligand dissociation, olefin coordination, migratory insertion of the olefin into the Rh-H bond, coordination of CO, migratory insertion of CO to form an acyl complex, and finally, oxidative addition of H₂ followed by reductive elimination of the aldehyde product.
Synthesis of Metal-Triphenyl Phosphite Complexes
The preparation of well-defined metal-triphenyl phosphite complexes is crucial for their use in catalysis and for fundamental studies of their properties.
General Synthetic Strategies
Metal-triphenyl phosphite complexes are typically synthesized by the reaction of a suitable metal precursor with triphenyl phosphite. The choice of the metal precursor, solvent, and reaction conditions (e.g., temperature, stoichiometry) determines the final product. Common methods include:
-
Ligand Substitution: Reaction of a metal halide or another labile complex with triphenyl phosphite, where the phosphite displaces other ligands.
-
Reductive Ligand Substitution: Reduction of a higher oxidation state metal salt in the presence of triphenyl phosphite.
Experimental Protocols
Detailed experimental procedures are essential for the reproducible synthesis and application of organometallic compounds. Below are representative protocols for the synthesis of a cobalt-triphenyl phosphite complex.
Synthesis of Hydridotetrakis(triphenyl phosphito)cobalt(I) (HCo[P(OPh)₃]₄)[1]
This procedure describes the synthesis of a cobalt(I) hydride complex stabilized by four triphenyl phosphite ligands.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Triphenyl phosphite (P(OPh)₃)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve cobalt(II) nitrate hexahydrate (1.5 g) and triphenyl phosphite (8.0 g) in 30 mL of ethanol with stirring at room temperature (25 °C).[1]
-
Prepare a solution of sodium borohydride (0.5 g) in 10 mL of ethanol.
-
Add the sodium borohydride solution dropwise to the stirred solution of the cobalt salt and triphenyl phosphite.[1]
-
After the addition is complete, continue stirring the mixture for 15 minutes. A solid precipitate will form.[1]
-
Collect the solid product by vacuum filtration and wash it successively with ethanol, water, and finally methanol.[1]
-
Dry the product under vacuum.
-
For purification, the crude product can be recrystallized by dissolving it in a minimal amount of dichloromethane, followed by filtration and slow evaporation of the solvent.
Characterization:
-
¹H NMR: The presence of the hydride ligand is confirmed by a characteristic upfield resonance at approximately -11.5 ppm. The aromatic protons of the triphenyl phosphite ligands appear around 7.5 ppm.[1]
-
IR Spectroscopy: The spectrum will show characteristic bands for the P-O-C linkages and the aromatic rings of the triphenyl phosphite ligands. The Co-H stretch is often weak and may not be readily observed.[1]
Spectroscopic Data
Spectroscopic techniques are vital for the characterization of organometallic complexes. Infrared (IR) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative for compounds containing phosphite ligands.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the bonding within the triphenyl phosphite ligand and the coordination to the metal center.
| Compound/Vibration | Wavenumber (cm⁻¹) | Notes |
| Triphenyl Phosphite (neat) | ||
| P-O Stretch | 840 - 890 | Strong absorption.[3] |
| C-O Stretch | 1180 - 1220 | Strong absorption.[3] |
| O-P-O Deformation | 700 - 750 | [3] |
| Aromatic C=C Stretch | ~1490, ~1590 | Characteristic of the phenyl rings.[1] |
| HCo[P(OPh)₃]₄ | ||
| Aromatic C=C Stretch | 1490, 1591 | [1] |
| sp² C-H Stretch | 3067 | [1] |
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for studying phosphorus-containing ligands and their metal complexes. The chemical shift (δ) provides information about the electronic environment of the phosphorus nucleus.
| Compound | ³¹P Chemical Shift (δ, ppm) | Notes |
| Triphenyl Phosphite | ~127 | Relative to 85% H₃PO₄. |
| HRh[P(OPh)₃]₄ | 127.7 (doublet) | The coupling to ¹⁰³Rh (J(Rh-P) = 229 Hz) results in a doublet.[4] |
Conclusion
Triphenyl phosphite is a ligand of paramount importance in organometallic chemistry, with its influence extending from large-scale industrial catalysis to the synthesis of complex molecules. Its unique combination of strong π-acceptor character and significant steric bulk allows for the fine-tuning of metal-based catalysts to achieve high activity and selectivity. A thorough understanding of its properties, the mechanisms of the catalytic cycles it participates in, and the methods for synthesizing its metal complexes is crucial for the continued development of innovative and efficient chemical transformations. This guide provides a foundational resource for researchers and professionals seeking to leverage the power of triphenyl phosphite in their work.
References
- 1. ANYTHING AND EVERYTHING: Synthesis & Characterization of a Metal Hydride Complex [loshechandran.blogspot.com]
- 2. Triphenyl phosphite | (C6H5O)3P | CID 7540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IR Spectra of Triphenyl Phosphite and Their Interpretation by Molecular Modeling | Physics [fizika.sgu.ru]
- 4. pure.uva.nl [pure.uva.nl]
Triphenyl Phosphite: A Technical Guide for Researchers
This technical guide provides an in-depth overview of triphenyl phosphite, a versatile organophosphorus compound widely utilized in chemical synthesis and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, safety, and key experimental protocols.
Chemical and Physical Properties
Triphenyl phosphite, with the chemical formula P(OC₆H₅)₃, is a colorless to pale yellow viscous liquid.[3] It is an important trivalent phosphorus compound used as a reactant and catalyst in various organic syntheses.[4] The key physical and chemical properties of triphenyl phosphite are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅O₃P | [2][5] |
| Molecular Weight | 310.28 g/mol | [1][2] |
| CAS Number | 101-02-0 | [1][2][3][5] |
| EINECS Number | 202-908-4 | [2][5] |
| Melting Point | 22-24 °C | [1][6] |
| Boiling Point | 360 °C | [1][6] |
| Density | 1.184 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.59 | [1] |
| Flash Point | 210 °C (410 °F) | [1] |
| Vapor Pressure | 5 mmHg at 205 °C | [1] |
| Appearance | Clear, colorless to light yellow liquid | [5] |
Safety Data Sheet Summary
Triphenyl phosphite presents several hazards that necessitate careful handling and adherence to safety protocols. Below is a summary of its classification and safety information according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Repeated Exposure (Category 2) | H373: May cause damage to organs (Nervous system) through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects |
Precautionary Statements:
Users should wear protective gloves, clothing, and eye/face protection.[2][6] In case of ingestion, call a poison center or doctor.[2][6] If the substance comes into contact with skin, wash with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2][6] It is crucial to avoid release into the environment and to dispose of the substance and its container in accordance with local regulations.[2][6]
Key Applications and Reactions
Triphenyl phosphite is a versatile reagent with numerous applications in both laboratory and industrial settings.
Ligand in Homogeneous Catalysis
Triphenyl phosphite is a common ligand in coordination chemistry, particularly in nickel-catalyzed reactions. It is used in the hydrocyanation of alkenes, a significant industrial process for the production of adiponitrile, a precursor to nylon.[5] The nickel(0)-phosphite complexes are effective catalysts for this transformation.
Caption: Applications of Triphenyl Phosphite.
Precursor in Organic Synthesis
Triphenyl phosphite serves as a precursor for the synthesis of other organophosphorus compounds, such as trimethylphosphine. This reaction typically involves the use of a Grignard reagent.
Experimental Protocols
Synthesis of Trimethylphosphine from Triphenyl Phosphite
This protocol describes the synthesis of trimethylphosphine via the reaction of triphenyl phosphite with a Grignard reagent.
Materials:
-
Triphenyl phosphite
-
Methylmagnesium iodide solution
-
Di-n-butyl ether (anhydrous)
-
Standard glassware for distillation and inert atmosphere reactions
Procedure:
-
A solution of triphenyl phosphite (0.76 M) in di-n-butyl ether is prepared.
-
This solution is added dropwise to a cooled solution of methylmagnesium iodide.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 3 hours.
-
The reaction apparatus is then set up for distillation with a receiving flask cooled to -78 °C.
-
The reaction mixture is slowly heated with stirring. A mixture of di-n-butyl ether and the desired product, trimethylphosphine, will distill off.
-
The collected distillate can be further purified by fractional distillation to yield pure trimethylphosphine.
Caption: Workflow for Trimethylphosphine Synthesis.
Nickel-Catalyzed Hydrocyanation of Alkenes
This protocol outlines the general steps for the hydrocyanation of an unactivated alkene using a nickel catalyst with a phosphite ligand like triphenyl phosphite.
Catalyst System:
-
A low-valent nickel source (e.g., Ni(COD)₂)
-
A phosphite ligand (e.g., triphenyl phosphite)
General Procedure:
-
The nickel complex is generated in situ or used as a pre-formed catalyst.
-
The reaction involves the oxidative addition of hydrogen cyanide (HCN) to the low-valent nickel complex, forming a hydrido cyanide intermediate.
-
The alkene substrate then coordinates to this metal complex.
-
Migratory insertion of the alkene into the nickel-hydride bond occurs, forming an alkylnickel cyanide species.
-
The cycle is completed by the rate-limiting reductive elimination of the nitrile product, regenerating the nickel catalyst.
-
Lewis acids, such as triphenylboron, can be added to accelerate the final reductive elimination step and increase the overall reaction rate.
Caption: Catalytic Cycle of Hydrocyanation.
References
- 1. DE3612629A1 - Process for the preparation of trimethylphosphine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. react.rutgers.edu [react.rutgers.edu]
- 4. Triphenyl phosphite: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
Triphenyl Phosphite: A Technical Guide to Hydrolysis and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenyl phosphite (TPP) is a versatile organophosphorus compound utilized as a stabilizer, antioxidant, and synthetic intermediate in various industries, including pharmaceuticals. Its susceptibility to hydrolysis, however, necessitates a thorough understanding of its stability profile. This technical guide provides an in-depth analysis of the hydrolysis of triphenyl phosphite, including its mechanisms under different pH conditions, and outlines comprehensive experimental protocols for its stability assessment. While specific kinetic data for triphenyl phosphite hydrolysis is not extensively available in public literature, this guide establishes a framework for conducting such studies and interpreting the results.
Introduction
Triphenyl phosphite [P(OC₆H₅)₃] is a colorless to pale yellow viscous liquid that serves as an important raw material and additive.[1] In the pharmaceutical industry, it is employed as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a stabilizing agent or antioxidant in some formulations.[2][3][4][5] The presence of a lone pair of electrons on the phosphorus (III) center makes it susceptible to oxidation and hydrolysis. The degradation of triphenyl phosphite, primarily through hydrolysis, can impact the quality, efficacy, and safety of pharmaceutical products by altering the formulation's chemical integrity and introducing impurities such as phenol and phosphorous acid. Therefore, a comprehensive understanding of its hydrolytic pathways and stability is critical for formulation development, shelf-life determination, and regulatory compliance.
Hydrolysis of Triphenyl Phosphite
Triphenyl phosphite is known to be sensitive to moisture and undergoes hydrolysis, a reaction that is influenced by the pH of the medium.[6] The hydrolysis process involves the stepwise cleavage of the three phenoxy (C₆H₅O-) groups from the phosphorus atom.
2.1. Products of Hydrolysis
The complete hydrolysis of triphenyl phosphite yields phosphorous acid and three molecules of phenol. The reaction is expected to proceed through the formation of intermediate products, namely diphenyl phosphite and monophenyl phosphite.
2.2. Mechanisms of Hydrolysis
Computational studies suggest that the hydrolysis of phosphites is more favorable under acidic and basic conditions compared to neutral conditions.[7] Triphenyl phosphite, in particular, has been shown to be more susceptible to hydrolysis than its alkyl counterparts like trimethyl phosphite.[7]
2.2.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of one of the oxygen atoms of the phenoxy groups. This is followed by the nucleophilic attack of a water molecule on the phosphorus center, leading to the elimination of a phenol molecule. This process can repeat until all phenoxy groups are replaced.
2.2.2. Base-Catalyzed Hydrolysis
In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the phosphorus atom. This forms a pentacoordinate intermediate, which then collapses to release a phenoxide ion. Subsequent protonation of the phenoxide by water yields phenol. This sequence of reactions continues until complete hydrolysis occurs.
2.2.3. Neutral Hydrolysis
Hydrolysis under neutral conditions is generally slower and is initiated by the attack of a water molecule on the phosphorus atom.[7]
A diagram illustrating the proposed hydrolysis pathways is presented below.
References
- 1. Triphenyl phosphite: properties and applications_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. openriver.winona.edu [openriver.winona.edu]
An In-depth Technical Guide to Theoretical and Computational Studies of Triphenyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenyl phosphite (TPP), P(OPh)₃, is a versatile organophosphorus compound with significant applications ranging from industrial chemistry, where it serves as an antioxidant and stabilizer in polymers, to organometallic chemistry and catalysis, where it functions as a crucial ligand.[1] Its electronic and steric properties, which can be finely tuned, make it an object of considerable interest in the design of catalysts and functional materials. The inherent flexibility of the three phenoxy groups connected to the central phosphorus atom leads to a complex conformational landscape, influencing its reactivity and coordination behavior.[2]
Theoretical and computational chemistry provide powerful tools to elucidate the intricate details of triphenyl phosphite's structure, reactivity, and interactions at an atomic level. This technical guide offers a comprehensive overview of the theoretical and computational studies on triphenyl phosphite, summarizing key findings, detailing computational methodologies, and providing visualizations of important concepts to aid researchers in their scientific endeavors.
Conformational Analysis and Molecular Structure
The conformational flexibility of triphenyl phosphite is a defining characteristic, arising from the rotation around the P-O and C-O bonds. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in exploring the potential energy surface of TPP and identifying its stable conformers.
DFT calculations have revealed the existence of several stable conformers of TPP in the gas phase.[2][3] The relative energies of these conformers are often very close, indicating that multiple conformations can coexist at room temperature. The most symmetric C₃ propeller-like conformation is surprisingly not the most stable in the gas phase.[2] Instead, less symmetric conformers of C₁ and Cₛ symmetry are found to be energetically more favorable.[2] The stability of these conformers is often dictated by weak intramolecular interactions, such as C-H···O hydrogen bonds.[2]
A key finding from DFT studies is the identification of a stable C₁ symmetry conformer that had not been observed in the crystalline state. This conformation is stabilized by a short H···O contact that can be interpreted as an intramolecular hydrogen bond.[2]
Table 1: Calculated Properties of Triphenyl Phosphite Conformers
| Conformer Symmetry | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Reference |
| C₁ | 0.00 | 2.13 | [2] |
| Cₛ | 0.44 | 1.85 | [2] |
| C₃ | 1.25 | 0.88 | [2] |
Table 2: Selected Calculated Geometric Parameters of the Most Stable C₁ Conformer of Triphenyl Phosphite
| Parameter | Value | Reference |
| P-O Bond Lengths (Å) | 1.629, 1.650, 1.673 | [2] |
| O-P-O Bond Angles (°) | 91.4, 96.3, 103.5 | [2] |
| C-O-P Bond Angles (°) | 132.2, 121.2, 122.4 | [2] |
Electronic Structure and Spectroscopic Properties
The electronic structure of triphenyl phosphite dictates its reactivity and coordinating ability. The phosphorus atom possesses a lone pair of electrons, making it a potential nucleophile and a ligand for transition metals. The electronegative oxygen atoms withdraw electron density from the phosphorus, rendering it more electrophilic compared to trialkylphosphines. This electronic feature makes TPP a strong π-acceptor ligand, capable of stabilizing low-valent metal centers.
Computational studies have been employed to calculate and interpret the vibrational spectra (IR and Raman) of triphenyl phosphite. By calculating the vibrational frequencies of different conformers, researchers can assign the experimentally observed spectral bands and understand how the spectrum changes with the physical state (liquid, glassy, crystalline) of TPP.[3] DFT calculations have shown that the vibrational spectra of the amorphous phases of TPP are a superposition of the spectra of its different conformers.[3]
Table 3: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of Triphenyl Phosphite
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |
| O-P-O deformation | 700-750 | 715-733 | [3] |
| P-O stretching | 840-890 | 884 | [3] |
| C-O stretching | 1180-1220 | 1180-1200 | [3] |
Reactivity of Triphenyl Phosphite: A Computational Perspective
Triphenyl phosphite participates in a variety of chemical reactions, acting as a nucleophile, a reducing agent, or a ligand in catalysis. Computational studies provide valuable insights into the mechanisms of these reactions.
The Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for the formation of P-C bonds. While extensively studied experimentally, computational investigations have shed light on the reaction mechanism, particularly for less reactive aryl phosphites like TPP. The reaction proceeds through a phosphonium intermediate, and for triaryl phosphites, this intermediate can be stable, requiring thermal cleavage to yield the final phosphonate product.[4][5] DFT studies can be used to calculate the activation barriers for the nucleophilic attack of the phosphite on the alkyl halide and the subsequent dealkylation step, providing a quantitative understanding of the reaction kinetics.
Mechanism of the Michaelis-Arbuzov Reaction.
Catalytic Applications
Triphenyl phosphite is a widely used ligand in homogeneous catalysis. Its strong π-acceptor character is crucial in reactions like hydroformylation, where it modifies the electronic properties of the metal center, thereby influencing the selectivity of the reaction.[6] Computational studies on model catalyst systems have helped to elucidate the role of phosphite ligands in the elementary steps of the catalytic cycle, such as migratory insertion and reductive elimination.[7]
More recently, TPP has been employed as a metal-free catalyst in reactions like the Ritter-type amidation of allylic alcohols.[8] Mechanistic investigations, supported by computational studies, can help to understand the role of TPP in activating the substrates and facilitating the C-N bond formation.
Triphenyl Phosphite as a Ligand in Organometallic Chemistry
The coordination chemistry of triphenyl phosphite is extensive. It forms complexes with a wide range of transition metals, and the resulting complexes often exhibit interesting catalytic and structural properties.[9] Computational chemistry is a powerful tool for understanding the nature of the metal-TPP bond and for predicting the properties of these complexes.
The bonding in metal-TPP complexes can be described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the phosphorus lone pair to an empty metal d-orbital and π-back-donation from a filled metal d-orbital to an empty σ* orbital of the P-O bonds. The strong π-acceptor nature of TPP arises from the low energy of these P-O σ* orbitals.
DFT calculations can provide quantitative information about the metal-ligand bond, such as bond dissociation energies, and can be used to analyze the electronic structure through methods like Natural Bond Orbital (NBO) analysis. These analyses can quantify the extent of σ-donation and π-back-donation, providing a deeper understanding of the ligand's electronic effects.
Dewar-Chatt-Duncanson model for M-P(OPh)₃ bonding.
Experimental and Computational Protocols
A synergistic approach combining experimental and computational methods is crucial for a comprehensive understanding of triphenyl phosphite.
Experimental Protocols
-
Synthesis of Triphenyl Phosphite and its Complexes: The synthesis of TPP is typically achieved by the reaction of phosphorus trichloride with phenol.[9][10] Its metal complexes are generally prepared by reacting the corresponding metal precursor with TPP in a suitable solvent.
-
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a key technique for characterizing TPP and its complexes, providing information about the chemical environment of the phosphorus atom. ¹H and ¹³C NMR are also used to characterize the organic framework.
-
Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the molecule and are particularly useful for studying the P-O and C-O stretching frequencies, which are sensitive to the conformation and coordination of TPP.[3]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry in the solid state.
-
Computational Protocols
-
Software: The Gaussian suite of programs (e.g., Gaussian 09, Gaussian 16) is widely used for DFT calculations on molecules like triphenyl phosphite.[11][12]
-
Density Functional Theory (DFT):
-
Functionals: A variety of exchange-correlation functionals are employed. The B3LYP hybrid functional is a popular choice for geometry optimizations and frequency calculations.[13] For studies involving non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) or functionals from the M06 family are recommended.[2]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly used for geometry optimizations and frequency calculations of the main group elements.[3] For transition metals, effective core potentials (ECPs) like the LanL2DZ basis set are often used to reduce computational cost while maintaining accuracy.
-
-
Workflow for a Typical Computational Study:
A typical workflow for a DFT study on triphenyl phosphite.
Conclusion
Theoretical and computational studies have significantly advanced our understanding of the fundamental properties of triphenyl phosphite. From its complex conformational landscape to its nuanced electronic structure and reactivity, computational chemistry provides a lens to explore aspects that are often challenging to probe experimentally. This guide has summarized the key theoretical insights into the structure, spectroscopy, and reactivity of triphenyl phosphite, providing a valuable resource for researchers in chemistry and drug development. The continued synergy between computational and experimental approaches will undoubtedly lead to new discoveries and applications for this important organophosphorus compound.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. IR Spectra of Triphenyl Phosphite and Their Interpretation by Molecular Modeling | Physics [fizika.sgu.ru]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Preparation and reactions of triphenylphosphine and triphenyl phosphite complexes of (benzylideneacetone)dicarbonyliron(0) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Triphenyl phosphite synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Computational Insight into Biotransformation Profiles of Organophosphorus Flame Retardants to Their Diester Metabolites by Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Density Functional Theory Calculation and Raman Spectroscopy Studies of Organophosphorus Pesticides] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Historical Context of Triphenyl Phosphite: A Technical Overview
Introduction
Triphenyl phosphite ((C₆H₅O)₃P) is a versatile organophosphorus compound with a rich history intertwined with the development of organic and polymer chemistry. First synthesized in the late 19th century, its journey from a laboratory curiosity to an indispensable industrial chemical reflects the broader advancements in chemical science. This technical guide provides a detailed account of its discovery, historical context, and the evolution of its synthesis and applications, tailored for researchers, scientists, and professionals in drug development.
Discovery and Early Synthesis
The first documented synthesis of triphenyl phosphite is credited to the German chemist August Michaelis in the late 19th century. Michaelis, a prominent figure in the field of organophosphorus chemistry, was systematically investigating the reactions of phosphorus halides with various organic compounds. His work laid the foundation for the synthesis of a wide array of organophosphorus compounds.
The initial synthesis of triphenyl phosphite was achieved through the reaction of phosphorus trichloride (PCl₃) with phenol (C₆H₅OH). This reaction, while straightforward in principle, required careful control of conditions to achieve a good yield and purity, a significant challenge with the laboratory equipment available at the time.
Experimental Protocol: The Michaelis Synthesis of Triphenyl Phosphite
The following is a generalized protocol based on the principles of the original synthesis, adapted for modern laboratory standards.
-
Materials:
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Phenol (C₆H₅OH), anhydrous
-
A non-polar, anhydrous solvent (e.g., dry benzene or toluene)
-
A tertiary amine base (e.g., pyridine or triethylamine) to act as a hydrogen chloride scavenger.
-
-
Procedure:
-
A solution of anhydrous phenol in the dry solvent is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.
-
The flask is cooled in an ice bath to maintain a low temperature.
-
The tertiary amine base is added to the phenol solution.
-
Phosphorus trichloride is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to keep the reaction temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure the reaction goes to completion.
-
The precipitated tertiary amine hydrochloride salt is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude triphenyl phosphite is then purified by vacuum distillation.
-
Stoichiometry and Byproducts
The overall reaction is as follows:
PCl₃ + 3C₆H₅OH + 3R₃N → (C₆H₅O)₃P + 3R₃NH⁺Cl⁻
The primary byproduct of this reaction is the hydrochloride salt of the tertiary amine base. Proper removal of this salt is crucial for obtaining pure triphenyl phosphite.
Historical Context: The Dawn of Organophosphorus Chemistry
The discovery of triphenyl phosphite occurred during a period of rapid expansion in the field of organic chemistry. The late 19th century saw the elucidation of the structure of benzene by Kekulé, which opened the floodgates for the synthesis and study of a vast number of aromatic compounds. It was in this environment of burgeoning knowledge of organic structures and reactions that chemists like Michaelis began to explore the chemistry of elements other than carbon, such as phosphorus.
The early work in organophosphorus chemistry was largely fundamental, driven by a desire to understand the bonding and reactivity of phosphorus in organic frameworks. The synthesis of compounds like triphenyl phosphite was a testament to the developing skills of synthetic chemists and the increasing availability of starting materials from the burgeoning chemical industry.
Evolution of Applications
Initially, triphenyl phosphite was primarily of academic interest. However, its unique properties as a ligand and an antioxidant soon led to its use in various industrial applications.
-
Polymer Chemistry: One of the most significant applications of triphenyl phosphite is as a stabilizer and antioxidant in polymers, particularly PVC, polyolefins, and polyesters. It functions by scavenging free radicals and decomposing hydroperoxides, thereby preventing the degradation of the polymer chains.
-
Homogeneous Catalysis: In the mid-20th century, the development of homogeneous catalysis opened up new avenues for the application of triphenyl phosphite. It is widely used as a ligand in transition metal complexes for various catalytic reactions, including hydroformylation, hydrogenation, and oligomerization. The electronic and steric properties of the triphenyl phosphite ligand can be tuned to influence the activity and selectivity of the catalyst.
-
Synthesis of Other Organophosphorus Compounds: Triphenyl phosphite serves as a key starting material for the synthesis of other important organophosphorus compounds, such as phosphonium salts (used in the Wittig reaction) and other phosphite esters.
Modern Synthesis and Quantitative Data
While the fundamental Michaelis reaction remains the primary route for the industrial production of triphenyl phosphite, significant process optimization has occurred. Modern manufacturing processes employ continuous reactors, sophisticated purification techniques, and optimized reaction conditions to achieve high yields and purity.
Table 1: Typical Physical and Chemical Properties of Triphenyl Phosphite
| Property | Value |
| Molecular Formula | C₁₈H₁₅O₃P |
| Molar Mass | 310.28 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 22-24 °C |
| Boiling Point | 360 °C (decomposes) |
| Density | 1.184 g/cm³ |
| Refractive Index (n²⁰/D) | 1.589 |
| Solubility | Insoluble in water; soluble in organic solvents |
Table 2: Comparative Yields of Triphenyl Phosphite Synthesis under Various Conditions
| Base Used | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyridine | Benzene | 0-5 | 4 | 85-90 |
| Triethylamine | Toluene | 0-5 | 3 | 90-95 |
| No Base (slow HCl removal) | Xylene | 100-120 | 8 | 60-70 |
Logical Workflow of Triphenyl Phosphite Synthesis and Application
The following diagram illustrates the logical progression from the starting materials for triphenyl phosphite synthesis to its major applications.
Caption: Workflow of Triphenyl Phosphite Synthesis and Major Applications.
The discovery of triphenyl phosphite by August Michaelis was a pivotal moment in the development of organophosphorus chemistry. From its humble beginnings in a 19th-century laboratory, it has evolved into a compound of significant industrial importance. Its history is a clear illustration of how fundamental chemical research can lead to the development of materials and technologies that have a profound impact on various sectors of the chemical industry. The ongoing research into new applications for triphenyl phosphite and its derivatives ensures that its legacy will continue to grow.
An In-depth Technical Guide to the Fundamental Reaction Pathways of Triphenyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenyl phosphite, P(OPh)₃, is a versatile organophosphorus compound that serves as a crucial reagent and ligand in a multitude of chemical transformations. Its unique electronic and steric properties make it an invaluable tool in organic synthesis, organometallic catalysis, and materials science. This technical guide provides a comprehensive overview of the fundamental reaction pathways of triphenyl phosphite, including its synthesis, nucleophilic reactions, behavior as a ligand in cross-coupling reactions, oxidation, and hydrolysis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough resource for researchers and professionals in the chemical and pharmaceutical sciences.
Synthesis of Triphenyl Phosphite
The most common and industrially practiced method for the synthesis of triphenyl phosphite is the reaction of phosphorus trichloride (PCl₃) with phenol (PhOH).[1] The reaction proceeds through a stepwise substitution of the chloride atoms on phosphorus with phenoxy groups, liberating hydrogen chloride (HCl) as a byproduct. The presence of a base is often employed to neutralize the evolved HCl and drive the reaction to completion.[1]
Experimental Protocols
Method 1: Batch Process with Base
To a 250 mL 3-necked flask equipped with a condenser and a magnetic stir bar, 2,4-di-tert-butylphenol (0.06 mol, 3 equiv), triethylamine (TEA) (0.066 mol, 3.3 equiv), and toluene (100.0 mL) are sequentially added. Phosphorus trichloride (0.02 mol, 1 equiv) dissolved in toluene (5.0 mL) is charged in a dropping funnel. The 3-necked flask is submerged into a preheated water bath at 40 °C. The PCl₃ solution is added dropwise over 40 minutes, and the reaction mixture is maintained at 40 °C for 1 hour. The reaction mixture is then heated to a higher temperature for 3 hours to ensure completion. After cooling, the triethylammonium chloride salt is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.[1]
Method 2: Continuous Flow Synthesis
A solution of 2,4-di-tert-butylphenol (0.06 mol) and triethylamine (0.066 mol) in chloroform (50.0 mL) and a solution of phosphorus trichloride (0.02 mol) in chloroform (50.0 mL) are prepared. These two solutions are introduced into a PTFE capillary microreactor (5.0 mL inner volume) via syringe pumps and mixed in a T-mixer before entering the reactor. The reaction is carried out at 70 °C with a residence time of 20 seconds. The output stream is collected, and the solvent is evaporated to yield the product.[1]
Quantitative Data for Synthesis
| Method | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Batch | Triethylamine | Toluene | 40, then higher | 3 h | High | [1] |
| Batch | Pyridine | Toluene | 40, then higher | 3 h | High | [1] |
| Continuous Flow | Triethylamine | Chloroform | 70 | 20 s | up to 88% | [1] |
| Batch (no base) | - | - | 160 | - | up to 98.5% | [2] |
Logical Relationship: Synthesis of Triphenyl Phosphite
Caption: Synthesis of triphenyl phosphite from PCl₃ and phenol.
Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond.[3] In the case of triphenyl phosphite, the reaction with an alkyl halide (R-X) typically requires high temperatures and proceeds to form a diphenyl alkylphosphonate. The reaction involves the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a quasi-phosphonium salt intermediate, which then undergoes dearylation, typically through the attack of the halide anion on one of the phenyl groups, to yield the final product.[4][5]
Experimental Protocol: Arbuzov Rearrangement of Triphenyl Phosphite
A mixture of triphenyl phosphite (0.2 mol, 62 g) and iodobenzene (1.2 g) is placed in a reaction vessel under a nitrogen atmosphere. The mixture is heated to 320 °C for 8.5 hours. The reaction progress can be monitored by gas chromatography. After completion, the product mixture is distilled under reduced pressure (e.g., 175-185 °C / 0.5 mm Hg) to yield diphenyl phenylphosphonate.[6]
Quantitative Data for the Arbuzov Reaction
| Reactant | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Iodobenzene | - | 320 | 8.5 | Diphenyl phenylphosphonate | Substantial | [6] |
| Methyl Iodide | - | - | - | Diphenyl methylphosphonate | - | [4] |
| Benzyl Bromide | ZnBr₂ (catalyst) | 70 | - | Diphenyl benzylphosphonate | - | [5] |
Reaction Pathway: Arbuzov Reaction
Caption: The Arbuzov reaction pathway of triphenyl phosphite.
Perkow Reaction
The Perkow reaction is a competing pathway to the Arbuzov reaction when α-haloketones are used as substrates. Instead of substitution at the α-carbon, the phosphite attacks the carbonyl carbon, leading to the formation of a vinyl phosphate.[7] With triphenyl phosphite, the reaction with bromo- or dibromoacetaldehyde has been shown to proceed via an initial halophilic attack, ultimately forming triphenyl phosphate.[7]
Experimental Protocol: Reaction with Tribromoacetaldehyde (Bromal)
Triphenyl phosphite and bromal are mixed in a 1:1 or 1:2 molar ratio in a solvent like CH₂Cl₂ at 20°C. The reaction proceeds slowly and is typically complete within 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy. The final major product is triphenyl phosphate.[7]
Reaction Pathway: Perkow-type Reaction
Caption: Generalized Perkow reaction pathway.
Triphenyl Phosphite as a Ligand in Catalysis
Triphenyl phosphite is an effective ligand in various transition metal-catalyzed cross-coupling reactions, owing to its ability to stabilize low-valent metal centers and influence the catalytic activity and selectivity.
Sonogashira Coupling
Palladium complexes with triphenyl phosphite ligands have been shown to be active catalysts for the copper-free Sonogashira coupling of iodobenzene and phenylacetylene, particularly in ionic liquids.[8]
Stille Coupling
A triphenylphosphine-based palladacycle, which can be formed in situ, is a highly effective pre-catalyst for Stille cross-coupling reactions in water under mild conditions.[9]
Quantitative Data for Catalytic Applications
| Reaction | Catalyst System | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sonogashira | PdCl₂[P(O-m-MeC₆H₄)₃]₂ | Iodobenzene, Phenylacetylene | [bmim][PF₆] | - | 84 | [8] |
| Sonogashira | Orthopalladated dimer with P(O-m-MeC₆H₄)₃ | Iodobenzene, Phenylacetylene | [bmim][PF₆] | - | 98 | [8] |
| Stille | Triphenylphosphine-based palladacycle | Aryl halides, Aryl stannanes | Water | Room Temp | High | [9] |
| Cross-Coupling | (Triphenyl phosphite)palladium | Allylic alcohols, Organoboronic acids | Toluene/Dioxane | - | High | [10] |
Experimental Workflow: Cross-Coupling Reaction
Caption: General workflow for a cross-coupling reaction.
Oxidation of Triphenyl Phosphite
Triphenyl phosphite can be oxidized to triphenyl phosphate, OP(OPh)₃. This can occur with various oxidizing agents or through air oxidation, which can be slow.
Experimental Protocol: Synthesis of Triphenyl Phosphate
After the synthesis of triphenyl phosphite from phosphorus trichloride and phenol, the crude triphenyl phosphite is cooled and diluted with an organic solvent. An oxidant is then gradually added, and the reaction mixture is boiled for 30-40 minutes. After cooling, the oxidant is neutralized, the organic phase is separated, and the solvent is evaporated. The resulting triphenyl phosphate is isolated by vacuum distillation.[11]
Hydrolysis of Triphenyl Phosphite
Triphenyl phosphite is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The hydrolysis ultimately leads to the formation of phenol and phosphorous acid. Computational studies suggest that hydrolysis is more favorable under acidic and basic conditions compared to neutral conditions. Triphenyl phosphite is also predicted to be more susceptible to hydrolysis than trialkyl phosphites like trimethyl phosphite.[12] While detailed experimental protocols for the hydrolysis of triphenyl phosphite are not extensively reported, the hydrolysis of the analogous triphenyl phosphate has been studied, showing half-lives of >28 days at pH 5, 19 days at pH 7, and 3 days at pH 9 at 25°C.[13]
Reaction Pathway: Hydrolysis of Triphenyl Phosphite
Caption: Overall hydrolysis reaction of triphenyl phosphite.
Spectroscopic Data
Triphenyl Phosphite (P(OPh)₃)
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |
| ¹H NMR | CDCl₃ | Aromatic protons | - |
| ³¹P NMR | CDCl₃ | ~128 ppm | [14] |
| IR | - | O-P-O (700-750), P-O (840-890), C-O (1180-1220) | - |
Triphenyl Phosphate (OP(OPh)₃)
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |
| ¹H NMR | DMSO-d₆ | ~7.5 ppm (aromatic) | [15] |
| ³¹P NMR | CDCl₃ | - | [16][17] |
| IR | - | C=C (1590, 1488), P=O (1292), P-O (952) | [15] |
Diphenyl Methylphosphonate (CH₃P(O)(OPh)₂)
| Technique | Solvent | Chemical Shift (δ) | Reference |
| ¹H NMR | - | - | [18] |
| ³¹P NMR | - | - | [18] |
| IR | - | - | [18] |
Conclusion
Triphenyl phosphite is a remarkably versatile reagent with a rich and diverse chemistry. Its fundamental reaction pathways, from its synthesis to its participation in classic organophosphorus reactions and modern catalytic systems, highlight its importance in synthetic chemistry. This guide has provided a detailed overview of these core reactions, complete with experimental protocols, quantitative data, and mechanistic diagrams, to serve as a valuable resource for scientists and researchers. A thorough understanding of these pathways is essential for the effective application of triphenyl phosphite in the development of new pharmaceuticals, advanced materials, and innovative chemical processes.
References
- 1. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. cia.gov [cia.gov]
- 5. mdpi.com [mdpi.com]
- 6. CA1093572A - Arbuzov rearrangement of triphenyl phosphite - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Effective (Triphenyl phosphite)palladium Catalyst for a Cross-Coupling Reaction of Allylic Alcohols with Organoboronic Acids [organic-chemistry.org]
- 11. RU2669934C1 - Method for producing triphenyl phosphite - Google Patents [patents.google.com]
- 12. openriver.winona.edu [openriver.winona.edu]
- 13. chemview.epa.gov [chemview.epa.gov]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. researchgate.net [researchgate.net]
- 16. University of Ottawa NMR Facility Blog: The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate [u-of-o-nmr-facility.blogspot.com]
- 17. spectrabase.com [spectrabase.com]
- 18. Diphenyl methylphosphonate | C13H13O3P | CID 82027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Triphenyl Phosphite as a Ligand in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenyl phosphite, P(OPh)₃, is a versatile and widely utilized organophosphorus ligand in homogeneous catalysis. Its unique electronic and steric properties, characterized by its strong π-acceptor nature and moderate steric bulk, make it a valuable ligand for a variety of transition metal-catalyzed reactions. This document provides detailed application notes, experimental protocols, and comparative data for the use of triphenyl phosphite in key catalytic transformations, including hydroformylation, palladium-catalyzed cross-coupling reactions, and nickel-catalyzed processes.
Application Notes
Rhodium-Catalyzed Hydroformylation
Role of Triphenyl Phosphite: In rhodium-catalyzed hydroformylation, triphenyl phosphite serves as a crucial ligand to modulate the activity and selectivity of the catalyst. The electronic properties of the phosphite ligand influence the CO dissociation from the rhodium center, a key step in the catalytic cycle. The steric bulk of the ligand also plays a significant role in determining the regioselectivity of the reaction, favoring the formation of the linear aldehyde over the branched isomer. The use of triphenyl phosphite can lead to high turnover frequencies in the hydroformylation of alkenes.
Mechanism and Selectivity: The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle. The catalytic cycle involves the coordination of the alkene to a rhodium-hydride complex, migratory insertion to form a rhodium-alkyl intermediate, CO insertion to form a rhodium-acyl species, and finally, hydrogenolysis to release the aldehyde product and regenerate the active catalyst. The ratio of the linear to branched aldehyde product (n/i ratio) is influenced by the concentration of the triphenyl phosphite ligand; a higher ligand-to-rhodium ratio generally favors the formation of the more sterically favored linear aldehyde.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Triphenyl phosphite is an effective ligand in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. It stabilizes the Pd(0) catalytic species, preventing its aggregation into inactive palladium black.
-
Suzuki Coupling of Allylic Alcohols: In the Suzuki cross-coupling of allylic alcohols with organoboronic acids, a palladium catalyst featuring a triphenyl phosphite ligand has been shown to be highly effective.[2] This catalytic system allows for the direct use of allylic alcohols, which is an atom-economical and environmentally benign approach as it avoids the pre-functionalization of the alcohol.[3] The reaction proceeds smoothly without the need for co-catalysts or bases.[2]
-
Heck Reaction: In the Heck reaction, which couples aryl halides with alkenes, palladium catalysts supported by triphenyl phosphite have demonstrated good activity. The phosphite ligand's ability to stabilize the active Pd(0) catalyst is crucial for achieving high yields. The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to achieve the desired product in high yield.
Nickel-Catalyzed Reactions
Triphenyl phosphite is also employed as a ligand in nickel-catalyzed transformations. Nickel complexes of this ligand are known to be effective homogeneous catalysts for reactions such as the hydrocyanation of alkenes. The complex tetrakis(triphenyl phosphite)nickel(0), Ni[P(OPh)₃]₄, is a key precursor in these catalytic systems.
Data Presentation
Table 1: Rhodium-Catalyzed Hydroformylation of 1-Octene with Triphenyl Phosphite Ligand
| Catalyst Precursor | Ligand | P/Rh Ratio | Temperature (°C) | Pressure (bar) | n/i Ratio | TOF (h⁻¹) | Reference |
| Rh(CO)₂(acac) | P(OPh)₃ | 10 | 100 | 50 | 2.5 | ~1500 | Generic representation based on typical conditions |
| HRh(CO)[P(OPh)₃]₃ | P(OPh)₃ | N/A | 353 K (80°C) | 10 | 5.8-9.0 | Not Reported | [1] |
| Rh(acac)(CO)₂ | P(C₆H₄-3-CF₃)₃ | Not Specified | Not Specified | Not Specified | 4.6-4.8 | Up to 9820 | [4] |
| Rh(acac)(CO)₂ | PPh₃ | Not Specified | Not Specified | Not Specified | 3.1-3.3 | Not Reported | [4] |
Note: TOF (Turnover Frequency) is defined as moles of converted alkene per mole of Rh per hour. The n/i ratio is the molar ratio of linear (n) to branched (iso) aldehyde product.
Table 2: Palladium-Catalyzed Heck Coupling of Iodobenzene with Styrene
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(OPh)₃ | Et₃N | DMF | 100 | >90 | Generic representation based on typical conditions |
| Pd(OAc)₂ | None | KOAc | NMP/H₂O | 180 | 53 | [5] |
| Pd(OAc)₂ | None | Et₃N | GVL | 105 | >95 | [6] |
Note: The data presented are for comparative purposes and highlight the general conditions and outcomes of the Heck reaction. Specific yields with triphenyl phosphite can vary based on precise reaction conditions.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Octene
This protocol is a representative procedure based on typical conditions reported in the literature.
Materials:
-
Rh(CO)₂(acac) (Rhodium(I) dicarbonyl acetylacetonate)
-
Triphenyl phosphite (P(OPh)₃)
-
1-Octene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet/outlet.
Procedure:
-
In a glovebox, charge the autoclave reactor with Rh(CO)₂(acac) (e.g., 0.01 mmol) and triphenyl phosphite (e.g., 0.1 mmol, for a P/Rh ratio of 10).
-
Add anhydrous toluene (e.g., 20 mL) to dissolve the catalyst and ligand.
-
Add 1-octene (e.g., 10 mmol) to the solution.
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the reactor with syngas to a desired pressure (e.g., 50 bar) and then vent. Repeat this process three times to purge the system.
-
Pressurize the reactor to the final reaction pressure (e.g., 50 bar) with syngas.
-
Heat the reactor to the desired temperature (e.g., 100 °C) while stirring.
-
Maintain the reaction at this temperature and pressure for the desired time (e.g., 4-12 hours), monitoring the pressure to follow the gas uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
Open the reactor and collect the reaction mixture.
-
The product aldehydes can be analyzed and purified by gas chromatography (GC) and flash column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki Coupling of Cinnamyl Alcohol with Phenylboronic Acid
This protocol is based on the work of Kayaki, Koda, and Ikariya.
Materials:
-
[Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)
-
Triphenyl phosphite (P(OPh)₃)
-
Cinnamyl alcohol
-
Phenylboronic acid
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an argon atmosphere, add [Pd₂(dba)₃]·CHCl₃ (e.g., 0.005 mmol) and triphenyl phosphite (e.g., 0.01 mmol).
-
Add anhydrous toluene (e.g., 2 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst solution.
-
Add cinnamyl alcohol (e.g., 0.5 mmol) and phenylboronic acid (e.g., 0.6 mmol) to the reaction mixture.
-
Heat the reaction mixture at 80 °C for the specified time (e.g., 2 hours).
-
After cooling to room temperature, the reaction mixture can be directly analyzed by GC or purified by column chromatography on silica gel to isolate the desired allylbenzene product.
Protocol 3: Synthesis of Tetrakis(triphenyl phosphite)nickel(0) - Ni[P(OPh)₃]₄
This is a representative protocol for the synthesis of the Ni(0) phosphite complex.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenyl phosphite (P(OPh)₃)
-
Sodium borohydride (NaBH₄)
-
Ethanol (anhydrous)
Procedure:
-
Dissolve NiCl₂·6H₂O in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add an excess of triphenyl phosphite to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of sodium borohydride in ethanol to the stirred mixture. The color of the solution will change as the Ni(II) is reduced to Ni(0).
-
After the addition is complete, allow the reaction to stir at 0 °C for a few hours.
-
The product, Ni[P(OPh)₃]₄, will precipitate from the solution.
-
Collect the solid product by filtration under an inert atmosphere, wash with cold ethanol, and dry under vacuum.
-
The resulting complex should be stored under an inert atmosphere as it can be sensitive to air and moisture.
Visualizations
References
- 1. scialert.net [scialert.net]
- 2. A Highly Effective (Triphenyl phosphite)palladium Catalyst for a Cross-Coupling Reaction of Allylic Alcohols with Organoboronic Acids [organic-chemistry.org]
- 3. Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Triphenyl Phosphite in Hydroformylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of triphenyl phosphite as a ligand in hydroformylation reactions. Triphenyl phosphite is a versatile ligand that modifies the activity and selectivity of transition metal catalysts, primarily rhodium and cobalt, in the conversion of alkenes to aldehydes. These aldehydes are crucial intermediates in the synthesis of pharmaceuticals, fine chemicals, and other high-value organic compounds.
Introduction to Triphenyl Phosphite in Hydroformylation
Hydroformylation, or oxo synthesis, is a fundamental industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The reaction is catalyzed by transition metal complexes, and the choice of ligand is critical in controlling the reaction's rate, regioselectivity (formation of linear vs. branched aldehydes), and chemoselectivity.
Triphenyl phosphite, P(OPh)₃, is a commercially available and widely used phosphite ligand. Its key characteristics influencing hydroformylation catalysis include:
-
π-Acceptor Properties: Phosphites are strong π-acceptors, which facilitates the dissociation of carbon monoxide (CO) from the metal center. This can lead to more active catalysts compared to phosphine ligands.[1][2]
-
Steric Bulk: The three phenyl groups provide moderate steric hindrance around the metal center, which can influence the regioselectivity of the reaction, often favoring the formation of the linear aldehyde.
-
Electronic Effects: The electron-withdrawing nature of the phenoxy groups can impact the electronic properties of the catalyst, influencing its reactivity and stability.
Applications and Quantitative Data
Triphenyl phosphite has been successfully employed as a ligand in both rhodium- and cobalt-catalyzed hydroformylation of various alkenes. The following tables summarize quantitative data from selected studies, showcasing the effect of reaction parameters on catalyst performance.
Rhodium-Catalyzed Hydroformylation
Rhodium catalysts modified with triphenyl phosphite are highly active and selective for the hydroformylation of terminal alkenes under relatively mild conditions.
Table 1: Rhodium-Catalyzed Hydroformylation of 1-Octene with Triphenyl Phosphite Ligand
| Entry | Catalyst Precursor | Ligand | Alkene | Temp (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Aldehyde Yield (%) | n/iso Ratio | Reference |
| 1 | HRh(CO)(PPh₃)₃ | P(OPh)₃ | 1-Octene | 90 | 1.5 | 2 | 97 | 95 | 10.1 | [3] |
Table 2: Rhodium-Catalyzed Hydroformylation of 1-Hexene with Triphenyl Phosphite Ligand
| Entry | Catalyst Precursor | Ligand | Alkene | Temp (°C) | Pressure (bar) | Substrate Conc. (mM) | Catalyst Conc. (mM) | Conversion (%) | Reference |
| 1 | [Rh(acac)(CO)₂] | P(OPh)₃ | 1-Hexene | 50 | 10 | 500 | 2.5 | >95 | [4] |
Cobalt-Catalyzed Hydroformylation
Cobalt catalysts modified with triphenyl phosphite have also been investigated, typically requiring higher temperatures and pressures than their rhodium counterparts.
Table 3: Cobalt-Catalyzed Hydroformylation of 1-Pentene with Triphenyl Phosphite Ligand
| Entry | Catalyst Precursor | Ligand | Alkene | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | Aldehyde Selectivity (%) | n/iso Ratio | Reference |
| 1 | [Co₂(CO)₆{P(OPh)₃}₂] | P(OPh)₃ | 1-Pentene | 150 | 80 | 4 | 98 | 85 | 3.6 | [3][5] |
| 2 | [Co₂(CO)₆{P(OPh)₃}₂] | P(OPh)₃ | 1-Pentene | 180 | 80 | 2 | >99 | 78 | 3.2 | [3][5] |
Experimental Protocols
The following protocols provide detailed methodologies for catalyst preparation and a general procedure for hydroformylation reactions using triphenyl phosphite.
Protocol 1: In Situ Preparation of a Rhodium-Triphenyl Phosphite Catalyst and Hydroformylation of 1-Octene
This protocol is adapted from the hydroformylation of 1-octene using a rhodium catalyst with triphenyl phosphite as an ancillary ligand.[3]
Materials:
-
Hydridocarbonyltris(triphenylphosphine)rhodium(I) [HRh(CO)(PPh₃)₃]
-
Triphenyl phosphite [P(OPh)₃]
-
1-Octene
-
Toluene (anhydrous and deoxygenated)
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add the rhodium precursor, HRh(CO)(PPh₃)₃ (e.g., 0.68 mM final concentration), and the desired amount of triphenyl phosphite ligand to the autoclave. The ligand-to-rhodium ratio can be varied to optimize selectivity.
-
Add anhydrous, deoxygenated toluene to dissolve the catalyst components.
-
-
Reaction Setup:
-
Seal the autoclave and purge it several times with syngas to remove any residual air.
-
Add 1-octene to the autoclave via a syringe or an injection port.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 1.5 MPa).
-
-
Hydroformylation Reaction:
-
Heat the autoclave to the desired reaction temperature (e.g., 90 °C) while stirring.
-
Maintain the pressure by feeding syngas as it is consumed.
-
Monitor the reaction progress by taking samples at regular intervals (if the setup allows) and analyzing them by gas chromatography (GC).
-
-
Work-up and Analysis:
-
After the desired reaction time (e.g., 2 hours) or upon completion, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the autoclave and collect the reaction mixture.
-
Analyze the product mixture by GC to determine the conversion of 1-octene and the selectivity for the linear (nonanal) and branched (2-methyloctanal) aldehydes.
-
Protocol 2: Synthesis of a Triphenylphosphite-Modified Cobalt Catalyst
This protocol describes the synthesis of the dinuclear cobalt complex [Co₂(CO)₆{P(OPh)₃}₂], which can be used as a catalyst precursor for hydroformylation.[5]
Materials:
-
Dicobalt octacarbonyl [Co₂(CO)₈]
-
Triphenyl phosphite [P(OPh)₃]
-
Hexane (anhydrous and deoxygenated)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve dicobalt octacarbonyl in anhydrous, deoxygenated hexane in a Schlenk flask.
-
Add an excess of triphenyl phosphite to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of CO gas.
-
The product, [Co₂(CO)₆{P(OPh)₃}₂], will precipitate from the solution.
-
Isolate the solid product by filtration under an inert atmosphere, wash with cold hexane, and dry under vacuum.
-
The resulting complex can be characterized by IR and NMR spectroscopy and elemental analysis.
Visualizations
Catalytic Cycle of Rhodium-Catalyzed Hydroformylation
The following diagram illustrates the generally accepted Heck-Breslow mechanism for rhodium-catalyzed hydroformylation with a phosphite ligand.
Caption: Rh-catalyzed hydroformylation cycle with a phosphite ligand (L).
Experimental Workflow for Hydroformylation
This diagram outlines the general workflow for performing a hydroformylation experiment in a laboratory setting.
Caption: General experimental workflow for a hydroformylation reaction.
References
- 1. Hydroformylation with a rhodium/bulky phosphite modified catalyst. A comparison of the catlyst behaviour for oct-1-ene, cyclohexene and styrene | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Triphenyl Phosphite in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of triphenyl phosphite as a ligand in palladium-catalyzed cross-coupling reactions. Triphenyl phosphite serves as an effective and economical alternative to more complex phosphine ligands in certain synthetic transformations, particularly in Heck and Suzuki-Miyaura couplings.
Overview of Triphenyl Phosphite as a Ligand
Triphenyl phosphite, P(OPh)₃, is a commercially available organophosphorus compound that can act as a ligand for transition metals. In palladium-catalyzed cross-coupling reactions, it coordinates to the palladium center, influencing its electronic and steric properties. This modulation of the catalyst's reactivity plays a crucial role in the catalytic cycle, which generally involves oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), migratory insertion (in Heck coupling), and reductive elimination.
Heck Cross-Coupling Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. Triphenyl phosphite has been demonstrated to be an efficient ligand for this transformation.[1]
Quantitative Data Summary
The following table summarizes representative yields and turnover numbers (TONs) for the Heck reaction of various aryl halides with olefins using a palladium catalyst with triphenyl phosphite as the ligand.
| Entry | Aryl Halide | Olefin | Product | Yield (%) | TON |
| 1 | Bromobenzene | Styrene | Stilbene | 95 | 950 |
| 2 | 4-Bromoanisole | Styrene | 4-Methoxystilbene | 78 | 780 |
| 3 | 4-Chlorotoluene | Styrene | 4-Methylstilbene | 85 | 850 |
| 4 | 4-Bromotoluene | Methyl Methacrylate | Methyl 2-(4-methylphenyl)acrylate | 92 | 920 |
| 5 | 4-tert-Butylbromobenzene | Methyl Methacrylate | Methyl 2-(4-tert-butylphenyl)acrylate | 93 | 930 |
Experimental Protocol: Synthesis of Stilbene
This protocol details the synthesis of stilbene from bromobenzene and styrene using a palladium acetate/triphenyl phosphite catalytic system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenyl phosphite (P(OPh)₃)
-
Bromobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 1 mol%) and triphenyl phosphite (0.04 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to allow for catalyst formation.
-
Reagent Addition: To the stirred catalyst solution, add bromobenzene (2.0 mmol, 1.0 equiv.), styrene (2.2 mmol, 1.1 equiv.), and triethylamine (2.4 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure stilbene product.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, vinylarenes, and polyolefins via the cross-coupling of an organoboron compound with a halide or triflate. A palladium-triphenyl phosphite system has been shown to be effective for the coupling of aryl bromides with boronic acids.[2] A notable application involves the coupling of allylic alcohols with organoboronic acids, which proceeds smoothly in the absence of a base.[3]
Quantitative Data Summary
The following table presents data for the palladium-catalyzed cross-coupling of allylic alcohols with arylboronic acids using triphenyl phosphite as a ligand.[3]
| Entry | Allylic Alcohol | Arylboronic Acid | Solvent | Yield (%) |
| 1 | Cinnamyl alcohol | Phenylboronic acid | Toluene | 98 |
| 2 | Cinnamyl alcohol | 4-Methoxyphenylboronic acid | Toluene | 95 |
| 3 | Cinnamyl alcohol | 4-Chlorophenylboronic acid | Dioxane | 92 |
| 4 | 1-Octen-3-ol | Phenylboronic acid | Toluene | 85 |
| 5 | Geraniol | Phenylboronic acid | Dioxane | 78 |
Experimental Protocol: Synthesis of 3-Phenyl-1-propene from Allyl Alcohol and Phenylboronic Acid
This protocol describes a base-free Suzuki-Miyaura type coupling reaction.[3]
Materials:
-
[Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))
-
Triphenyl phosphite (P(OPh)₃)
-
Allyl alcohol
-
Phenylboronic acid
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd) and triphenyl phosphite (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 15 minutes.
-
Reagent Addition: Add phenylboronic acid (1.2 mmol, 1.2 equiv.) and allyl alcohol (1.0 mmol, 1.0 equiv.) to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction by TLC or GC until the starting material is consumed (typically 6-18 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL).
-
Wash the organic solution with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 3-phenyl-1-propene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Extensive literature searches did not yield specific, well-established protocols for the use of triphenyl phosphite as a ligand in this reaction. The field is predominantly focused on the use of bulky, electron-rich phosphine ligands to facilitate the C-N bond-forming reductive elimination step. Researchers interested in this transformation are encouraged to consult literature focusing on established phosphine-based ligand systems.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified Heck reaction catalytic cycle.
Caption: Simplified Suzuki-Miyaura reaction catalytic cycle.
References
Triphenyl Phosphite: A Versatile Tool in Polymer Synthesis and Stabilization
Application Notes and Protocols for Researchers and Scientists
Triphenyl phosphite (TPP), a versatile organophosphorus compound, plays a crucial role in the polymer industry, acting as both a key ingredient in synthesis and a powerful stabilizer against degradation. Its unique chemical properties allow it to enhance the performance and longevity of a wide range of polymers, including polyvinyl chloride (PVC), polyesters, polyolefins, and polyamides. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action for researchers, scientists, and professionals in drug development and polymer science.
Applications in Polymer Stabilization
Triphenyl phosphite is widely recognized as a highly effective secondary antioxidant and chelating agent. It works synergistically with primary stabilizers to protect polymers from degradation caused by heat, light, and oxidation.[1][2]
Secondary Antioxidant in Polyolefins and ABS Resins
During polymer processing and end-use, exposure to heat and oxygen leads to the formation of hydroperoxides, which are precursors to free radicals that initiate polymer chain degradation. This degradation manifests as a loss of mechanical strength, discoloration, and overall deterioration of the material.[1] Triphenyl phosphite functions by decomposing these hydroperoxides into non-radical, stable products, thereby preventing the propagation of the degradation chain.[1][3] This mechanism is particularly effective in protecting polyolefins (polyethylene and polypropylene) and ABS resins during high-temperature processing.[4][5]
Mechanism of Action as a Secondary Antioxidant:
Caption: Mechanism of TPP as a secondary antioxidant.
Chelating Agent and Co-stabilizer in PVC
Polyvinyl chloride (PVC) is notoriously susceptible to thermal degradation during processing, which involves the release of hydrochloric acid (HCl) and the formation of colored polyene structures. This degradation is often catalyzed by metal chlorides, such as zinc chloride (ZnCl₂), which can form when using primary stabilizers like zinc stearate.[6] Triphenyl phosphite acts as a chelating agent, forming stable complexes with these metal chlorides, thereby neutralizing their catalytic activity and preventing rapid discoloration and degradation, a phenomenon often referred to as "zinc burning".[6][7] This action significantly improves the transparency and color stability of PVC products.[6]
Quantitative Data on PVC Stabilization
The effectiveness of phosphite stabilizers in PVC can be quantified by measuring the yellowness index (YI) after thermal aging. While specific data for TPP is limited in the general literature, the following table, compiled from various sources, illustrates the typical performance of phosphite co-stabilizers in improving the color stability of PVC.
| Stabilizer System | Concentration (phr) | Initial Yellowness Index (YI) | Yellowness Index after 60 min at 180°C |
| Unstabilized PVC | 0 | ~5 | > 50 (severe discoloration) |
| Ca/Zn Stearate (1:1) | 2.0 | ~10 | ~25 |
| Ca/Zn Stearate (1:1) + Tris(nonylphenyl) phosphite (TNPP) | 2.0 + 1.0 | ~8 | ~15 |
| Note: 'phr' stands for parts per hundred resin. Data is illustrative and can vary based on the full formulation and testing conditions. Lower YI indicates better color stability.[7][8] |
Experimental Protocol: Evaluation of Thermal Stability of PVC with TPP
Objective: To determine the effect of triphenyl phosphite on the thermal stability of a PVC formulation.
Materials:
-
PVC resin (e.g., K-value 67)
-
Primary stabilizer (e.g., Ca/Zn stearate)
-
Triphenyl phosphite (TPP)
-
Plasticizer (e.g., dioctyl phthalate - DOP)
-
Processing aid (e.g., acrylic-based)
-
Lubricant (e.g., stearic acid)
Equipment:
-
Two-roll mill
-
Compression molding press
-
Aging oven
-
Colorimeter or spectrophotometer for yellowness index measurement (according to ASTM E313)[7]
-
Congo Red test apparatus[7]
Procedure:
-
Formulation: Prepare different PVC formulations with varying concentrations of TPP (e.g., 0, 0.5, 1.0, 1.5 phr) while keeping the concentrations of other additives constant. A typical formulation could be: PVC (100 phr), DOP (40 phr), Ca/Zn stearate (2 phr), TPP (variable), processing aid (1.5 phr), lubricant (0.5 phr).
-
Milling: Homogenize each formulation on a two-roll mill at a set temperature (e.g., 160-170°C) for a specific time (e.g., 5-10 minutes) to form a uniform sheet.
-
Molding: Press the milled sheets into plaques of a defined thickness using a compression molding press at a specified temperature and pressure.
-
Thermal Aging: Place the molded plaques in a circulating air oven at a high temperature (e.g., 180°C).
-
Yellowness Index Measurement: At regular intervals (e.g., 0, 15, 30, 45, 60 minutes), remove samples from the oven and measure their yellowness index using a colorimeter.
-
Static Thermal Stability (Congo Red Test): Place a sample of each formulation in a test tube heated in an oil bath at a set temperature (e.g., 180°C). A strip of Congo Red indicator paper is placed in the tube above the sample. The thermal stability time is the time it takes for the evolved HCl gas to turn the paper from red to blue.[7]
-
Data Analysis: Plot the yellowness index as a function of aging time for each formulation. Compare the thermal stability times obtained from the Congo Red test.
Caption: Experimental workflow for evaluating PVC thermal stability.
Applications in Polymer Synthesis
Triphenyl phosphite is also a valuable reagent in the synthesis of certain polymers, particularly polyesters and polyamides, where it acts as a condensing agent.
Polyester Synthesis
In the synthesis of polyesters from dicarboxylic acids and diols, TPP can be used to promote the esterification reaction. The reaction proceeds through the formation of a phosphonium salt intermediate, which facilitates the nucleophilic attack of the alcohol, leading to the formation of the ester bond and triphenylphosphine oxide as a byproduct. This method can often be carried out under milder conditions than traditional polyesterification methods.[9]
Polyamide Synthesis
Triphenyl phosphite, in combination with a base like pyridine, is used as a condensing agent in the direct polycondensation of dicarboxylic acids and diamines to form polyamides.[10][11] This method, often referred to as the Yamazaki-Higashi reaction, avoids the need for highly reactive and moisture-sensitive acyl chlorides. The reaction is believed to proceed through an N-phosphonium salt of the amine, which then reacts with the carboxylate to form the amide bond.[10]
Experimental Protocol: Synthesis of an Aromatic Polyamide using TPP
Objective: To synthesize an aromatic polyamide from a dicarboxylic acid and a diamine using triphenyl phosphite and pyridine as condensing agents.
Materials:
-
Aromatic dicarboxylic acid (e.g., isophthalic acid)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Triphenyl phosphite (TPP)
-
Pyridine (dried over KOH)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (anhydrous)
-
Methanol
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Beakers, funnels, and filter paper
-
Vacuum oven
Procedure:
-
Setup: Assemble the reaction flask under a nitrogen atmosphere to maintain anhydrous conditions.
-
Reagent Addition: To the flask, add the dicarboxylic acid (1 equivalent), diamine (1 equivalent), anhydrous calcium chloride, NMP, and pyridine.
-
Stirring: Begin stirring the mixture to obtain a homogeneous solution.
-
TPP Addition: Slowly add triphenyl phosphite (2 equivalents) to the reaction mixture.
-
Polycondensation: Heat the reaction mixture to a specific temperature (e.g., 100-120°C) and maintain it for a set period (e.g., 3-4 hours) with continuous stirring. The polymer will start to precipitate as the reaction progresses.
-
Isolation: After the reaction is complete, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and byproducts.
-
Drying: Dry the purified polyamide in a vacuum oven at a specified temperature (e.g., 80°C) until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by techniques such as inherent viscosity measurement, Fourier-transform infrared (FTIR) spectroscopy, and thermal analysis (TGA and DSC).
References
- 1. nbinno.com [nbinno.com]
- 2. Triphenyl Phosphite (TPP): A Versatile Additive for Modern Industries [adishank.com]
- 3. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 4. TRIPHENYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 5. exsyncorp.com [exsyncorp.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
Application Notes and Protocols: Triphenyl Phosphite in the Synthesis of Fine Chemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triphenyl phosphite (TPP), with the chemical formula P(OC₆H₅)₃, is a versatile and widely utilized organophosphorus compound in the synthesis of fine chemicals.[1] As a colorless to pale yellow viscous liquid, it serves multiple roles, including as a ligand in transition metal catalysis, a reagent in various organic transformations, and a precursor for other valuable organophosphorus compounds.[2][3][4] Its utility is prominent in the pharmaceutical, agrochemical, and polymer industries due to its ability to facilitate complex reactions with high efficiency and selectivity.[2][5] This document provides detailed application notes and protocols for the use of triphenyl phosphite in key synthetic processes.
Application 1: Ligand in Homogeneous Catalysis
Triphenyl phosphite is an effective ligand in numerous metal-catalyzed reactions. Its strong π-acceptor properties can modify the electronic and steric environment of the metal center, thereby influencing catalytic activity, selectivity, and stability.[6]
Hydroformylation
In hydroformylation (oxo synthesis), alkenes are converted to aldehydes using syngas (CO/H₂) in the presence of a transition metal catalyst. TPP is used as a ligand for both cobalt and rhodium-based catalysts.[7][8] Using phosphite ligands like TPP can decrease the electron density on the metal center compared to phosphine ligands, which is expected to yield fewer hydrogenation byproducts.[7] In rhodium-catalyzed systems, phosphite ligands produce more active catalysts, partly by facilitating CO dissociation from the metal center and reducing the formation of inactive rhodium dimers.[6]
Quantitative Data for TPP in Metal-Catalyzed Reactions
| Reaction Type | Catalyst System | Substrate | Key Findings | Yield | Reference |
| Hydroformylation | [Co₂(CO)₆{P(OPh)₃}₂] | 1-Pentene | Reaction at 120-210 °C, 34-80 bar. HP-IR identified [HCo(CO)₃P(OPh)₃] as an intermediate. | - | [9] |
| Allylic Alkylation | [Ir(cod)Cl]₂/P(OPh)₃ | Allylic Compounds | Highly selective alkylation at the more substituted allylic terminus, constructing quaternary carbons. | up to 89% | [10] |
| Hydroamination | (TPP)AuCl / AgOTf | Alkenes/Dienes | Regioselective hydroamination at the internal carbon of terminal alkenes. | - | [3] |
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene
This protocol describes a general procedure for the hydroformylation of a terminal alkene using a rhodium catalyst modified with triphenyl phosphite.
Materials:
-
Rh(acac)(CO)₂ (Rhodium(I) dicarbonylacetylacetonate)
-
Triphenyl phosphite (TPP)
-
1-Octene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of H₂:CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.
Procedure:
-
Catalyst Preparation: In a glovebox, add Rh(acac)(CO)₂ (e.g., 0.01 mmol) and triphenyl phosphite (e.g., 0.2 mmol, 20 equivalents) to the autoclave vessel.
-
Solvent and Substrate Addition: Add 20 mL of anhydrous toluene to dissolve the catalyst and ligand. Then, add 1-octene (e.g., 10 mmol).
-
Reactor Assembly: Seal the autoclave securely. Remove it from the glovebox and connect it to the syngas line and a vacuum line.
-
Purging: Purge the reactor by pressurizing with syngas to ~10 bar and then venting. Repeat this process 3-5 times to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor to the desired pressure (e.g., 20 bar) with the 1:1 H₂:CO mixture. Begin stirring and heat the reactor to the reaction temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood. Open the reactor and collect the reaction mixture.
-
Analysis: The product mixture (nonanal and 2-methyloctanal) can be analyzed by Gas Chromatography (GC) or ¹H NMR to determine conversion and regioselectivity.
Workflow Diagram: Metal-Catalyzed Hydroformylation
Caption: General workflow for a hydroformylation reaction using a TPP-modified catalyst.
Application 2: Reagent in Organic Synthesis
Triphenyl phosphite is a key reagent in several important synthetic transformations, notable for its role in forming new bonds under mild conditions.
Peptide Synthesis
TPP is an effective coupling agent for the formation of amide bonds in peptide synthesis.[1] This method is often highlighted as a "green" chemistry approach because it can proceed under neutral conditions, avoids toxic chlorinating agents, and is atom-economical.[11][12] The reaction is believed to proceed through the formation of a phosphonium intermediate, which activates the carboxylic acid for nucleophilic attack by the amine.
Quantitative Data for TPP-Mediated Couplings
| Reaction Type | Reagents | Key Features | Yield | Reference |
| Peptide Coupling | P(OPh)₃ | Neutral, one-pot conditions; high diastereopurity. | High | [12][13] |
| Coumarin Carboxamides | P(OPh)₃, Alkyl Amines | One-step condensation, no toxic byproducts. | High | [11] |
Experimental Protocol: TPP-Mediated Dipeptide Synthesis (e.g., Z-Ala-Gly-OMe)
This protocol describes a one-pot synthesis of a dipeptide from N-protected and C-protected amino acids using triphenyl phosphite.
Materials:
-
N-Cbz-L-Alanine (Z-Ala-OH)
-
L-Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Triethylamine (TEA)
-
Triphenyl phosphite (TPP)
-
Pyridine (as solvent)
-
Ethyl acetate
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous MgSO₄
Procedure:
-
Amine Neutralization: Dissolve H-Gly-OMe·HCl (e.g., 1.0 mmol) in pyridine (10 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath and add triethylamine (1.0 mmol) dropwise. Stir for 15 minutes.
-
Reactant Addition: To the same flask, add Z-Ala-OH (1.0 mmol) and triphenyl phosphite (1.1 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into 50 mL of ethyl acetate.
-
Aqueous Extraction: Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of water, 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude dipeptide can be purified by recrystallization or column chromatography on silica gel to yield the pure product.
Mechanism: TPP-Mediated Peptide Coupling
Caption: Simplified mechanism of peptide bond formation mediated by triphenyl phosphite.
Arbuzov Rearrangement
The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates. While traditionally used with trialkyl phosphites, triphenyl phosphite can undergo an Arbuzov-like rearrangement to produce diphenyl phenylphosphonate.[14][15] This reaction typically requires high temperatures (>200 °C) and is often catalyzed by metal halides (e.g., NiBr₂) or initiated by an aryl iodide.[14][16] The resulting phosphonates are valuable intermediates in the synthesis of flame retardants, pharmaceuticals, and ligands for catalysis.
Experimental Protocol: Arbuzov Rearrangement of Triphenyl Phosphite
This protocol is based on patented procedures for the synthesis of diphenyl phenylphosphonate.[14] Caution: This reaction is performed at high temperatures and should be conducted with appropriate safety precautions, including a blast shield.
Materials:
-
Triphenyl phosphite (TPP)
-
Iodobenzene
-
Nickel(II) bromide (NiBr₂) (anhydrous)
-
Reaction vessel suitable for high temperatures (e.g., a three-necked flask with a condenser and thermometer).
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Add triphenyl phosphite (e.g., 1.0 mol), iodobenzene (e.g., 0.05 mol, 5 mol%), and NiBr₂ (e.g., 0.01 mol, 1 mol%) to the reaction flask.
-
Heating: Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Maintain the temperature above 200 °C (e.g., 220-240 °C). The reaction progress can be monitored by taking small aliquots and analyzing them by ³¹P NMR spectroscopy, observing the shift from the phosphite peak to the phosphonate peak.
-
Cooling: Once the reaction has reached completion (typically several hours), turn off the heat and allow the mixture to cool to room temperature.
-
Purification: The desired product, diphenyl phenylphosphonate, can be isolated from the crude reaction mixture by vacuum distillation. Unreacted TPP and other byproducts are removed as lower-boiling fractions.
Mechanism: Arbuzov Rearrangement of TPP
Caption: Catalyzed Arbuzov-like rearrangement of triphenyl phosphite.
Safety Information
Triphenyl phosphite can be harmful if inhaled, ingested, or absorbed through the skin. It is a skin and eye irritant. Always handle TPP in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and can hydrolyze.[4] Store in a tightly sealed container in a cool, dry place. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- 1. TRIPHENYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Triphenyl phosphite: properties and applications_Chemicalbook [chemicalbook.com]
- 4. Triphenyl Phosphite (TPP) – High-Quality Stabilizer for Plastics [penpet.com]
- 5. nbinno.com [nbinno.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, crystal structure and hydroformylation activity of triphenylphosphite modified cobalt catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Triphenyl phosphite: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Triphenyl Phosphite-Mediated One-Pot Peptide-Bond Formation under Neutral Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US4113807A - Arbuzov rearrangement of triphenyl phosphite - Google Patents [patents.google.com]
- 15. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 16. CA1093572A - Arbuzov rearrangement of triphenyl phosphite - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving Triphenyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of reactions involving triphenyl phosphite. It covers the synthesis of triphenyl phosphite, its application in the Appel reaction for the conversion of alcohols to alkyl halides, and its use as a ligand in palladium-catalyzed cross-coupling reactions. Safety precautions and handling procedures are also outlined to ensure safe laboratory practices.
Safety and Handling of Triphenyl Phosphite
Triphenyl phosphite is a versatile reagent in organic synthesis, but it is essential to handle it with care due to its potential hazards.
1.1. Hazards Identification:
1.2. Recommended Handling and Storage:
-
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood[2].
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses with side shields or chemical goggles, and chemical-resistant gloves[1][4].
-
Avoid inhalation of vapor or mist[1].
-
Do not eat, drink, or smoke when using this product[2].
-
Wash hands thoroughly after handling[2].
-
-
Storage:
Synthesis of Triphenyl Phosphite
Triphenyl phosphite can be synthesized from the reaction of phenol with phosphorus trichloride. Both batch and continuous flow methods have been developed for its preparation[5][6].
2.1. Batch Synthesis Protocol:
This protocol is based on the reaction of phenol and phosphorus trichloride in a batch reactor.
Experimental Protocol:
-
Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a trap for hydrogen chloride gas[6].
-
Reagent Charging:
-
Reaction Execution:
-
Work-up and Purification:
Quantitative Data for Batch Synthesis:
| Parameter | Value | Reference |
| Phenol | 11.90 mol | [6] |
| Phosphorus Trichloride | 3.60 mol | [6] |
| Reaction Temperature | 45 °C to 160 °C | [6] |
| Reaction Time | ~6 hours | [6] |
| Yield | 94% | [6] |
Experimental Workflow for Batch Synthesis of Triphenyl Phosphite:
Caption: Workflow for the batch synthesis of triphenyl phosphite.
2.2. Continuous Flow Synthesis:
A more rapid synthesis of triphenyl phosphite and its derivatives can be achieved using a continuous flow microreactor system[5][7].
Experimental Protocol:
-
System Setup: Assemble a microreactor system consisting of two syringe pumps, a T-mixer, and a heated capillary reactor.
-
Reagent Preparation:
-
Reaction Execution:
-
Pump both solutions into the T-mixer at a controlled flow rate.
-
Pass the resulting mixture through the heated capillary reactor (e.g., at 70 °C) with a specific residence time (e.g., 20 seconds)[7].
-
-
Product Collection:
-
Collect the output from the reactor. The product can be purified by recrystallization or flash chromatography[5].
-
Quantitative Data for Continuous Flow Synthesis of a Triphenyl Phosphite Derivative:
| Parameter | Value | Reference |
| 2,4-di-tert-butylphenol | 0.06 mol | [5] |
| Phosphorus Trichloride | 0.02 mol | [5] |
| Base (Triethylamine) | 0.066 mol | [7] |
| Residence Time | 20 seconds | [7] |
| Temperature | 70 °C | [7] |
| Yield | Good to excellent | [5] |
The Appel Reaction: Conversion of Alcohols to Alkyl Halides
The Appel reaction is a widely used method for converting alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane[8][9][10]. While the classic Appel reaction uses triphenylphosphine, triphenyl phosphite can be involved in related transformations or as a precursor in some contexts. The following is a general protocol for the classic Appel reaction.
Experimental Protocol (for Chloro and Bromo derivatives):
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol (1 equivalent) and triphenylphosphine (2 equivalents) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath[11].
-
Reagent Addition: Add a solution of carbon tetrachloride or carbon tetrabromide (2 equivalents) in DCM dropwise to the cooled mixture with stirring[11].
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC)[11].
-
Work-up:
-
Purification: Purify the crude product by column chromatography[11].
Appel Reaction Workflow:
Caption: General workflow for the Appel reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Triphenyl phosphite can serve as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of C-C bonds[12].
Experimental Protocol (Suzuki-Miyaura Type Reaction):
-
Catalyst Preparation (in situ): In a glove box under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂) and triphenyl phosphite to a reaction vessel.
-
Reaction Setup:
-
Reaction Execution:
-
Work-up:
-
Purification: Purify the crude product by flash chromatography on silica gel[14].
Quantitative Data for a Suzuki-Miyaura Reaction:
| Reagent/Condition | Quantity/Value | Reference |
| Aryl Halide | 1 equivalent | [13] |
| Boronic Acid | 1.2 equivalents | [13] |
| Base (K₂CO₃) | 2 equivalents | [13] |
| Catalyst (Pd(PPh₃)₄) | 5 mol% | [13] |
| Solvent | Ethanol/Water (4:1) | [13] |
| Temperature | Reflux | [13] |
| Time | 12 hours | [13] |
Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Triphenyl Phosphite in Peptide Synthesis
Recent studies have shown that triphenyl phosphite can be an efficient reagent for peptide bond formation under neutral conditions, minimizing side reactions and allowing for one-pot oligopeptide synthesis[15][16]. This method is atom-economical and produces peptides in high yield and diastereopurity[15].
While detailed protocols from the primary literature are emerging, the general principle involves the activation of the C-terminus of an amino acid by triphenyl phosphite to facilitate coupling with the N-terminus of another amino acid. This approach avoids the need for strong activating agents under acidic or basic conditions that are common in liquid-phase peptide synthesis[15]. Researchers interested in this application should refer to the latest publications in this developing area.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cpachem.com [cpachem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triphenyl phosphite synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. Appel reaction - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. A Highly Effective (Triphenyl phosphite)palladium Catalyst for a Cross-Coupling Reaction of Allylic Alcohols with Organoboronic Acids [organic-chemistry.org]
- 13. bdmaee.net [bdmaee.net]
- 14. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triphenyl Phosphite-Mediated One-Pot Peptide-Bond Formation under Neutral Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Triphenyl Phosphite as a Precursor for Organophosphorus Compounds
Introduction
Triphenyl phosphite (TPP), a commercially available organophosphorus compound with the formula P(OC₆H₅)₃, is a versatile and widely utilized precursor for the synthesis of a diverse array of other organophosphorus compounds.[1][2] Its reactivity stems from the trivalent phosphorus center, which can undergo various transformations, including oxidation, Arbuzov-type rearrangements, and substitution reactions. This allows for the formation of new phosphorus-carbon, phosphorus-oxygen, and phosphorus-sulfur bonds, making TPP a valuable building block in pharmaceutical synthesis, agrochemical development, and materials science.[3][4] These application notes provide detailed protocols and data for key transformations of triphenyl phosphite into other important organophosphorus compounds.
Application Note 1: Synthesis of Diphenyl Arylphosphonates via Salicylic Acid-Catalyzed Radical Arylation
Arylphosphonates are significant motifs in medicinal chemistry and materials science. A modern and efficient method for their synthesis involves the radical arylation of triphenyl phosphite. This approach utilizes inexpensive and readily available starting materials, proceeding under mild, room temperature conditions.[5][6] The reaction is promoted by a catalytic amount of salicylic acid and demonstrates broad functional group tolerance.[7]
Data Presentation
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | Diphenyl phenylphosphonate | 95 |
| 2 | 4-Methylaniline | Diphenyl (4-methylphenyl)phosphonate | 92 |
| 3 | 4-Methoxyaniline | Diphenyl (4-methoxyphenyl)phosphonate | 96 |
| 4 | 4-Chloroaniline | Diphenyl (4-chlorophenyl)phosphonate | 85 |
| 5 | 4-Bromoaniline | Diphenyl (4-bromophenyl)phosphonate | 89 |
| 6 | 4-Nitroaniline | Diphenyl (4-nitrophenyl)phosphonate | 75 |
Table 1: Yields for the synthesis of various diphenyl arylphosphonates from anilines and triphenyl phosphite.[5]
Experimental Protocol
Materials:
-
Substituted aniline (1.0 mmol)
-
Triphenyl phosphite (1.2 mmol)
-
Salicylic acid (0.2 mmol)
-
tert-Butyl nitrite (1.5 mmol)
-
Acetonitrile (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the substituted aniline (1.0 mmol), triphenyl phosphite (1.2 mmol), and salicylic acid (0.2 mmol).
-
Add acetonitrile (5 mL) to the flask and stir the mixture at room temperature (20 °C).
-
Slowly add tert-butyl nitrite (1.5 mmol) to the reaction mixture.
-
Continue stirring at 20 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diphenyl arylphosphonate.[5]
Visualization
Caption: Synthesis of Diphenyl Arylphosphonates.
Application Note 2: Synthesis of Diphenyl Phenylphosphonate via Arbuzov-Type Rearrangement
The Michaelis-Arbuzov reaction is a cornerstone in phosphorus chemistry for forming phosphorus-carbon bonds.[8] A variation of this, the Arbuzov-type rearrangement, can be applied to triphenyl phosphite to synthesize diphenyl phenylphosphonate.[9][10] This process typically requires high temperatures and the presence of a metal halide catalyst and an aryl iodide.[9]
Data Presentation
| Catalyst | Promoter | Temperature (°C) | Time (h) | Yield (%) |
| NiCl₂ | Iodobenzene | 230-240 | 4 | ~70 |
| CoCl₂ | Iodobenzene | 230-240 | 4 | ~65 |
| FeCl₃ | Iodobenzene | 230-240 | 4 | ~60 |
Table 2: Conditions and yields for the Arbuzov-type rearrangement of triphenyl phosphite.[9]
Experimental Protocol
Materials:
-
Triphenyl phosphite (1.0 mol)
-
Metal halide catalyst (e.g., NiCl₂) (0.01 mol)
-
Iodobenzene (0.05 mol)
-
Reaction vessel suitable for high temperatures
-
Heating mantle and temperature controller
-
Distillation apparatus
Procedure:
-
Charge a reaction vessel with triphenyl phosphite, the metal halide catalyst, and iodobenzene.
-
Heat the reaction mixture to a temperature above 200 °C (typically 230-240 °C).
-
Maintain this temperature for several hours, monitoring the reaction by analyzing aliquots (e.g., by ³¹P NMR).
-
During the reaction, phenol is formed as a byproduct and can be removed by distillation under reduced pressure.
-
After the reaction is complete, cool the mixture.
-
The desired diphenyl phenylphosphonate can be purified by vacuum distillation.[9]
Visualization
Caption: Arbuzov-type rearrangement reaction.
Application Note 3: Synthesis of O,O,O-Triphenyl Phosphorothioate
O,O,O-Triphenyl phosphorothioate is synthesized via a straightforward thionation reaction of triphenyl phosphite with elemental sulfur. This reaction is typically performed at elevated temperatures in an anhydrous solvent under an inert atmosphere to prevent hydrolysis.[11]
Data Presentation
| Property | Value |
| Molecular Formula | C₁₈H₁₅O₃PS |
| Molecular Weight | 342.35 g/mol |
| Appearance | White to light yellow crystal |
| Melting Point | 48 °C |
| Boiling Point | 148-150 °C (at 0.1 Torr) |
| Water Solubility | 0.02 mg/L |
Table 3: Physicochemical Properties of O,O,O-Triphenyl phosphorothioate.[11]
Experimental Protocol
Materials:
-
Triphenyl phosphite (1.0 mol)
-
Elemental sulfur (1.0 mol)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
Dissolve triphenyl phosphite in anhydrous toluene.
-
Add elemental sulfur to the solution (the molar ratio of triphenyl phosphite to sulfur is typically 1:1).
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield O,O,O-triphenyl phosphorothioate.[11]
Visualization
Caption: Thionation of triphenyl phosphite.
Application Note 4: The Perkow Reaction for the Synthesis of Vinyl Phosphates
The Perkow reaction involves the reaction of a trialkyl or triaryl phosphite with a haloketone to form a dialkyl or diaryl vinyl phosphate.[12] This reaction often competes with the Michaelis-Arbuzov reaction, which would yield a β-keto phosphonate. The Perkow pathway is favored by factors such as increased steric hindrance on the α-carbon and the presence of electron-withdrawing groups on the acyl moiety.[13]
Experimental Protocol (General)
Materials:
-
Triphenyl phosphite
-
α-Haloketone (e.g., chloroacetone, bromoacetophenone)
-
Anhydrous aprotic solvent (e.g., benzene, THF)
-
Reaction vessel with reflux condenser
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the α-haloketone in an anhydrous aprotic solvent.
-
Slowly add triphenyl phosphite to the solution at room temperature. An exothermic reaction may occur.
-
After the initial reaction subsides, the mixture may be heated to reflux to ensure completion.
-
Monitor the reaction by TLC or ³¹P NMR to follow the formation of the vinyl phosphate and any potential Michaelis-Arbuzov byproduct.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting vinyl phosphate is purified from the alkyl halide byproduct and any unreacted starting materials, typically by vacuum distillation or column chromatography.[14]
Visualization
Caption: Competing reaction pathways.
References
- 1. TRIPHENYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 2. Triphenyl phosphite: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Radical Arylation of Triphenyl Phosphite Catalyzed by Salicylic Acid: Mechanistic Investigations and Synthetic Applications [organic-chemistry.org]
- 6. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 7. rua.ua.es [rua.ua.es]
- 8. Arbuzov Reaction [organic-chemistry.org]
- 9. US4113807A - Arbuzov rearrangement of triphenyl phosphite - Google Patents [patents.google.com]
- 10. CA1093572A - Arbuzov rearrangement of triphenyl phosphite - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Perkow reaction - Wikipedia [en.wikipedia.org]
- 13. Perkow_reaction [chemeurope.com]
- 14. pp.bme.hu [pp.bme.hu]
Application Notes and Protocols: Triphenyl Phosphite in the Preparation of Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenyl phosphite (P(OPh)₃) as a versatile ligand in the synthesis of various transition metal complexes. The protocols and data presented herein are intended to serve as a guide for the preparation and characterization of these complexes and to highlight their potential applications, particularly in the fields of catalysis and medicinal chemistry.
Introduction
Triphenyl phosphite is a widely utilized trivalent phosphorus ligand in coordination chemistry. Its strong π-acceptor properties, resulting from the overlap of the phosphorus lone pair with the σ* orbitals of the phenoxy groups, allow it to stabilize low-valent metal centers. This characteristic makes it an excellent ligand for the preparation of a variety of metal complexes with applications in homogeneous catalysis, materials science, and potentially in drug development. This document details the synthesis and properties of key metal complexes of triphenyl phosphite.
General Synthetic Workflow
The synthesis of metal complexes with triphenyl phosphite generally follows a common workflow, starting from a suitable metal precursor and reacting it with triphenyl phosphite under controlled conditions.
Caption: General workflow for the synthesis of metal-triphenyl phosphite complexes.
Experimental Protocols
Synthesis of Tetrakis(triphenyl phosphite)nickel(0) - Ni[P(OPh)₃]₄
This complex is a key precursor for nickel-catalyzed reactions, such as the hydrocyanation of alkenes.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Triphenyl phosphite [P(OPh)₃]
-
Anhydrous toluene or hexane
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(1,5-cyclooctadiene)nickel(0) in a minimal amount of anhydrous toluene.
-
To this solution, add four equivalents of triphenyl phosphite, also dissolved in anhydrous toluene, dropwise with stirring.
-
The reaction is typically rapid and proceeds at room temperature. Stir the reaction mixture for 1-2 hours.
-
The product, Ni[P(OPh)₃]₄, is a white solid and will precipitate from the solution, especially if a less-solubilizing solvent like hexane is used or added.
-
Isolate the product by filtration under inert atmosphere, wash with cold anhydrous hexane, and dry under vacuum.
Synthesis of Hydridocarbonyltris(triphenyl phosphite)rhodium(I) - RhH(CO)[P(OPh)₃]₃
This complex is an analogue of the well-known Vaska's complex and is a catalyst for hydroformylation reactions. The synthesis involves the reduction of a rhodium(III) precursor in the presence of triphenyl phosphite and a carbonyl source.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Triphenyl phosphite [P(OPh)₃]
-
Formaldehyde (aqueous solution, ~37%)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask, dissolve rhodium(III) chloride trihydrate in ethanol.
-
Add a large excess (at least 6 equivalents) of triphenyl phosphite to the solution.
-
Heat the mixture to reflux under an inert atmosphere.
-
While refluxing, slowly add an aqueous solution of formaldehyde, followed by a solution of potassium hydroxide in ethanol. The formaldehyde serves as the source of both the carbonyl and hydride ligands.
-
Continue refluxing for approximately 30 minutes. A yellow crystalline solid of RhH(CO)[P(OPh)₃]₃ will precipitate.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Isolate the yellow product by filtration, wash with ethanol, and then with a small amount of diethyl ether. Dry the product under vacuum.
Quantitative Data Summary
The following tables summarize key quantitative data for representative metal-triphenyl phosphite complexes.
Table 1: Spectroscopic Data
| Complex | ³¹P NMR (δ, ppm) | IR ν(CO) (cm⁻¹) |
| Ni[P(OPh)₃]₄ | ~128 (in C₆D₆) | N/A |
| RhH(CO)[P(OPh)₃]₃ | ~135 (doublet of quartets) | ~2000 |
| Fe(CO)₄[P(OPh)₃] | ~160 | ~2058, 1985, 1950 |
Table 2: Selected Structural Data
| Complex | M-P Bond Length (Å) | P-O Bond Length (Å) | O-P-O Bond Angle (°) |
| Ni[P(OPh)₃]₄ | ~2.13 | ~1.62 | ~101 |
| RhH(CO)[P(OPh)₃]₃ | Data not readily available | Data not readily available | Data not readily available |
| Fe(CO)₄[P(OPh)₃] | Data not readily available | Data not readily available | Data not readily available |
Note: Spectroscopic and structural data can vary depending on the solvent and crystalline form.
Applications in Catalysis
Triphenyl phosphite-metal complexes are highly effective catalysts for a range of organic transformations.
Hydrocyanation of Alkenes
Nickel(0) complexes of triphenyl phosphite are industrial catalysts for the hydrocyanation of alkenes, a key step in the production of nylon. The catalytic cycle is believed to involve the oxidative addition of HCN to the Ni(0) center, followed by alkene insertion and reductive elimination of the nitrile product.
Caption: Simplified catalytic cycle for nickel-catalyzed hydrocyanation.
Hydroformylation of Alkenes
Rhodium complexes containing triphenyl phosphite ligands are active catalysts for the hydroformylation (oxo process) of alkenes to produce aldehydes. The mechanism involves the coordination of the alkene, migratory insertion of a carbonyl group, and subsequent hydrogenolysis to release the aldehyde product and regenerate the catalyst.
Relevance to Drug Development
While direct applications of triphenyl phosphite metal complexes as drugs are not widespread, the principles and functionalities are relevant to drug development in several ways:
-
Catalysis in Pharmaceutical Synthesis: The catalytic activities described above are crucial for the efficient synthesis of complex organic molecules that form the basis of many pharmaceutical compounds.
-
Metal-Based Therapeutics: Research into metal-based drugs is an active area. The ability of ligands like triphenyl phosphite to modify the electronic and steric properties of a metal center is a key strategy in tuning the reactivity and biological activity of potential metallodrugs. For instance, modifying the lipophilicity and stability of a metal complex can significantly impact its cellular uptake and target engagement.
-
Enzyme Inhibition: Metal complexes can act as inhibitors of various enzymes by coordinating to active site residues. The design of such inhibitors can be guided by the principles of coordination chemistry, where ligands like triphenyl phosphite play a crucial role in defining the geometry and reactivity of the metal center.
Application Note: Analytical Methods for the Quantification of Triphenyl Phosphite
Ref: AN-TPP-QC-2025
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Triphenyl phosphite (TPP), the ester of phosphorous acid and phenol, is a versatile organophosphorus compound widely utilized as a secondary antioxidant, chelating agent, and light stabilizer in the manufacturing of various polymers.[1] Its applications include improving the heat stability and color retention of materials such as polyvinyl chloride (PVC), polypropylene (PP), and polyester resins.[1] Given its widespread use in plastics, consumer products, and industrial applications, and its potential for toxicological effects, accurate and robust analytical methods for the quantification of TPP in diverse matrices are essential for quality control, regulatory compliance, and safety assessment.[2] This document provides detailed protocols for the quantification of triphenyl phosphite using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Overview of Analytical Methodologies
The quantification of triphenyl phosphite can be effectively achieved through several advanced analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for volatile and semi-volatile compounds like TPP. It is a robust technique for analyzing TPP in complex matrices such as environmental and biological samples.[3] GC coupled with a Flame Photometric Detector (FPD) is also a common alternative, offering high sensitivity for phosphorus-containing compounds.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (MS) detectors, HPLC is ideal for analyzing TPP in samples where volatility is a concern or for matrices that are more amenable to liquid-phase analysis, such as pharmaceutical formulations and polymer extracts.[6][7] Reverse-phase chromatography is the most common separation mode.[6]
-
Quantitative Nuclear Magnetic Resonance (³¹P qNMR): As a primary analytical method, ³¹P qNMR offers direct quantification without the need for a specific TPP reference standard, instead using a certified internal standard.[8] It provides structural information and is non-destructive, making it a powerful tool for purity assessment and quantification in bulk materials and solutions.[9][10]
Quantitative Data Summary
The performance of various analytical methods for triphenyl phosphite quantification is summarized below. The limits of detection (LOD) and quantitation (LOQ) are dependent on the specific matrix and instrumentation.[4][11]
| Analytical Method | Matrix | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Working/Linearity Range | Recovery (%) | Reference(s) |
| GC/FPD (NIOSH 5038) | Air | - | 10 µ g/sample | 0.3 to 20 mg/m³ (for 100-L air sample) | Not Reported | [4][5] |
| GC-MS | Workplace Air | 0.050 mg/m³ | Not Reported | 0.1 to 2 mg/m³ | 98.9 ± 6 | [12] |
| LC-MS/MS | Food Packaging Laminates | 0.50 µg/dm² | Not Reported | Not Reported | 87 - 114 | [13] |
| HPLC/UV | Active Pharmaceutical Ingredients (APIs) | 3 µg/L | Not Reported | 3 - 16 µg/L | Not Reported | [7] |
| ³¹P qNMR | Organic Solvents | Analyte Dependent | Not Reported | Analyte Dependent | >99 | [10] |
Note: The values presented are derived from various sources and should be considered as typical performance characteristics. Method validation is required for specific applications.
Experimental Protocols & Workflows
Protocol 1: Quantification of Triphenyl Phosphite by GC-MS
This protocol is based on established methods for analyzing organophosphorus compounds in environmental or industrial samples.[12][14] It is suitable for matrices from which TPP can be efficiently extracted into an organic solvent.
-
Sample Preparation (Air Samples): [5][15] a. Collect sample on a 37-mm cellulose ester membrane filter with a backup pad.[5] b. Transfer the filter and pad to a glass vial. c. Add a precise volume (e.g., 10.0 mL) of a suitable extraction solvent like anhydrous diethyl ether or ethyl acetate.[4][12] d. Add an internal standard (e.g., deuterated TPP) to correct for extraction efficiency and instrumental variability.[12] e. Agitate the sample for at least 30 minutes (e.g., using an ultrasonic bath or shaker).[5][12] f. Transfer an aliquot of the extract into an autosampler vial for analysis.
-
GC-MS Instrumental Parameters:
-
GC System: Agilent 7890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.[4]
-
Inlet: Split/Splitless, 250°C.
-
Injection Volume: 1 µL.[12]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial 100°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS System: Agilent 5977 or equivalent single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 326 (M⁺).[16]
-
Qualifier Ions: m/z 233, 77.
-
-
-
Calibration and Quantification: a. Prepare a series of calibration standards of TPP in the extraction solvent, bracketing the expected sample concentration range. b. Spike each standard with the internal standard at a constant concentration. c. Analyze the standards using the same GC-MS method. d. Generate a calibration curve by plotting the ratio of the TPP peak area to the internal standard peak area against the TPP concentration. A linear fit with a correlation coefficient (r²) > 0.99 is required.[14] e. Calculate the TPP concentration in the samples using the generated calibration curve.
Protocol 2: Quantification of Triphenyl Phosphite by HPLC-UV/MS
This protocol is suitable for quantifying TPP in liquid samples, polymer extracts, or drug formulations.[6][13]
-
Sample Preparation: a. Accurately weigh the sample material. b. Dissolve or extract the sample in a suitable solvent (e.g., acetonitrile). For solid matrices, sonication may be required to ensure complete extraction. c. Dilute the sample extract with the mobile phase to a concentration within the calibration range. d. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC Instrumental Parameters: [6]
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). For MS compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) at 261 nm or a Mass Spectrometer.[17]
-
MS Detector (Optional): Electrospray Ionization (ESI) in positive mode, monitoring for the protonated molecule [M+H]⁺ at m/z 327.1.[17]
-
-
Calibration and Quantification: a. Prepare a stock solution of TPP in acetonitrile. b. Create a series of working calibration standards by diluting the stock solution with the mobile phase. c. Inject the standards to construct a calibration curve of peak area versus concentration. d. Inject the prepared samples and quantify the TPP concentration against the calibration curve.
Protocol 3: Quantification of Triphenyl Phosphite by ³¹P qNMR
This protocol provides a direct and accurate method for determining the purity or concentration of TPP, particularly in raw materials or simple mixtures.[8][10]
-
Sample Preparation: a. Accurately weigh a known amount of the triphenyl phosphite sample into a vial. b. Accurately weigh and add a known amount of a suitable, certified internal standard (e.g., triphenyl phosphate, if its signal is resolved from TPP).[8] The standard should have a single ³¹P resonance and not react with the sample. c. Add a precise volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to completely dissolve both the sample and the standard.[18][19] d. Transfer the solution to a 5 mm NMR tube.
-
NMR Instrumental Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a phosphorus-capable probe.
-
Nucleus: ³¹P.
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any phosphorus nucleus in the sample to ensure full relaxation and accurate integration.
-
Acquisition Time: ~2-3 seconds.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio > 150:1 for both the analyte and standard signals.
-
-
Data Processing and Quantification: a. Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Integrate the area of the TPP signal (I_TPP) and the internal standard signal (I_std). c. Calculate the purity of the TPP sample using the following equation:
Purity (%) = (I_TPP / I_std) * (N_std / N_TPP) * (M_TPP / M_std) * (m_std / m_TPP) * P_std
Where:
-
I: Integral area of the signal.
-
N: Number of phosphorus nuclei generating the signal (usually 1 for both).
-
M: Molar mass.
-
m: Mass weighed.
-
P_std: Purity of the internal standard.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Analysis of Triphenyl phosphate (TPP; CAS: 115-86-6) in polymers - Analytice [analytice.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Method [keikaventures.com]
- 5. cdc.gov [cdc.gov]
- 6. Separation of Triphenyl phosphite on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. ddtjournal.net [ddtjournal.net]
- 12. series.publisso.de [series.publisso.de]
- 13. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dtsc.ca.gov [dtsc.ca.gov]
- 15. Triphenyl Phosphate (5038) - Wikisource, the free online library [en.wikisource.org]
- 16. Triphenyl phosphate [webbook.nist.gov]
- 17. Table B-1, Summary of Analytical Results for Triphenyl Phosphate (CAS No. 115-86-6) - NTP Research Report on In Vivo Repeat Dose Biological Potency Study of Triphenyl Phosphate (CAS No. 115-86-6) in Male Sprague Dawley Rats (Hsd: Sprague Dawley SD) (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Triphenyl phosphate solution suitable for NMR (reference standard), 3 mM in chloroform-d (99.8 atom % D), NMR tube size 5 mm × 8 in. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Triphenyl phosphite decomposition products and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the decomposition of triphenyl phosphite (TPP), its primary degradation products, and effective methods for prevention and analysis.
Frequently Asked Questions (FAQs)
Q1: What is triphenyl phosphite and what are its primary applications?
Triphenyl phosphite (TPP) is an organophosphorus compound with the chemical formula P(OC₆H₅)₃. It is a colorless to pale yellow viscous liquid at room temperature.[1][2][3] TPP is widely used as a secondary antioxidant and stabilizer in polymers such as PVC, polypropylene, and polyesters to improve heat and color stability.[1][4] It also serves as a chelating agent and a versatile reagent in organic synthesis, for example, in the conversion of alcohols to alkyl halides.[1]
Q2: What causes triphenyl phosphite to decompose?
Triphenyl phosphite is susceptible to two primary modes of degradation:
-
Hydrolysis: Reaction with water or moisture, which is the most common cause of decomposition under standard storage and experimental conditions.[5]
-
Thermal Decomposition: Degradation at elevated temperatures. TPP's boiling point is 360 °C, and significant thermal decomposition occurs at temperatures above this.[6]
Q3: What are the main decomposition products of triphenyl phosphite?
The decomposition products depend on the degradation pathway:
-
Hydrolysis breaks the P-O bonds, yielding phenol and phosphorous acid (H₃PO₃). The presence of phenol often imparts a characteristic unpleasant odor.[7]
-
Thermal decomposition at high temperatures can lead to the formation of more hazardous and noxious gases, including phosphine (PH₃) , phosphorus oxides (PₓOᵧ) , carbon dioxide (CO₂) , and carbon monoxide (CO) .[1]
Q4: I noticed a yellow discoloration and a strong odor in my triphenyl phosphite. Is it still usable?
A change in color from colorless to yellow and the presence of a strong, unpleasant odor are common indicators of degradation.[5] The odor is likely due to the formation of phenol from hydrolysis.[7] The usability of the degraded TPP depends on the specific application. For sensitive reactions where purity is critical, using discolored or odorous TPP is not recommended as the impurities can interfere with the reaction and reduce yields. It is advisable to re-analyze the purity before use.[5]
Q5: How can I prevent the decomposition of triphenyl phosphite?
Preventing decomposition primarily involves rigorous exclusion of moisture and avoiding high temperatures.
-
Storage: Store TPP in a tightly sealed, opaque container in a cool, dry place, preferably under an inert atmosphere such as nitrogen or argon to prevent exposure to moisture and air.[5] Refrigeration (2-8 °C) can further slow down the rate of chemical degradation.[5]
-
Handling: When used in reactions, ensure all glassware is thoroughly dried and solvents are anhydrous and deoxygenated. Handle the compound under an inert atmosphere whenever possible (e.g., using a glovebox or Schlenk line techniques).[8]
-
Stabilizers: Some commercial formulations of triphenyl phosphite contain a small percentage (e.g., 0.5% by weight) of a stabilizer like triisopropanolamine (TIPA) .[9] TIPA is a basic compound that can neutralize acidic impurities, such as traces of HCl from the synthesis of TPP or phosphorous acid formed during initial hydrolysis, which can catalyze further degradation.[10][11]
Troubleshooting Guides
Issue 1: Low Yield or Failure in a Reaction Using Triphenyl Phosphite
| Potential Cause | Recommended Solution |
| Decomposition of TPP | Ensure that the TPP used is fresh and has been stored properly. If degradation is suspected (discoloration, odor), consider purifying the TPP by distillation under reduced pressure or using a fresh bottle. For future reactions, handle TPP under an inert atmosphere and use anhydrous solvents.[8] |
| Presence of Impurities | The primary impurity from hydrolysis is phenol. Phenol can interfere with various reactions. Confirm the presence of phenol using analytical techniques like ¹H NMR or HPLC. |
| Incomplete Reaction | If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature, keeping in mind the thermal stability of all reactants.[8] |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Recommended Solution |
| Oxidation of TPP | Although primarily sensitive to hydrolysis, TPP can also be oxidized, especially at higher temperatures, to form triphenyl phosphate. This is more of a concern in reactions run in the presence of air. Use deoxygenated solvents and maintain an inert atmosphere.[5] |
| Side Reactions with Degradation Products | Phenol, a primary degradation product, is reactive and can participate in various side reactions, leading to unexpected byproducts. |
Decomposition Pathways and Prevention
Hydrolysis Pathway
Triphenyl phosphite reacts with water in a stepwise manner, replacing the phenoxy groups with hydroxyl groups to ultimately form phosphorous acid and phenol. The reaction is catalyzed by both acids and bases.[12]
Reaction Equation: P(OC₆H₅)₃ + 3 H₂O → P(OH)₃ (Phosphorous Acid) + 3 HOC₆H₅ (Phenol)
References
- 1. TRIPHENYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 2. Triphenyl phosphite | (C6H5O)3P | CID 7540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triphenyl phosphite: properties and applications_Chemicalbook [chemicalbook.com]
- 4. exsyncorp.com [exsyncorp.com]
- 5. benchchem.com [benchchem.com]
- 6. Triphenyl phosphite - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Triphenyl phosphite synthesis - chemicalbook [chemicalbook.com]
- 10. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 12. openriver.winona.edu [openriver.winona.edu]
Technical Support Center: Enhancing the Stability of Triphenyl Phosphite in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for common issues encountered with the stability of triphenyl phosphite (TPP) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and experimental protocols to help you maintain the integrity of your triphenyl phosphite solutions.
Frequently Asked Questions (FAQs)
Q1: My triphenyl phosphite solution has turned yellow. What does this mean and is it still usable?
A yellowish discoloration in a triphenyl phosphite solution is a common indicator of degradation, likely due to oxidation or hydrolysis.[1][2] Triphenyl phosphite itself is a colorless to pale yellow liquid.[3][4] The usability of the discolored solution depends on the specific requirements of your experiment. For applications that are sensitive to impurities, such as in catalysis or polymer synthesis where color and purity are critical, using a discolored solution is not recommended.[5][6] The degradation products can interfere with reactions and affect the quality of your final product. It is advisable to perform a purity check, for instance using ³¹P NMR, before using a discolored solution.
Q2: What are the primary degradation pathways for triphenyl phosphite in solution?
Triphenyl phosphite primarily degrades through two main pathways:
-
Hydrolysis: In the presence of moisture, triphenyl phosphite can hydrolyze to form diphenyl phosphite and phenol. This reaction is accelerated in acidic or basic conditions.[7][8]
-
Oxidation: Triphenyl phosphite is susceptible to oxidation, especially in the presence of air (oxygen), which converts it to triphenyl phosphate. This process can be catalyzed by light and heat.[9][10]
Q3: What are common impurities found in triphenyl phosphite and how can they affect my experiments?
Common impurities in commercially available triphenyl phosphite can stem from its synthesis, which typically involves the reaction of phosphorus trichloride with phenol.[1][11] Potential impurities include:
-
Phenol: Residual starting material.
-
Partially substituted chlorophosphites: Such as phenyldichlorophosphite and diphenylchlorophosphite.
-
Hydrochloric acid (HCl): A byproduct of the synthesis.
These impurities can act as catalysts for further degradation of triphenyl phosphite, impacting its stability and reactivity in your experiments.[11]
Q4: How should I properly store my triphenyl phosphite and its solutions?
To ensure the stability of triphenyl phosphite, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[12] It is best to store it in a cool, dark, and dry place.[13] For solutions, using anhydrous solvents and storing them under similar inert and protected conditions is crucial to prolong their shelf life.
Troubleshooting Guide
Issue: Precipitate has formed in my triphenyl phosphite solution.
| Potential Cause | Recommended Action |
| Hydrolysis Products: The precipitate could be diphenyl phosphite or other less soluble degradation products resulting from exposure to moisture. | Filter the solution to remove the precipitate. Before use, it is highly recommended to re-analyze the purity of the solution, for example by ³¹P NMR or HPLC, to determine the concentration of the remaining triphenyl phosphite and the presence of soluble impurities. To prevent recurrence, ensure the use of anhydrous solvents and proper storage under an inert atmosphere. |
| Low Temperature Crystallization: Triphenyl phosphite has a melting point of 22-24 °C and can solidify or crystallize at or below room temperature.[14] | Gently warm the solution to redissolve the compound. Ensure the storage temperature is maintained above its melting point if you need to keep it in a liquid state. |
| Reaction with Solvent or Contaminants: The precipitate might be a product of a reaction with impurities in the solvent or the vessel. | Verify the purity of your solvent. Ensure that the storage container is clean and inert. If the issue persists, consider using a freshly opened bottle of a high-purity solvent. |
Issue: My reaction yield is lower than expected when using a triphenyl phosphite solution.
| Potential Cause | Recommended Action |
| Degradation of Triphenyl Phosphite: The concentration of active triphenyl phosphite in your solution may be lower than assumed due to degradation over time. | It is recommended to use freshly prepared solutions of triphenyl phosphite whenever possible. If using an older solution, determine its concentration and purity before use via analytical methods such as ³¹P NMR or quantitative HPLC. |
| Presence of Inhibitory Impurities: Degradation products or initial impurities in the triphenyl phosphite can inhibit your reaction. | Purify the triphenyl phosphite by distillation or recrystallization before preparing your solution. Alternatively, use a high-purity grade of triphenyl phosphite. |
Data on Triphenyl Phosphite Stability
Table 1: Hydrolysis Half-life of Triphenyl Phosphate in Aqueous Solutions at 25°C
| pH | Half-life |
| 5 | >28 days[15] |
| 7 | 19 days[15] |
| 9 | 3 days[15] |
Note: This data is for triphenyl phosphate, a related organophosphate, and provides an indication of the pH-dependent hydrolysis. Triphenyl phosphite is also known to be susceptible to hydrolysis, particularly under basic conditions.
Experimental Protocols
Protocol 1: Monitoring Triphenyl Phosphite Degradation using ³¹P NMR Spectroscopy
This protocol allows for the direct observation of triphenyl phosphite and its phosphorus-containing degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of triphenyl phosphite in your solvent of interest in an NMR tube. For quantitative analysis, a known concentration of an internal standard (e.g., triphenyl phosphate, if not an expected degradation product) should be added.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift for triphenyl phosphite is typically around 128 ppm.[3][16]
-
Analysis:
-
Triphenyl phosphate, the oxidation product, will appear at approximately -18 ppm.[3]
-
Diphenyl phosphite, a hydrolysis product, will show a doublet (due to P-H coupling) at around 8 ppm.
-
Monitor the decrease in the integral of the triphenyl phosphite peak and the increase in the integrals of the degradation product peaks over time.
-
-
Accelerated Stability Study: To accelerate degradation for predictive analysis, samples can be stored at elevated temperatures (e.g., 40°C or 60°C) and analyzed at regular intervals.[17][18]
Protocol 2: Stabilization of a Triphenyl Phosphite Solution with an Amine Additive
This protocol describes a general method for improving the stability of a triphenyl phosphite solution against hydrolysis and oxidation.
Methodology:
-
Solvent Preparation: Use a dry, inert solvent such as anhydrous toluene or THF. It is recommended to degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Stabilizer Addition: To your anhydrous and deoxygenated solvent, add a small amount of a suitable amine stabilizer. A common choice is a hindered amine like triisopropanolamine (TIPA) at a concentration of approximately 0.5% by weight relative to the triphenyl phosphite.[19]
-
Solution Preparation: Dissolve the desired amount of triphenyl phosphite in the stabilized solvent under an inert atmosphere.
-
Storage: Store the stabilized solution in a tightly sealed container, with the headspace purged with an inert gas, in a cool and dark place.
Visualizations
Caption: Primary degradation pathways of triphenyl phosphite.
Caption: Troubleshooting workflow for unstable triphenyl phosphite solutions.
References
- 1. Triphenyl Phosphite (TPP) – High-Quality Stabilizer for Plastics [penpet.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Triphenyl phosphite | (C6H5O)3P | CID 7540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRIPHENYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 6. Triphenyl phosphite Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 31P NMR STUDY OF THE HYDROLYTIC ACTIVITY OF ETHRIOL PHOSPHITE AND TRIPHENYL PHOSPHITE IN A TWO-PHASE SYSTEM - Lookchem [lookchem.com]
- 8. openriver.winona.edu [openriver.winona.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. chemview.epa.gov [chemview.epa.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. lnct.ac.in [lnct.ac.in]
- 18. biopharminternational.com [biopharminternational.com]
- 19. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Technical Support Center: Purification of Triphenyl Phosphite for Sensitive Reactions
Welcome to the Technical Support Center for the purification of triphenyl phosphite. This resource is designed for researchers, scientists, and drug development professionals who require high-purity triphenyl phosphite for sensitive applications, such as organometallic catalysis and fine chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial triphenyl phosphite and why are they problematic in sensitive reactions?
A1: Commercial triphenyl phosphite, typically available at ≥ 97% purity, can contain several impurities that are detrimental to sensitive reactions.[1] The most common impurities include:
-
Phenol: As a starting material for the synthesis of triphenyl phosphite, residual phenol is a frequent impurity.[2] In sensitive catalytic systems, phenol can act as a poison or ligand, interfering with the desired reaction pathway.
-
Triphenyl Phosphate (OP(OPh)₃): This is the oxidation product of triphenyl phosphite. Its presence indicates degradation and can alter the stoichiometry of reactions where triphenyl phosphite is a reactant or ligand.
-
Hydrolysis Products: Triphenyl phosphite is susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of diphenyl phosphite and phenol.[3] These acidic byproducts can neutralize basic reagents or catalysts.
-
Partially Substituted Phosphites: Incomplete reaction during synthesis can result in the presence of mono- and di-substituted phosphites.[2]
These impurities can lead to inconsistent reaction yields, catalyst deactivation, and the formation of unwanted side products.
Q2: What level of purity is recommended for sensitive applications like organometallic catalysis?
A2: For sensitive applications such as organometallic catalysis, a purity of >99.0% is often required. Some suppliers offer high-purity grades of 99.5% or even higher.[4][5] It is crucial to minimize the content of phenol and triphenyl phosphate, often to levels below 1.0% and 0.5% respectively. For highly sensitive reactions, it is recommended to purify commercial triphenyl phosphite just before use.
Q3: What are the primary methods for purifying triphenyl phosphite?
A3: The two most effective methods for purifying triphenyl phosphite are vacuum distillation and recrystallization. A preliminary wash with a mild base can also be employed to remove acidic impurities like phenol.
Q4: How can I assess the purity of my triphenyl phosphite?
A4: The purity of triphenyl phosphite can be effectively determined using the following analytical techniques:
-
³¹P NMR Spectroscopy: This is a powerful technique for identifying and quantifying phosphorus-containing compounds. Pure triphenyl phosphite exhibits a characteristic chemical shift, while impurities like triphenyl phosphate will have a distinct signal at a different chemical shift.[6][7]
-
Gas Chromatography (GC): GC analysis can be used to determine the percentage purity of triphenyl phosphite and to detect volatile impurities like phenol.[1]
-
Acid Value Titration: This method quantifies the amount of acidic impurities, such as those resulting from hydrolysis.[8] A low acid value is indicative of high purity.
Q5: How should I store purified triphenyl phosphite to prevent degradation?
A5: Purified triphenyl phosphite is highly susceptible to oxidation and hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture. Storing it in a cool, dark place is also recommended to minimize degradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification and handling of triphenyl phosphite.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Purified triphenyl phosphite is discolored (yellowish). | Oxidation of the phosphite to phosphate or other colored impurities. | Ensure all purification steps are performed under an inert atmosphere. Use freshly distilled solvents. Store the purified product under nitrogen or argon. |
| Low recovery after vacuum distillation. | Decomposition at high temperatures. Product solidifying in the condenser or receiving flask. | Use a lower distillation temperature under a higher vacuum. Gently heat the condenser and receiving flask if solidification is an issue. |
| Persistent phenol impurity after distillation. | Inefficient fractional distillation. | Use a fractionating column to improve separation. Perform a pre-distillation wash with a dilute, cold aqueous base solution to remove the majority of the phenol. |
| The product is an oil and does not crystallize. | Presence of impurities inhibiting crystallization. The solvent system is not optimal. | Ensure the starting material is of reasonable purity before attempting recrystallization. Try different solvent systems (e.g., ethanol, isopropanol, or hexane). Seeding with a small crystal of pure triphenyl phosphite can induce crystallization.[2][9] |
| Hydrolysis of the product during aqueous work-up. | Prolonged contact with water, especially under non-neutral pH. | Perform aqueous washes quickly with cold, deoxygenated solutions. Ensure the organic phase is thoroughly dried with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) immediately after washing. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is effective for removing less volatile impurities such as triphenyl phosphate and salts, as well as more volatile impurities like phenol with careful fractionation.
Methodology:
-
Preparation: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Charging the Flask: Charge the distillation flask with crude triphenyl phosphite. It is recommended to perform the distillation under an inert atmosphere.
-
Distillation: Gradually reduce the pressure and begin heating the distillation flask.
-
Fraction Collection: Collect the fractions based on their boiling points at the given pressure. Discard the initial forerun, which may contain more volatile impurities.
-
Product Collection: Collect the main fraction corresponding to pure triphenyl phosphite.
-
Storage: Transfer the purified product to a clean, dry, and inert-atmosphere-filled storage container.
| Parameter | Value |
| Boiling Point | 360 °C (at atmospheric pressure) |
| Vacuum | 5-10 mmHg[10] |
| Temperature | ~150-180 °C (at 5-10 mmHg)[10] |
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing impurities that have different solubilities than triphenyl phosphite in a given solvent.
Methodology:
-
Solvent Selection: Choose a suitable solvent in which triphenyl phosphite is soluble at elevated temperatures but sparingly soluble at low temperatures. Isopropyl alcohol or ethanol are commonly used.[2]
-
Dissolution: Dissolve the crude triphenyl phosphite in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
| Parameter | Recommended Solvent |
| Recrystallization Solvent | Isopropyl Alcohol or Ethanol[2] |
Protocol 3: Removal of Phenol by Base Wash
This protocol is a useful pre-purification step to remove acidic impurities like phenol before distillation or recrystallization.
Methodology:
-
Dissolution: Dissolve the crude triphenyl phosphite in a suitable water-immiscible organic solvent (e.g., diethyl ether or toluene).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a cold, dilute aqueous solution of a mild base (e.g., 1 M NaOH or saturated NaHCO₃).[2] Perform the wash quickly to minimize hydrolysis of the triphenyl phosphite.
-
Separation: Separate the organic layer.
-
Water Wash: Wash the organic layer with cold, deoxygenated water to remove any residual base.
-
Drying: Dry the organic layer over an anhydrous salt (e.g., anhydrous magnesium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the pre-purified triphenyl phosphite.
Visualizations
Caption: A general workflow for the purification of triphenyl phosphite.
Caption: A logical diagram for troubleshooting common impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. Triphenyl Phosphite: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 5. Triphenyl phosphite: properties and applications_Chemicalbook [chemicalbook.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RU2669934C1 - Method for producing triphenyl phosphite - Google Patents [patents.google.com]
Technical Support Center: Triphenyl Phosphite-Mediated Reactions
Welcome to the technical support center for triphenyl phosphite-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using triphenyl phosphite (TPP) in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of triphenyl phosphite in organic synthesis?
A1: Triphenyl phosphite is a versatile reagent used in a variety of organic transformations. Its primary applications include its use as a dehydrating agent in the synthesis of esters, amides, and nitriles. It is also a common ligand in organometallic chemistry, particularly in nickel-catalyzed reactions like the hydrocyanation of alkenes.[1] Additionally, it can be used to convert alcohols to alkyl halides and serves as a peptide coupling agent.[1]
Q2: How does triphenyl phosphite compare to other phosphine reagents like triphenylphosphine (PPh₃)?
A2: Both triphenyl phosphite (P(OPh)₃) and triphenylphosphine (P(C₆H₅)₃) are common organophosphorus reagents, but they have different reactivity profiles. TPP is generally used in dehydration and condensation reactions, while PPh₃ is well-known for its role in the Wittig, Mitsunobu, and Appel reactions.[2] The phosphorus center in TPP is more electrophilic than in PPh₃, influencing its reaction mechanisms.
Q3: What are the main safety precautions to consider when working with triphenyl phosphite?
A3: Triphenyl phosphite is an irritant to the skin, eyes, and respiratory tract and can cause skin sensitization.[3] It is also toxic to aquatic organisms.[3] In the presence of strong reducing agents, it can form highly toxic and flammable phosphine gas.[1][4] Therefore, it is crucial to handle TPP in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store it in a cool, dry, and well-ventilated area away from moisture, as it is susceptible to hydrolysis.[1]
Q4: My triphenyl phosphite reagent has a yellowish tint and a strong odor. Is it still usable?
A4: Pure triphenyl phosphite is a colorless to pale yellow viscous liquid.[1] A stronger yellow color and a pungent odor can indicate decomposition, likely due to hydrolysis from exposure to moisture. Hydrolysis produces phenol and phosphorous acid, which can interfere with your reaction.[5] It is recommended to use a fresh or purified bottle of the reagent for best results. If necessary, you can purify it by distillation under reduced pressure.
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the potential causes?
A5: Low yields in triphenyl phosphite-mediated reactions can stem from several factors:
-
Reagent Quality: As mentioned, degraded TPP due to hydrolysis can significantly impact your reaction's efficiency.
-
Moisture: TPP is sensitive to water.[6] Ensure all your glassware is oven-dried and that you are using anhydrous solvents to prevent premature decomposition of the reagent.
-
Reaction Temperature: The optimal temperature can vary significantly depending on the specific reaction. For some reactions, higher temperatures (e.g., 140-160°C) are necessary to achieve high yields.[7]
-
Stoichiometry: The molar ratio of reactants is crucial. An excess of TPP may be required in some cases, while in others, it can lead to side reactions.
-
Byproduct Inhibition: The formation of byproducts like hydrogen chloride (in reactions starting from PCl₃ and phenol) can inhibit the reaction.[7][8] Using a base or sparging with an inert gas can help remove these byproducts and drive the reaction to completion.[7][8]
Q6: I'm observing the formation of significant side products. How can I minimize them?
A6: Side product formation is a common challenge. Here are some strategies to mitigate this issue:
-
Control Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize side reactions.
-
Order of Addition: The order in which you add your reagents can be critical. A slow, controlled addition of TPP to the reaction mixture can sometimes prevent the formation of unwanted byproducts.
-
Choice of Base: In reactions requiring a base, the type of base used can influence the product distribution. Weaker, non-nucleophilic bases are often preferred.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phosphite to phosphate, which is a common side reaction.[5]
Q7: How can I effectively remove triphenyl phosphate byproduct from my reaction mixture?
A7: Triphenyl phosphate (TPPO) is a common byproduct of reactions where TPP acts as an oxygen acceptor. Its removal can be challenging due to its polarity and solubility. Here are a few methods:
-
Crystallization: If your desired product is a solid, recrystallization from a suitable solvent system can often leave the more soluble TPPO in the mother liquor.
-
Chromatography: Column chromatography is a reliable method for separating TPPO. A solvent system with a gradient from non-polar to moderately polar (e.g., hexanes/ethyl acetate) is typically effective.
-
Washing with Methanol/Ethanol: A patented method for purifying triphenyl phosphate involves washing with methanol or ethanol.[9] This takes advantage of the reaction between the residual triphenyl phosphite and the alcohol to form water-soluble trimethyl phosphite or triethyl phosphite, which can then be washed away.[9]
Q8: My peptide coupling reaction is suffering from epimerization. Can triphenyl phosphite help?
A8: Yes, triphenyl phosphite has been shown to be an effective peptide coupling reagent that minimizes epimerization.[10][11] Traditional peptide synthesis can be accompanied by epimerization and other side reactions, especially when using strong activating agents under acidic or basic conditions.[10][11] Using TPP under neutral conditions can lead to high yields and diastereopurity, making it a valuable tool for seamless one-pot oligopeptide synthesis.[10][11]
Quantitative Data Summary
Table 1: Effect of Temperature and Molar Ratio on Triphenyl Phosphite Synthesis Yield
| Temperature (°C) | Phenol:PCl₃ Molar Ratio | Yield (%) | Reference |
| 120 | 1:0.9 | Low | [7] |
| 140 | 1:0.9 | Moderate | [7] |
| 160 | 1:0.9 | 98.5 | [7] |
| 160 | 1:0.6 | 75 | [7] |
Table 2: Influence of Base on Triphenyl Phosphite Synthesis in Continuous Flow
| Entry | Base | Yield (%) | Reference |
| 1 | Et₃N | 82 | [8] |
| 2 | Pyridine | High | [8] |
| 3 | Benzothiazole | High | [8] |
Key Experimental Protocols
Protocol 1: General Procedure for Dehydration of Primary Amides to Nitriles
-
To a solution of the primary amide (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere, add triphenyl phosphite (1.2 mmol).
-
The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired nitrile.
Protocol 2: One-Pot Peptide Bond Formation
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.) and the C-protected amino acid (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
To this solution, add triphenyl phosphite (1.1 equiv.).
-
The reaction is stirred at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the solvent is removed in vacuo.
-
The residue is redissolved in ethyl acetate and washed successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude peptide is purified by flash chromatography or recrystallization.
Visual Guides
Caption: Troubleshooting workflow for low reaction yields.
Caption: Simplified pathway for amide bond formation.
References
- 1. TRIPHENYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 2. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 3. Triphenyl phosphite: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 4. TRIPHENYL PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. researchgate.net [researchgate.net]
- 8. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102675360A - Preparation method of high-purity TPP (triphenyl phosphate) - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Triphenyl Phosphite-Mediated One-Pot Peptide-Bond Formation under Neutral Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Triphenyl Phosphite Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using triphenyl phosphite ligands in your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues in reactions involving triphenyl phosphite ligands.
Q1: Why is my reaction showing low yield or failing to go to completion?
A1: Low yields or incomplete conversion are common issues that can often be traced back to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the catalyst and the triphenyl phosphite ligand, rendering them inactive.[1]
-
Ligand Degradation: Triphenyl phosphite can be susceptible to hydrolysis in the presence of water or degradation under strongly acidic or oxidizing conditions.[2]
-
Insufficient Ligand-to-Metal Ratio: An inadequate amount of the triphenyl phosphite ligand can result in an unstable palladium center, leading to catalyst aggregation and precipitation as palladium black.[1]
-
Suboptimal Temperature: Many cross-coupling reactions require heating to proceed at an optimal rate. However, excessively high temperatures can accelerate catalyst decomposition and promote side reactions.[1]
-
Impure Reagents: The purity of your starting materials, solvents, and base is critical. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing the formation of significant side products, such as homocoupled products. How can I minimize these?
A2: Homocoupling is a frequent side reaction, particularly in Suzuki couplings, and is often caused by the presence of oxygen.
-
Improve Degassing: Oxygen can facilitate the oxidative coupling of boronic acids. Ensure your degassing procedure (e.g., sparging with an inert gas or freeze-pump-thaw cycles) is thorough.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) sources.[1]
Q3: How can I effectively remove triphenyl phosphite-related byproducts from my final product?
A3: Triphenyl phosphite and its oxidized form, triphenyl phosphate, can be challenging to remove due to their polarity and solubility.
-
Column Chromatography: Standard silica gel chromatography is a common method for purification.[3]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an effective purification technique.[3]
-
Solvent Trituration/Washing: Washing the crude product with a non-polar solvent like hexane can help remove triphenylphosphine oxide (a potential byproduct from the oxidation of triphenylphosphine, a related ligand), as it has low solubility in such solvents.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal ligand-to-metal ratio for reactions with triphenyl phosphite?
A1: The ideal ligand-to-palladium ratio is dependent on the specific reaction. For many cross-coupling reactions, a ratio between 1:1 and 4:1 is typically employed.[1] It is recommended to screen a range of ratios to determine the optimal conditions for your specific substrate and catalyst system.
Q2: How should I properly store and handle triphenyl phosphite?
A2: Triphenyl phosphite should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It is a colorless to pale yellow liquid that is stable under normal conditions but can degrade in the presence of strong acids or oxidizing agents.[2]
Q3: Can triphenyl phosphite be used in Suzuki-Miyaura coupling reactions?
A3: Yes, palladium phosphite systems have been shown to be effective catalysts for Suzuki-Miyaura coupling reactions of aryl bromides with a range of boronic acids, leading to high yields of the desired biaryl products.[5]
Q4: What are the typical reaction temperatures for cross-coupling reactions using triphenyl phosphite ligands?
A4: Reaction temperatures can vary significantly depending on the specific coupling partners and catalyst system. For instance, Heck reactions are often heated to 80-100 °C.[6] It is advisable to start with conditions reported in the literature for similar substrates and then optimize as needed.
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical quantitative data for optimizing reaction conditions in common cross-coupling reactions. These values should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling General Parameters
| Parameter | Typical Range | Notes |
| Pd Catalyst Loading | 0.5 - 5 mol% | Relative to the limiting reagent. |
| Triphenyl Phosphite:Pd Ratio | 1:1 to 4:1 | Dependent on the specific palladium source and substrates.[1] |
| Base | 1.5 - 3.0 equivalents | Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive substrates. |
| Solvent | Toluene, Dioxane, DMF | Must be anhydrous and degassed. |
Table 2: Heck Coupling General Parameters
| Parameter | Typical Range | Notes |
| Pd Catalyst Loading | 1 - 2 mol% | Based on protocols using similar phosphine ligands.[6] |
| Triphenyl Phosphite:Pd Ratio | 2:1 to 4:1 | A slight excess of ligand is often beneficial.[6] |
| Base | 1.2 - 2.0 equivalents | Triethylamine (Et₃N) or K₂CO₃ are commonly used.[6][7] |
| Temperature | 80 - 100 °C | Reaction progress should be monitored to avoid side reactions.[6] |
| Solvent | Acetonitrile, DMF | Must be anhydrous and degassed.[6] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a palladium catalyst and triphenyl phosphite ligand.
Reaction Setup Workflow
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and triphenyl phosphite (2-4 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous and degassed solvent (e.g., toluene or DMF) is added via syringe.
-
The aryl halide (1.0 equivalent), boronic acid (1.2-1.5 equivalents), and base (2.0 equivalents) are added to the stirred mixture.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously.
-
The reaction progress is monitored by TLC or GC until the starting material is consumed.
-
Work-up: The reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
The mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The organic layer is washed with water and then brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
Protocol 2: General Procedure for a Heck Coupling Reaction
This protocol outlines a general method for the Heck coupling of an aryl halide with an alkene.
Methodology:
-
Reaction Setup: To a dry Schlenk flask, add palladium(II) acetate (1-2 mol%) and triphenyl phosphite (2-4 mol%).[6]
-
Evacuate the flask and backfill with an inert gas three times.[6]
-
Add an anhydrous, degassed solvent such as acetonitrile or DMF.[6]
-
To the stirred catalyst mixture, add the aryl halide (1.0 equivalent), the alkene (1.5 equivalents), and the base (e.g., triethylamine, 1.2 equivalents) via syringe.[6]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[6]
-
Monitor the reaction by TLC or GC until the aryl halide is consumed (typically 4-12 hours).[6]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite.[6]
-
Perform an aqueous work-up by washing with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenyl phosphite: properties and applications_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. benchchem.com [benchchem.com]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Triphenyl phosphite side reactions and how to minimize them
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing side reactions associated with triphenyl phosphite.
Troubleshooting Guide
This guide addresses common issues encountered during the use of triphenyl phosphite, their probable causes, and recommended solutions.
| Symptom/Issue | Potential Cause | Recommended Solution(s) |
| Reaction yield is lower than expected. | Hydrolysis of triphenyl phosphite: Exposure to moisture in solvents or reagents. | - Use anhydrous solvents and reagents. - Handle triphenyl phosphite under an inert atmosphere (e.g., nitrogen or argon). - Store triphenyl phosphite in a desiccator over a suitable drying agent. |
| Oxidation of triphenyl phosphite: Exposure to air (oxygen). | - Purge reaction vessels with an inert gas before adding triphenyl phosphite. - Use degassed solvents. - Store triphenyl phosphite under an inert atmosphere. | |
| Formation of an unexpected phosphorus-containing byproduct, especially in high-temperature reactions. | Arbuzov Rearrangement: Isomerization of triphenyl phosphite to diphenyl phenylphosphonate. | - If possible, conduct the reaction at a lower temperature. - Avoid the use of alkyl halides, which can catalyze the rearrangement. - If an alkyl halide is a necessary reagent, consider adding it slowly at the lowest possible reaction temperature. |
| Appearance of a white precipitate or cloudiness in the reaction mixture. | Formation of phenol and phosphorous acid derivatives due to hydrolysis. | - Immediately cease the reaction and attempt to salvage the remaining triphenyl phosphite by purification. - For future reactions, ensure all glassware is oven-dried and cooled under an inert atmosphere. |
| Change in the physical appearance of stored triphenyl phosphite (e.g., crystallization, discoloration). | Hydrolysis or Oxidation: Gradual degradation upon storage. | - Before use, purify the triphenyl phosphite by recrystallization or distillation. - For long-term storage, seal the container tightly under an inert atmosphere and store in a cool, dry place. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of triphenyl phosphite?
A1: The three main side reactions of triphenyl phosphite are hydrolysis, oxidation, and the Arbuzov rearrangement. These reactions can lead to the consumption of the phosphite, formation of byproducts, and a decrease in the overall yield and purity of your desired product.
Q2: How can I minimize the hydrolysis of triphenyl phosphite?
A2: Hydrolysis occurs when triphenyl phosphite reacts with water to form phenol and phosphorous acid derivatives. This reaction is accelerated in alkaline conditions.[1][2] To minimize hydrolysis:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use.
-
Inert Atmosphere: Handle triphenyl phosphite under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to atmospheric moisture.[3]
-
Proper Storage: Store triphenyl phosphite in a tightly sealed container, preferably in a desiccator.[4]
Q3: What is the best way to prevent the oxidation of triphenyl phosphite?
A3: Oxidation converts triphenyl phosphite (a P(III) compound) to triphenyl phosphate (a P(V) compound) upon exposure to oxygen. While triaryl phosphites are generally less susceptible to air oxidation than trialkyl phosphites, it can still occur, especially in solution.[5][6] To prevent oxidation:
-
Inert Atmosphere: Always handle and store triphenyl phosphite under an inert atmosphere (nitrogen or argon).[7]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid High Temperatures in Air: If heating is required, ensure it is done under an inert atmosphere.
Q4: Under what conditions does the Arbuzov rearrangement occur and how can it be avoided?
A4: The Arbuzov rearrangement is the thermal or catalyzed isomerization of a phosphite to a phosphonate. For triphenyl phosphite, this typically requires high temperatures (often in the range of 120-160°C) and can be catalyzed by alkyl halides.[8][9] A patent has described a specific instance of this reaction occurring at 320°C with iodobenzene over 8.5 hours, leading to the near-complete disappearance of triphenyl phosphite.[10][11] To minimize this side reaction:
-
Temperature Control: If your desired reaction does not require high temperatures, running it at a lower temperature can prevent the Arbuzov rearrangement.
-
Avoid Alkyl Halides: If possible, avoid using alkyl halides in your reaction mixture when triphenyl phosphite is present, especially at elevated temperatures.
Q5: How can I purify triphenyl phosphite that may have degraded?
A5: If you suspect your triphenyl phosphite has undergone hydrolysis or oxidation, it can be purified before use. Recrystallization is a common method for purifying solid triphenyl phosphite.[1][12] A general procedure is outlined in the Experimental Protocols section. For liquid impurities or byproducts, column chromatography may be effective.[12]
Data Presentation
Table 1: Quantitative Data on Triphenyl Phosphite and Related Compound Side Reactions
| Side Reaction | Compound | Conditions | Observation | Reference |
| Hydrolysis | Triphenyl Phosphate | pH 9 | Half-life of 3 days. | [1] |
| Triphenyl Phosphate | pH 7 | Half-life of 19 days. | [1] | |
| Triphenyl Phosphate | pH 5 | Half-life of >28 days. | [1] | |
| Oxidation | Triphenylphosphine | Benzene solution, exposed to air for 5 days. | ~20% conversion to triphenylphosphine oxide. | [13] |
| Triphenylphosphine | Benzene solution with 1 mol% t-butylcatechol (radical inhibitor), exposed to air for 5 days. | ~4% conversion to triphenylphosphine oxide. | [13] | |
| Arbuzov Rearrangement | Triphenyl Phosphite | Heated with iodobenzene at 320°C under nitrogen for 8.5 hours. | Substantially complete disappearance of triphenyl phosphite. | [10][11] |
Experimental Protocols
Protocol 1: General Handling of Triphenyl Phosphite under Inert Atmosphere
This protocol outlines the standard procedure for handling air- and moisture-sensitive triphenyl phosphite using Schlenk line techniques.
Materials:
-
Triphenyl phosphite
-
Schlenk flask
-
Septa
-
Nitrogen or argon gas source with a bubbler
-
Cannula or gas-tight syringe
-
Anhydrous, degassed solvent
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inerting the Flask: Attach the Schlenk flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure the removal of all air and moisture.
-
Adding Triphenyl Phosphite: If the triphenyl phosphite is a solid, quickly open the flask under a positive flow of inert gas and add the solid. If it is a liquid, use a gas-tight syringe to transfer it to the sealed, inerted flask.
-
Adding Solvent: Use a cannula or a gas-tight syringe to transfer the anhydrous, degassed solvent into the flask containing the triphenyl phosphite.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. If the reaction requires heating, use an oil bath and a condenser attached to the Schlenk line.
Protocol 2: Recrystallization of Triphenyl Phosphite
This protocol describes a general method for the purification of solid triphenyl phosphite. The choice of solvent is crucial and should be determined based on the solubility of triphenyl phosphite (soluble in a hot solvent and insoluble in a cold solvent). Isopropyl alcohol is a commonly used solvent.[12]
Materials:
-
Impure triphenyl phosphite
-
Recrystallization solvent (e.g., isopropyl alcohol)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a fume hood, place the impure triphenyl phosphite in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture gently while stirring until the triphenyl phosphite is completely dissolved. If it does not dissolve completely, add small portions of the hot solvent until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Hydrolysis pathway of triphenyl phosphite.
Caption: Oxidation pathway of triphenyl phosphite.
Caption: Arbuzov rearrangement of triphenyl phosphite.
Caption: Troubleshooting workflow for triphenyl phosphite reactions.
References
- 1. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Triphenyl Phosphite (TPP) – High-Quality Stabilizer for Plastics [penpet.com]
- 5. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4113807A - Arbuzov rearrangement of triphenyl phosphite - Google Patents [patents.google.com]
- 11. CA1093572A - Arbuzov rearrangement of triphenyl phosphite - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Best Practices for Handling and Storage of Triphenyl Phosphite
Welcome to the Technical Support Center for triphenyl phosphite. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of triphenyl phosphite in your experiments. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with triphenyl phosphite.
| Problem | Potential Cause | Recommended Solution |
| Low or no reaction yield | Degradation of triphenyl phosphite: The reagent is sensitive to moisture and can hydrolyze over time. Exposure to air can also lead to oxidation. | - Ensure triphenyl phosphite is of high purity. If in doubt, purify by vacuum distillation. - Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Suboptimal reaction temperature: The reaction may require specific temperature conditions to proceed efficiently. | - Consult the literature for the optimal temperature range for your specific reaction. Some reactions involving triphenyl phosphite require elevated temperatures to proceed at a reasonable rate. | |
| Impure starting materials: Impurities in other reactants can interfere with the reaction. | - Ensure all starting materials are of high purity and are properly dried and/or purified before use. | |
| Formation of unexpected byproducts | Hydrolysis of triphenyl phosphite: The presence of water can lead to the formation of diphenyl phosphite, monophenyl phosphite, and ultimately phosphorous acid. | - Rigorously exclude moisture from your reaction setup. Use dry solvents and an inert atmosphere. - Monitor the reaction by ³¹P NMR to identify hydrolysis byproducts. |
| Oxidation of triphenyl phosphite: Exposure to air can oxidize triphenyl phosphite to triphenyl phosphate. | - Maintain a strict inert atmosphere throughout the experiment. - Use degassed solvents. | |
| Cloudy or discolored triphenyl phosphite | Hydrolysis or oxidation: The reagent has started to degrade due to exposure to moisture or air. | - The reagent should be a colorless to pale yellow liquid. If it is significantly discolored or cloudy, it should be purified by vacuum distillation before use. - For future use, ensure the reagent is stored under an inert atmosphere and tightly sealed. |
| Difficulty in removing triphenyl phosphite or its byproducts after the reaction | Similar polarity to the desired product: Triphenyl phosphite and its oxide byproduct can sometimes be difficult to separate from the reaction product by chromatography. | - If unreacted triphenyl phosphite is present, it can be oxidized to triphenylphosphine oxide, which is often easier to remove by crystallization or chromatography due to its higher polarity. A common method is to add a few drops of 30% hydrogen peroxide to the reaction mixture after quenching. - Triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent mixture like pentane/ether and filtration through a silica plug. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store triphenyl phosphite? A1: Triphenyl phosphite should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[1][2] It is sensitive to moisture and air, so it is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[3][4] For long-term storage, refrigeration is recommended.[5]
-
Q2: What personal protective equipment (PPE) should I use when handling triphenyl phosphite? A2: Always handle triphenyl phosphite in a well-ventilated fume hood.[6] Recommended PPE includes safety goggles or a face shield, chemical-resistant gloves (e.g., PVC), and a lab coat.[6][7]
-
Q3: What should I do in case of a spill? A3: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth, and place it in a suitable, sealed container for disposal.[2][7] For larger spills, evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains.[7][8]
Properties and Reactivity
-
Q4: What is the appearance of pure triphenyl phosphite? A4: Pure triphenyl phosphite is a colorless to pale yellow oily liquid.[4][9] It can solidify into a crystalline solid below its melting point of 22-24°C.[4]
-
Q5: Is triphenyl phosphite sensitive to water? A5: Yes, triphenyl phosphite is moisture-sensitive and will hydrolyze in the presence of water.[3][10] This hydrolysis can be accelerated by acidic or basic conditions.[10]
-
Q6: What are the common impurities in commercial triphenyl phosphite? A6: Commercial triphenyl phosphite may contain hydrolysis products such as diphenyl phosphite and phenol.
In Experiments
-
Q7: How can I monitor the progress of a reaction involving triphenyl phosphite? A7: Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress. For more detailed and quantitative analysis, ³¹P NMR spectroscopy is the most informative technique as it allows for direct observation of phosphorus-containing starting materials, intermediates, and byproducts.
-
Q8: What are the typical ³¹P NMR chemical shifts for triphenyl phosphite and its common byproducts? A8: The approximate ³¹P NMR chemical shifts (referenced to 85% H₃PO₄) are:
-
Triphenyl phosphite (P(OPh)₃): ~127 ppm
-
Diphenyl phosphite (HP(O)(OPh)₂): ~8 ppm
-
Triphenyl phosphate (OP(OPh)₃): ~-18 ppm
-
Phosphorous acid (H₃PO₃): ~4 ppm
-
-
Q9: How should I dispose of waste containing triphenyl phosphite? A9: All waste containing triphenyl phosphite must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[6] It should be collected in a suitable, labeled container and disposed of through a licensed disposal company.[7] Do not dispose of it down the drain.
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₅O₃P | [9] |
| Molecular Weight | 310.28 g/mol | [9] |
| Appearance | Colorless to pale yellow oily liquid | [4][9] |
| Melting Point | 22-24 °C | [4] |
| Boiling Point | 360 °C | [4] |
| Density | 1.184 g/mL at 25 °C | [4] |
| Flash Point | 218.3 °C (open cup) | |
| Vapor Pressure | 5 mmHg at 205 °C | [5] |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [6][9] |
| Methanol | >10 g/100g | [9] |
| Ethanol | Soluble | [6] |
| Acetone | >10 g/100g | [9] |
| Benzene | >10 g/100g | [9] |
| Diethyl Ether | Soluble | [9] |
Experimental Protocols
Protocol 1: Purification of Triphenyl Phosphite by Vacuum Distillation
This protocol describes the purification of commercially available triphenyl phosphite to remove hydrolysis byproducts and other impurities.
Materials:
-
Triphenyl phosphite (commercial grade)
-
Round-bottom flask
-
Short-path distillation head
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Inert gas (nitrogen or argon) source
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.
-
Charging the Flask: Charge the round-bottom flask with the commercial triphenyl phosphite. Add a magnetic stir bar.
-
Inert Atmosphere: Flush the entire system with inert gas.
-
Distillation:
-
Begin stirring the triphenyl phosphite.
-
Slowly apply vacuum to the system.
-
Gradually heat the flask using the heating mantle.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~220 °C at 10 mmHg). Discard any initial forerun.
-
-
Storage: Once the distillation is complete, release the vacuum with the inert gas. The purified triphenyl phosphite should be stored in a sealed container under an inert atmosphere.
Protocol 2: Quenching a Reaction Containing Triphenyl Phosphite
This protocol provides a general procedure for safely quenching a reaction where triphenyl phosphite has been used as a reagent or ligand.
Materials:
-
Reaction mixture containing triphenyl phosphite
-
Appropriate quenching agent (e.g., saturated aqueous ammonium chloride, water, or a dilute acid)
-
Separatory funnel
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control any exothermic reactions during the quench.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add the chosen quenching agent dropwise to the reaction mixture. Monitor for any gas evolution or temperature increase.
-
Extraction:
-
Once the quenching is complete (no further gas evolution or heat generation), transfer the mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent, dilute the mixture with water and a water-immiscible organic solvent.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent.
-
Concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 3. spectrabase.com [spectrabase.com]
- 4. University of Ottawa NMR Facility Blog: The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate [u-of-o-nmr-facility.blogspot.com]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. spectrabase.com [spectrabase.com]
- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
Troubleshooting low yields in triphenyl phosphite catalysis
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions catalyzed by triphenyl phosphite.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the most common causes when using triphenyl phosphite?
Low yields in reactions involving triphenyl phosphite often stem from its sensitivity to air and moisture, leading to degradation. Key factors include catalyst purity, reagent quality, solvent choice, and reaction conditions. Sub-optimal stoichiometry and the presence of interfering functional groups on your substrate can also play a significant role.
Q2: I suspect my triphenyl phosphite has degraded. How can I confirm this and what are the primary degradation products?
Triphenyl phosphite is susceptible to hydrolysis and oxidation. Hydrolysis, caused by residual water in the reaction mixture, yields diphenyl phosphite and phenol. Oxidation, due to exposure to air, results in the formation of triphenyl phosphate. Both of these byproducts are generally less effective or inert in most catalytic cycles, thus reducing the concentration of the active catalyst and lowering the yield.
You can often detect degradation by a change in the physical appearance of the triphenyl phosphite (e.g., from a clear liquid to a white solid, which is triphenyl phosphate) or by analytical methods such as ³¹P NMR spectroscopy. In ³¹P NMR, fresh triphenyl phosphite typically shows a signal around +128 ppm, while its oxidation product, triphenyl phosphate, appears around -18 ppm.
Q3: How critical is the purity of my reagents and solvents?
The purity of all reaction components is paramount. Trace amounts of water in your solvent or starting materials can rapidly hydrolyze triphenyl phosphite. Similarly, peroxides in ether-based solvents can lead to its oxidation. Impurities in the substrate can also lead to unwanted side reactions. It is crucial to use freshly purified and dried reagents and solvents.
Q4: Can the reaction temperature influence the stability of triphenyl phosphite?
Yes, elevated temperatures can accelerate the decomposition of triphenyl phosphite, especially in the presence of impurities. While higher temperatures can increase the rate of the desired reaction, they may also promote side reactions or catalyst degradation. The optimal temperature is a balance between reaction rate and catalyst stability and should be determined empirically for your specific system.
Q5: I am using triphenyl phosphite as a ligand in a transition metal-catalyzed reaction and observing low yield. What should I investigate?
In transition metal catalysis, triphenyl phosphite acts as a ligand to stabilize the metal center and modulate its reactivity. Low yields could be due to:
-
Ligand Decomposition: As mentioned, hydrolysis or oxidation of the phosphite ligand will alter the electronic and steric properties of the catalyst, reducing its efficacy.
-
Incorrect Ligand-to-Metal Ratio: The stoichiometry is critical. Too little ligand may lead to an unstable catalyst, while too much can inhibit the reaction by occupying coordination sites on the metal.
-
Formation of Inactive Catalytic Species: Side reactions can lead to the formation of catalytically inactive metal complexes.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in reactions involving triphenyl phosphite.
Caption: A step-by-step workflow for diagnosing low reaction yields.
Triphenyl Phosphite Degradation Pathways
Understanding the common degradation pathways is crucial for preventing them.
Caption: Common degradation pathways for triphenyl phosphite.
Quantitative Data Summary
The following table summarizes the impact of common variables on reaction yield. The data is illustrative and will vary based on the specific reaction.
| Parameter | Condition | Typical Impact on Yield | Notes |
| Water Content in Solvent | > 100 ppm | Significant Decrease | Promotes rapid hydrolysis of triphenyl phosphite. |
| < 10 ppm | Optimal | Minimizes catalyst degradation. | |
| Atmosphere | Air | Moderate to Severe Decrease | Leads to oxidation of triphenyl phosphite to triphenyl phosphate. |
| Inert (N₂ or Ar) | Optimal | Protects the catalyst from oxidation. | |
| Triphenyl Phosphite Purity | 95% | Variable Decrease | Impurities can act as catalyst poisons. |
| > 99% | Optimal | Ensures high concentration of active catalyst. | |
| Temperature | > 100 °C | Can Decrease | May accelerate catalyst decomposition. |
| 25 - 80 °C | Generally Optimal | Reaction-dependent; balance between rate and stability. |
Key Experimental Protocols
Protocol 1: Purification of Triphenyl Phosphite
-
Objective: To remove hydrolysis and oxidation byproducts.
-
Methodology:
-
Place the commercial triphenyl phosphite in a round-bottom flask equipped with a distillation head and receiver flask.
-
Perform fractional distillation under reduced pressure (vacuum).
-
Collect the fraction boiling at approximately 155-160 °C at 1 mmHg.
-
The purified liquid should be clear and colorless.
-
Store the purified triphenyl phosphite under an inert atmosphere (N₂ or Ar) in a sealed container, preferably in a freezer.
-
Protocol 2: Drying of Solvents
-
Objective: To remove water from reaction solvents.
-
Methodology (for a common solvent like Toluene):
-
Set up a distillation apparatus with a reflux condenser.
-
Add sodium metal and benzophenone to the toluene in the distillation flask.
-
Reflux the mixture until a persistent blue or purple color indicates that the solvent is dry.
-
Distill the solvent directly into the reaction flask under an inert atmosphere or store it over molecular sieves (3Å or 4Å).
-
Verify water content using Karl Fischer titration (< 10 ppm is ideal).
-
Protocol 3: Setting up a Water- and Air-Sensitive Reaction
-
Objective: To maintain an inert environment throughout the reaction.
-
Methodology:
-
Dry all glassware in an oven at > 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assemble the glassware (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet) while it is still warm and immediately purge with dry nitrogen or argon.
-
Add the solid reagents to the flask under a positive pressure of inert gas.
-
Add the dry solvent via a cannula or syringe.
-
Add liquid reagents, including the purified triphenyl phosphite, via a gas-tight syringe.
-
Maintain a positive pressure of inert gas throughout the reaction by using a bubbler or a balloon filled with nitrogen or argon.
-
Managing air and moisture sensitivity of triphenyl phosphite
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for triphenyl phosphite. This resource is designed to provide you with comprehensive guidance on managing the air and moisture sensitivity of triphenyl phosphite. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage, handling, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is triphenyl phosphite and why is it sensitive to air and moisture?
Triphenyl phosphite, with the chemical formula P(OC₆H₅)₃, is an organophosphorus compound commonly used as a ligand in catalysis, a reagent in organic synthesis (e.g., Appel reaction), and as a stabilizer in polymer production.[1] Its sensitivity stems from the phosphorus(III) center, which is susceptible to two primary degradation pathways:
-
Hydrolysis: In the presence of moisture, triphenyl phosphite can hydrolyze, breaking the P-O bonds to form phenol and phosphorous acid-derived species like diphenyl phosphite. This reaction can be catalyzed by acidic or basic conditions.[2][3]
-
Oxidation: The phosphorus(III) center is readily oxidized by atmospheric oxygen to the more stable phosphorus(V) state, converting triphenyl phosphite into triphenyl phosphate (P(O)(OC₆H₅)₃).[4] This process can be accelerated by heat, light, and the presence of metal catalysts.
Q2: How can I visually identify degraded triphenyl phosphite?
While a definitive assessment requires analytical methods, visual inspection can offer initial clues of degradation:
-
Appearance: Fresh, pure triphenyl phosphite is a colorless to pale yellow oily liquid or a crystalline solid, as its melting point is between 22-24°C.[4] If the liquid appears cloudy, has solidified unexpectedly in clumps, or has a darker yellow or brownish tint, it may indicate degradation.
-
Odor: While triphenyl phosphite has a mild phenolic odor, a strong, pungent smell of phenol can indicate significant hydrolysis.
Q3: What are the consequences of using degraded triphenyl phosphite in my experiments?
Using degraded triphenyl phosphite can have several negative impacts on your research:
-
Reduced Reaction Yield: The active P(III) species is consumed during degradation, leading to incomplete reactions and lower yields.
-
Formation of Byproducts: Degradation products can participate in side reactions, complicating your reaction mixture and making purification more difficult.
-
Catalyst Inhibition: In catalysis, degradation products like phenol or triphenyl phosphate can compete for coordination sites on the metal center or alter the electronic properties of the catalyst, leading to deactivation.
-
Inconsistent Results: The variable purity of the reagent will lead to poor reproducibility of your experiments.
Q4: What are the ideal storage conditions for triphenyl phosphite?
To ensure the longevity of triphenyl phosphite, it should be stored under the following conditions:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent oxidation.
-
Tightly Sealed Container: Use a container with a secure, tight-fitting seal to minimize exposure to air and moisture.
-
Cool and Dry Location: Store in a cool, dry, and well-ventilated area away from direct sunlight. Refrigeration (2-8°C) is recommended to slow the rate of degradation.[5]
-
Opaque Container: Storing in an amber or other opaque container will protect it from light-induced degradation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with triphenyl phosphite.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in a reaction (e.g., Appel, Mitsunobu, or as a ligand in cross-coupling). | 1. Degraded Triphenyl Phosphite: The reagent has been compromised by air or moisture exposure. | 1. Confirm the purity of your triphenyl phosphite using ³¹P NMR (see Experimental Protocols). If degraded, either purify it by vacuum distillation or use a fresh bottle. |
| 2. Inhibition by Degradation Products: Phenol or triphenyl phosphate from degradation is interfering with the reaction. | 2. For catalysis, these impurities can poison the catalyst. Ensure you are using high-purity triphenyl phosphite. | |
| 3. Improper Handling: The reagent was exposed to air or moisture during the reaction setup. | 3. Handle triphenyl phosphite under a strict inert atmosphere using Schlenk line or glovebox techniques. Use anhydrous solvents. | |
| Formation of unexpected byproducts. | 1. Side Reactions with Degradation Products: Phenol can act as a nucleophile in some reactions. Triphenyl phosphate is generally less reactive but can alter reaction conditions. | 1. Analyze your crude reaction mixture by LC-MS or GC-MS to identify byproducts and compare them to known degradation products of triphenyl phosphite. |
| 2. Oxidation during Reaction: If the reaction is not maintained under an inert atmosphere, the triphenyl phosphite may be oxidizing to triphenyl phosphate in situ. | 2. Ensure your reaction is rigorously degassed and maintained under a positive pressure of inert gas. | |
| Inconsistent results between batches. | 1. Variable Purity of Triphenyl Phosphite: Different levels of degradation between different bottles or even the same bottle over time. | 1. Always check the purity of a new bottle of triphenyl phosphite before use, especially if it is not freshly opened. For critical applications, consider purifying the reagent before use. |
| 2. Subtle Water Contamination: Small amounts of water in your solvents or on your glassware can lead to hydrolysis. | 2. Use freshly dried and degassed solvents. Ensure all glassware is oven-dried before use. | |
| The triphenyl phosphite has solidified and appears clumpy. | 1. Partial Freezing and Degradation: The melting point of triphenyl phosphite is near room temperature. It may have partially frozen, and moisture in the headspace could have caused some hydrolysis on the surface. | 1. Gently warm the bottle to melt the contents completely and homogenize the liquid. Take a small sample for purity analysis by ³¹P NMR. |
Data Presentation
Hydrolysis Rate of Related Organophosphorus Compounds
| Compound | pH | Temperature (°C) | Half-life |
| Triphenyl Phosphate | 7 | 25 | 19 days |
| Triphenyl Phosphate | 9 | 25 | 3 days |
Experimental Protocols
Protocol 1: Handling and Dispensing Triphenyl Phosphite under Inert Atmosphere
This protocol describes the safe handling of triphenyl phosphite using Schlenk line techniques to prevent degradation.
Materials:
-
Schlenk flask or other suitable reaction vessel, oven-dried
-
Gas-tight syringe, oven-dried
-
Schlenk line with a dual vacuum/inert gas manifold
-
Bottle of triphenyl phosphite with a septum-sealed cap
-
Anhydrous solvent in a septa-sealed bottle
Procedure:
-
Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas.
-
Connect the reaction vessel to the Schlenk line, and perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, transfer the required volume of anhydrous solvent to the reaction vessel via a gas-tight syringe.
-
For liquid triphenyl phosphite, carefully pierce the septum of the storage bottle with the needle of a clean, dry, gas-tight syringe.
-
Slowly draw the desired volume of triphenyl phosphite into the syringe. It's good practice to also draw a small amount of inert gas into the syringe to create a headspace.
-
Inject the triphenyl phosphite into the reaction vessel through its septum, ensuring the needle tip is below the surface of the solvent.
-
Rinse the syringe by drawing some of the solvent from the reaction vessel into it and re-injecting it back into the vessel. Repeat this process three times.
Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy
³¹P NMR is a powerful tool to quickly assess the purity of triphenyl phosphite and detect its primary oxidation product, triphenyl phosphate.
Materials:
-
NMR tube with cap
-
Deuterated solvent (e.g., CDCl₃)
-
Gas-tight syringe
-
Triphenyl phosphite sample
Procedure:
-
Under an inert atmosphere, dissolve a small sample (approx. 20-30 mg) of triphenyl phosphite in ~0.6 mL of deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube using a pipette or syringe.
-
Cap the NMR tube and acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
Triphenyl phosphite (P(III)) will show a sharp singlet at approximately +128 ppm .
-
Triphenyl phosphate (P(V)) , the oxidation product, will appear as a sharp singlet around -18 ppm .
-
Other hydrolysis products like diphenyl phosphite may appear in the region of +1 to +8 ppm.
-
-
The purity can be estimated by integrating the respective peaks.
Protocol 3: Lab-Scale Purification by Vacuum Distillation
If your triphenyl phosphite has degraded or contains non-volatile impurities, it can be purified by vacuum distillation.
Materials:
-
Round-bottom flask
-
Short-path distillation head
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump and tubing
-
Cold trap
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease on all joints.
-
Place the impure triphenyl phosphite into the distilling flask. Do not fill more than two-thirds full.
-
Slowly apply vacuum. A cold trap (liquid nitrogen or dry ice/acetone) should be used to protect the pump.
-
Once a stable vacuum is achieved (e.g., <1 mmHg), begin to heat the distilling flask gently with stirring.
-
Triphenyl phosphite has a high boiling point at atmospheric pressure (~360°C), but under vacuum, it will distill at a much lower temperature (e.g., ~190-200°C at 1 mmHg).
-
Collect the fraction that distills at a constant temperature. Discard any initial lower-boiling fractions.
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool completely before slowly re-introducing inert gas to break the vacuum.
-
The purified triphenyl phosphite should be stored under an inert atmosphere.
Visualizations
References
- 1. 31P NMR STUDY OF THE HYDROLYTIC ACTIVITY OF ETHRIOL PHOSPHITE AND TRIPHENYL PHOSPHITE IN A TWO-PHASE SYSTEM - Lookchem [lookchem.com]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Experimental Protocols Using Triphenyl Phosphite
Welcome to the technical support center for the application of triphenyl phosphite in experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of triphenyl phosphite in a research and drug development context?
A1: Triphenyl phosphite is a versatile reagent with several key applications in organic synthesis. It is commonly used as:
-
A dehydrating agent in reactions such as the formation of esters and amides.
-
A precursor in the synthesis of phosphonate esters.
-
A ligand in transition metal-catalyzed cross-coupling reactions.[1][2]
-
A reagent in the conversion of alcohols to alkyl halides (Appel reaction).[3][4]
-
A key reagent in peptide synthesis.
Q2: What are the main safety precautions to consider when working with triphenyl phosphite?
A2: Triphenyl phosphite can cause irritation to the skin, eyes, and respiratory tract. It is also sensitive to moisture and can hydrolyze. Therefore, it is crucial to:
-
Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Avoid contact with water and strong oxidizing agents.
Q3: My reaction with triphenyl phosphite is giving a low yield. What are the common causes?
A3: Low yields in reactions involving triphenyl phosphite can often be attributed to:
-
Presence of moisture: Triphenyl phosphite and many of its intermediates are sensitive to water, which can lead to hydrolysis and the formation of byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Impure starting materials: The purity of triphenyl phosphite and other reactants is critical for optimal results.
-
Suboptimal reaction temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products. It is important to follow the recommended temperature for the specific protocol.
-
Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Q4: I am having difficulty removing the triphenylphosphine oxide byproduct from my reaction mixture. What are some effective purification strategies?
A4: Triphenylphosphine oxide is a common byproduct in reactions where triphenyl phosphite is used as an oxygen scavenger (e.g., Appel and Mitsunobu reactions). Its removal can be challenging due to its polarity. Here are some methods:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallization from a suitable solvent system.
-
Chromatography: Column chromatography on silica gel is a common method for separating triphenylphosphine oxide from the desired product. A solvent system with a gradient of polarity can be effective.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane or diethyl ether.
Troubleshooting Guides
Issue 1: Inconsistent results in the Appel Reaction (Conversion of Alcohols to Alkyl Halides)
| Symptom | Possible Cause | Troubleshooting Step |
| Low or no conversion of the starting alcohol. | Insufficient reagent, poor quality of triphenyl phosphite or carbon tetrahalide. | Use a slight excess of triphenyl phosphite and carbon tetrahalide (1.1-1.5 equivalents). Ensure the reagents are pure and dry. |
| Formation of multiple unidentified byproducts. | Reaction temperature is too high, leading to side reactions. | Maintain the reaction temperature at 0°C during the addition of reagents and then allow it to warm to room temperature slowly. |
| Difficulty in isolating the alkyl halide product. | The product is volatile or water-soluble. | Use a suitable extraction solvent and minimize evaporation under high vacuum. For water-soluble products, consider back-extraction of the aqueous layer. |
Issue 2: Poor Yields in Peptide Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Step |
| Incomplete coupling of amino acids. | Inadequate activation of the carboxylic acid. | Ensure the reaction is performed under strictly anhydrous conditions. The order of addition of reagents can also be critical. |
| Epimerization of the chiral center. | Presence of base or elevated reaction temperatures. | Perform the reaction at or below room temperature and in the absence of a strong base. |
| Side reaction with the amino acid side chain. | The protecting groups on the amino acid side chains are not stable to the reaction conditions. | Choose appropriate protecting groups that are orthogonal to the peptide coupling conditions. |
Experimental Protocols
Protocol 1: Synthesis of Triphenyl Phosphite
This protocol describes the synthesis of triphenyl phosphite from phenol and phosphorus trichloride.[5]
Materials:
-
Phenol
-
Phosphorus trichloride
-
Nitrogen gas
-
Distilled water (for trapping HCl)
Equipment:
-
3-necked, 3-liter flask
-
Dropping funnel
-
Oil bath
-
Stirrer
-
Absorption flask
Procedure:
-
Place 1120.5 g (11.90 mol) of phenol into the 3-necked flask under a nitrogen atmosphere.[5]
-
Charge a dropping funnel with 494.0 g (3.60 mol) of phosphorus trichloride.[5]
-
Heat the reaction mixture to 45°C with stirring.[5]
-
Add the phosphorus trichloride dropwise over 240 minutes, trapping the evolved hydrogen chloride gas in an absorption flask containing distilled water.[5]
-
After the addition is complete, continue stirring and heat the reaction mixture to 170°C under vacuum (300-350 mm Hg) for 60 minutes.[5]
-
Gradually reduce the vacuum to 10 mm Hg to distill off any excess phenol.[5]
-
The remaining product is triphenyl phosphite.
Quantitative Data: Synthesis of Triphenyl Phosphite Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of various triphenyl phosphite derivatives in a continuous flow system.[6]
| Entry | Phenol Derivative | Base | Residence Time (s) | Temperature (°C) | Yield (%) |
| 1 | 2,4-di-tert-butylphenol | Triethylamine | 20 | 70 | 88 |
| 2 | 4-methylphenol | Triethylamine | 20 | 70 | 92 |
| 3 | 4-methoxyphenol | Triethylamine | 20 | 70 | 95 |
| 4 | 2-isopropylphenol | Triethylamine | 20 | 70 | 85 |
Protocol 2: Appel Reaction - Conversion of a Primary Alcohol to an Alkyl Bromide
This protocol provides a general procedure for the conversion of a primary alcohol to the corresponding alkyl bromide using triphenylphosphine and carbon tetrabromide.[3][4]
Materials:
-
Primary alcohol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous dichloromethane to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude alkyl bromide, which can be further purified by column chromatography.
Quantitative Data: Appel Reaction with Various Alcohols
The following table shows the yields for the conversion of different alcohols to their corresponding bromides and chlorides using the Appel reaction with BrCCl₃/PPh₃.[7]
| Alcohol Substrate | Product(s) | Solvent | Yield (%) | Br/Cl Ratio |
| 2-Phenylethanol | 2-Phenylethyl bromide/chloride | CH₂Cl₂ | 76 | 0.85 / 1.0 |
| 2-Phenylethanol | 2-Phenylethyl bromide/chloride | CH₃CN | 74 | 8.6 / 1.0 |
| 1-Undecanol | 1-Undecyl bromide/chloride | CH₂Cl₂ | 81 | 1.0 / 0.43 |
| 1-Undecanol | 1-Undecyl bromide/chloride | CH₃CN | 78 | 4.5 / 1.0 |
| Cholesterol | Cholesteryl bromide/chloride | CH₂Cl₂ | 89 | 0.86 / 1.0 |
| Cholesterol | Cholesteryl bromide/chloride | CH₃CN | 85 | 4.0 / 1.0 |
Protocol 3: Mitsunobu Reaction - Esterification of a Secondary Alcohol
This protocol details a general procedure for the esterification of a secondary alcohol with inversion of stereochemistry using triphenylphosphine, a carboxylic acid, and an azodicarboxylate.[8][9]
Materials:
-
Secondary alcohol
-
Carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe for addition of DIAD/DEAD
Procedure:
-
To a solution of the secondary alcohol (1.0 eq) and carboxylic acid (1.2 eq) in anhydrous THF, add triphenylphosphine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Signaling Pathways and Drug Development Applications
Triphenyl phosphite and its derivatives are valuable tools in the synthesis of bioactive molecules that can modulate cellular signaling pathways. An example is the synthesis of coumarin carboxamides, which have been investigated for their anti-inflammatory properties.[10]
TNF-α Induced ICAM-1 Expression Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine that can induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of cells.[11][12][13] This upregulation of ICAM-1 plays a crucial role in the inflammatory response by facilitating the adhesion of leukocytes to the endothelium. The signaling cascade initiated by TNF-α binding to its receptor (TNFR1) involves a series of intracellular events, including the activation of transcription factors like NF-κB, which ultimately leads to the transcription of the ICAM-1 gene.[12][13]
Caption: TNF-α signaling pathway leading to ICAM-1 expression and inflammation.
Synthesis of Anti-inflammatory Coumarin Carboxamides
Triphenyl phosphite can be employed in a "green" synthesis approach to produce coumarin carboxamides from coumarin carboxylic acids and various amines.[10] This method avoids the use of toxic chlorinating agents. Some of these synthesized compounds have shown significant inhibitory effects on TNF-α induced ICAM-1 expression, with N-dodecyl-7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carboxamide exhibiting up to 90% inhibition.[10]
Caption: Workflow for the synthesis of coumarin carboxamides.
Troubleshooting Logic for Phosphine-Mediated Reactions
This diagram outlines a logical approach to troubleshooting common issues encountered in phosphine-mediated reactions like the Appel and Mitsunobu reactions.
Caption: Troubleshooting logic for phosphine-mediated reactions.
References
- 1. Triphenyl phosphite: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 2. Triphenyl phosphite: properties and applications_Chemicalbook [chemicalbook.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Triphenyl phosphite synthesis - chemicalbook [chemicalbook.com]
- 6. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. TNF-α-induced up-regulation of intercellular adhesion molecule-1 is regulated by a Rac-ROS-dependent cascade in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of TNF-alpha on expression of ICAM-1 in human airway epithelial cells in vitro. Signaling pathways controlling surface and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
Validation & Comparative
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals: Triphenyl Phosphite vs. Triphenylphosphine as Ligands
In the realm of homogeneous catalysis, the judicious selection of ligands is paramount to steering the efficiency, selectivity, and overall outcome of a chemical transformation. Among the diverse array of ligands, organophosphorus compounds, particularly triphenyl phosphite (P(OPh)₃) and triphenylphosphine (PPh₃), have established themselves as mainstays in the chemist's toolkit. This guide provides an objective, data-driven comparison of these two ubiquitous ligands, offering insights into their respective performances, supported by experimental data and detailed methodologies.
Physicochemical and Electronic Properties: A Head-to-Head Comparison
The fundamental differences in the performance of triphenyl phosphite and triphenylphosphine stem from their distinct electronic and steric characteristics. These properties directly influence the nature of the metal-ligand bond, which in turn dictates the behavior of the resulting catalyst.
Triphenylphosphine is recognized as a strong σ-donor and a weak π-acceptor.[1] It effectively donates electron density to the metal center through its phosphorus lone pair.[2] In contrast, triphenyl phosphite is a weaker σ-donor but a significantly stronger π-acceptor ligand.[3] The electronegative oxygen atoms in triphenyl phosphite draw electron density away from the phosphorus atom, which in turn enhances its ability to accept back-donation from the metal's d-orbitals into the P-O σ* anti-bonding orbitals.[4][5]
These electronic differences can be quantified using Tolman's Electronic Parameter (TEP), which is derived from the C-O stretching frequency (ν(CO)) of nickel carbonyl complexes. A higher ν(CO) value indicates a more electron-withdrawing (less donating) ligand. Steric bulk is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center.[6]
| Ligand | Formula | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν) in cm⁻¹ | Key Features |
| Triphenyl Phosphite | P(OPh)₃ | 128°[3] | 2089[3] | Strong π-acceptor, electron-withdrawing[3] |
| Triphenylphosphine | PPh₃ | 145°[3][7] | 2068.9[3] | Strong σ-donor, moderate π-acceptor[3] |
Performance in Catalytic Applications: Experimental Insights
The distinct electronic and steric profiles of triphenyl phosphite and triphenylphosphine translate into differential performance in various catalytic reactions.
Suzuki-Miyaura Cross-Coupling:
Triphenylphosphine is a widely used ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming stable Pd(0) complexes suitable for a broad range of substrates.[1] However, for more challenging substrates, more electron-rich and bulky phosphines are often superior.[8] Triphenyl phosphite has also been demonstrated to be an effective ligand, in some cases proving superior to triphenylphosphine, likely due to the stability it imparts to the palladium(0) catalyst.[9]
| Reaction | Catalyst System | Substrates | Yield (%) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | 4-bromoacetophenone, phenylboronic acid | ~85-100 | High yields with various bases.[10] |
| Suzuki-Miyaura | Pd(dba)₂ / P(OPh)₃ | bromobenzene, styrene | >95 | Outperformed PPh₃ under the tested conditions.[9] |
Heck Coupling:
In Heck coupling reactions, triphenylphosphite has been shown to be a more effective ligand than triphenylphosphine when using Pd(dba)₂ as the catalyst precursor for the reaction between bromobenzene and styrene.[9] This is attributed to the enhanced stability of the Pd(0) species in the presence of the phosphite ligand.
Hydroformylation:
In the rhodium-catalyzed hydroformylation of propylene, a comparative study of various ligands on a Rh/SiO₂ catalyst showed that while the bidentate Xantphos ligand gave the highest turnover frequency (TOF), the performance of triphenylphosphine and triphenylphosphite could be compared. The triphenylphosphine-modified catalyst exhibited a TOF of 35 h⁻¹.[11] In cobalt-catalyzed hydroformylation, triphenylphosphite has been used to synthesize and study active catalyst intermediates.[12]
Experimental Protocols
To provide a framework for the comparative evaluation of these ligands, a generalized experimental protocol for determining the Tolman Electronic Parameter and for a model catalytic reaction are presented below.
Experimental Protocol: Determination of Tolman's Electronic Parameter (TEP)
This protocol is based on the measurement of the A₁ C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[13]
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.
-
Triphenylphosphine (PPh₃)
-
Triphenyl phosphite (P(OPh)₃)
-
Anhydrous, degassed solvent (e.g., dichloromethane or hexane)
-
Schlenk line and glassware
-
FTIR spectrometer
Procedure:
-
Preparation of the Ligand Solution: In a glovebox or under an inert atmosphere, prepare a solution of the phosphine or phosphite ligand in the chosen solvent.
-
Formation of the Nickel Complex: In a Schlenk flask, dissolve a stoichiometric amount of Ni(CO)₄ in the solvent. Slowly add one equivalent of the ligand solution to the Ni(CO)₄ solution at room temperature. The reaction is typically rapid.
-
Ni(CO)₄ + L → Ni(CO)₃L + CO
-
-
IR Spectrum Acquisition: Transfer the resulting solution to an IR cell suitable for air-sensitive samples. Record the infrared spectrum in the carbonyl stretching region (typically 2200-1800 cm⁻¹).
-
Data Analysis: Identify the frequency of the A₁ symmetric C-O stretching vibration. This is typically the most intense band in the carbonyl region of the spectrum. This value represents the Tolman Electronic Parameter (TEP) for the ligand.[13]
Experimental Protocol: Comparative Study in a Model Suzuki-Miyaura Coupling Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triphenyl phosphite (P(OPh)₃)
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Internal standard for GC analysis (e.g., dodecane)
-
Schlenk tubes or similar reaction vessels
Procedure:
-
Catalyst Pre-formation (optional but recommended for consistency): In a Schlenk tube, dissolve Pd(OAc)₂ (1 mol%) and the respective ligand (2-4 mol%) in the solvent under an inert atmosphere. Stir for a short period to allow for complex formation.
-
Reaction Setup: To a separate Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), base (2.0 mmol), and the internal standard.
-
Reaction Initiation: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and take aliquots at regular intervals. Quench the aliquots and analyze by gas chromatography (GC) to determine the conversion of the aryl halide and the yield of the cross-coupled product.
-
Comparison: By running parallel reactions with triphenylphosphine and triphenyl phosphite under identical conditions, a direct comparison of their catalytic efficiency (reaction rate and final yield) can be made.
Visualizing Ligand-Metal Interactions and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The choice between triphenyl phosphite and triphenylphosphine as a ligand is not a matter of inherent superiority but rather one of strategic selection based on the specific demands of the catalytic system. Triphenylphosphine, with its strong σ-donating character, is a robust and versatile ligand for a wide range of reactions. Triphenyl phosphite, on the other hand, with its strong π-accepting nature, can offer advantages in reactions where stabilization of electron-rich metal centers or facilitation of reductive elimination is crucial. For researchers, scientists, and drug development professionals, a thorough understanding of the electronic and steric properties of these ligands, coupled with empirical testing through systematic experimental protocols, will enable the rational design of more efficient and selective catalytic processes.
References
- 1. allhdi.com [allhdi.com]
- 2. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 8. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, crystal structure and hydroformylation activity of triphenylphosphite modified cobalt catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Triphenyl Phosphite and Other Phosphite Esters in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the diverse array of phosphorus-based ligands, phosphite esters have carved out a significant niche, offering a unique combination of electronic and steric properties. This guide provides an objective comparison of the workhorse ligand, triphenyl phosphite (TPP), with other phosphite esters in key catalytic reactions, supported by experimental data.
Triphenyl phosphite is a widely used, commercially available, and relatively inexpensive ligand. Its moderate steric bulk and strong π-acceptor character influence the electronic properties of the metal center, leading to highly active catalysts. However, the pursuit of enhanced performance has driven the development of a vast library of alternative phosphite esters, including bulky and chiral variants, which often exhibit superior activity, selectivity, and stability.
Performance in Rhodium-Catalyzed Hydroformylation
Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a cornerstone of industrial organic synthesis. The regioselectivity of this reaction, yielding either a linear (n) or branched (iso) aldehyde, is highly dependent on the ligand employed.
Quantitative Comparison in the Hydroformylation of 1-Octene
The hydroformylation of 1-octene is a standard benchmark reaction for evaluating catalyst performance. The following table summarizes the catalytic activity and selectivity of rhodium complexes bearing triphenyl phosphite versus a bulkier phosphite ligand, tris(2,4-di-tert-butylphenyl)phosphite.
| Ligand | Conversion (%) | n/iso Ratio | Isomerization (%) | Conditions | Reference |
| Triphenyl Phosphite (TPP) | >99 | 2.8 | 15.1 | 80°C, 20 bar H₂/CO (1:1), Toluene | [1] |
| Tris(2,4-di-tert-butylphenyl)phosphite | >99 | 2.1 | 2.0 | 80°C, 20 bar H₂/CO (1:1), Toluene | [1] |
Analysis: Both triphenyl phosphite and the bulkier phosphite ligand achieve high conversions of 1-octene. However, triphenyl phosphite leads to a slightly higher preference for the linear aldehyde (n/iso ratio of 2.8) compared to the bulkier ligand (n/iso of 2.1). A significant difference is observed in the degree of olefin isomerization, a common side reaction. The catalyst with triphenyl phosphite shows substantial isomerization (15.1%), whereas the bulkier phosphite largely suppresses this undesired pathway (2.0%). This suggests that the steric hindrance of the bulky ligand plays a crucial role in preventing the re-addition of the rhodium hydride to the internal olefin isomers.
Quantitative Comparison in the Hydroformylation of Styrene
The hydroformylation of styrene presents a different regioselectivity challenge, with the branched aldehyde being the more valuable product for certain applications.
| Ligand | Conversion (%) | Branched/Linear (b/l) Ratio | Conditions | Reference |
| Triphenyl Phosphite (TPP) | 40 | 6.6:1 | 30°C, Toluene | [2] |
| Tris(2,4-di-tert-butylphenyl)phosphite | - | 3.7:1 | - | [2] |
Analysis: In the hydroformylation of styrene, triphenyl phosphite as a ligand additive demonstrates a higher regioselectivity towards the branched aldehyde (b/l ratio of 6.6:1) compared to the industrially utilized tris(2,4-di-tert-butylphenyl)phosphite (b/l ratio of 3.7:1)[2]. This highlights that the optimal ligand choice is highly substrate-dependent.
Performance in Cross-Coupling Reactions
While phosphine ligands have traditionally dominated the field of palladium- and nickel-catalyzed cross-coupling reactions, phosphite esters have emerged as viable alternatives, sometimes offering unique reactivity and stability.
Palladium-Catalyzed Heck Coupling
The Heck reaction, the coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. Triphenyl phosphite has been shown to be an effective ligand in this transformation.
| Aryl Halide | Olefin | Yield (%) | TON | Conditions | Reference |
| Bromobenzene | Styrene | 94 | 940 | Pd(dba)₂, P(OPh)₃, K₂CO₃, DMF | [3] |
| 4-Bromotoluene | Styrene | 92 | 920 | Pd(dba)₂, P(OPh)₃, K₂CO₃, DMF | [3] |
| 4-Bromoanisole | Styrene | 78 | 780 | Pd(dba)₂, P(OPh)₃, K₂CO₃, DMF | [3] |
Analysis: Triphenyl phosphite serves as an efficient ligand for the Heck reaction between various aryl bromides and styrene, leading to high yields and turnover numbers (TONs)[3]. The use of phosphite ligands can be advantageous due to their generally lower cost and different steric/electronic profiles compared to many phosphine ligands.
Nickel-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. Nickel catalysts, often more cost-effective than their palladium counterparts, can be effectively employed with phosphite ligands. While direct comparative data with triphenyl phosphite is limited in readily available literature, studies on NHC/phosphite nickel(II) precatalysts demonstrate the utility of phosphites in this area. These complexes are effective for the cross-coupling of aryl chlorides with arylboronic acids under mild conditions[4].
Ligand Stability: A Critical Consideration
A significant practical aspect of using phosphite ligands is their susceptibility to hydrolysis, which can lead to catalyst deactivation. The stability of phosphite esters towards hydrolysis is highly dependent on their structure.
Computational studies have suggested that triphenyl phosphite may be more susceptible to hydrolysis compared to trialkyl phosphites like trimethyl phosphite[5]. This is somewhat counterintuitive given the potential for electronic delocalization into the phenyl rings. However, bulky substituents, particularly in the ortho position of aryl phosphites, are known to significantly enhance hydrolytic stability[6]. This increased stability is a key driver for the development and use of bulky phosphite esters in industrial applications.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Octene
The following is a representative experimental protocol for the hydroformylation of 1-octene.
Materials:
-
[Rh(acac)(CO)₂] (catalyst precursor)
-
Phosphite ligand (e.g., triphenyl phosphite or tris(2,4-di-tert-butylphenyl)phosphite)
-
1-Octene (substrate)
-
Toluene (solvent)
-
Syngas (1:1 mixture of H₂ and CO)
-
Decane (internal standard for GC analysis)
Procedure:
-
A high-pressure autoclave equipped with a magnetic stir bar is charged with [Rh(acac)(CO)₂] (0.01 mmol, 1 mol%) and the desired phosphite ligand (0.02 mmol, 2 mol%).
-
The autoclave is sealed and purged several times with syngas.
-
Toluene (2.0 mL), 1-octene (1.0 mmol), and decane (internal standard) are injected into the autoclave.
-
The reactor is pressurized with syngas to the desired pressure (e.g., 20 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 80°C) and stirred for a specified time (e.g., 12 hours).
-
After the reaction, the autoclave is cooled to room temperature, and the excess gas is carefully vented.
-
A sample of the reaction mixture is taken and analyzed by gas chromatography (GC) to determine the conversion of 1-octene and the yields of the aldehyde products and isomers[1].
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
The following protocol describes a general procedure for the nickel-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using an NHC/phosphite nickel(II) precatalyst.
Materials:
-
Ni(NHC)--INVALID-LINK--Cl (precatalyst)
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with the Ni(NHC)--INVALID-LINK--Cl precatalyst (e.g., 2 mol%), the arylboronic acid (1.2 equivalents), and the base (1.5 equivalents).
-
The aryl chloride (1.0 equivalent) and the solvent are then added.
-
The vial is sealed and stirred at the desired temperature (e.g., room temperature or slightly elevated) for the specified time.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The conversion and yield of the biaryl product are determined by ¹H NMR spectroscopy using an internal standard[4].
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed hydroformylation of an alkene, a process central to the application of phosphite ligands.
Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.
Conclusion
Triphenyl phosphite remains a valuable and widely used ligand in catalysis due to its accessibility and effectiveness in a range of reactions. However, this guide demonstrates that for specific applications, alternative phosphite esters can offer significant advantages. Bulky phosphites can enhance catalyst stability and suppress unwanted side reactions like isomerization in hydroformylation. The electronic and steric properties of phosphite ligands can be finely tuned through synthetic modification, allowing for the optimization of catalytic performance for specific substrates and desired products. The choice between triphenyl phosphite and other phosphite esters will ultimately depend on the specific catalytic transformation, the desired outcome, and considerations of cost and catalyst stability.
References
- 1. researchgate.net [researchgate.net]
- 2. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Computational Models of Triphenyl Phosphite Complexes
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of computational models for triphenyl phosphite complexes. By objectively comparing computational methodologies with experimental data, this guide aims to establish best practices for achieving accurate and predictive in silico models.
The validation of computational models is a critical step in ensuring their reliability for predicting molecular properties, reaction mechanisms, and biological activities. For transition metal complexes, such as those containing triphenyl phosphite ligands, this process can be particularly challenging due to the intricate electronic structures and the influence of non-covalent interactions. This guide outlines key experimental techniques for acquiring validation data and compares different computational approaches, providing a framework for robust model validation.
Data Presentation: Comparing Theory and Experiment
Effective validation relies on the direct comparison of computationally predicted values with experimentally determined data. The following tables summarize key performance indicators for various computational methods against experimental benchmarks for triphenyl phosphite and related phosphine complexes.
Table 1: Structural Parameter Validation
| Complex/Molecule | Parameter | Experimental Value (Å) | Computational Method | Computed Value (Å) | Deviation (%) |
| [Co₂(CO)₆{P(OPh)₃}₂] | Co-P bond length | 2.1224 | DFT: PBE0-D3(BJ) | Value | Value |
| [HCo(CO)₂{P(OPh)₃}₂] | Co-P bond length | 2.1085 (avg.) | DFT: ωB97X-V | Value | Value |
| Ru(CO)Cl(PPh₃)₃(CH=CHPh) | Ru-P bond distance | ~2.34-2.42 | DFT: B3LYP-D | within 0.03 Å of exp. | < 1.5% |
| Ru(CO)Cl(PPh₃)₃(CH=CHPh) | Ru-P bond distance | ~2.34-2.42 | DFT: B97-D | Good accord with exp. | Value |
Note: Computed values are illustrative and would be obtained by running calculations with the specified methods. The performance of B3LYP-D and B97-D for the related triphenylphosphine complex suggests their suitability for triphenyl phosphite complexes.[1]
Table 2: Spectroscopic Data Validation
| Molecule | Spectroscopic Property | Experimental Value | Computational Method | Computed Value | Deviation |
| Triphenyl Phosphite | IR Frequencies (cm⁻¹) | 715.3, 733.3 | DFT: B3LYP/6-31G(d) | 717.0, 736.0 | 0.2%, 0.4% |
| Triphenyl Phosphite | ¹H NMR (ppm) | Multiplet ~7.2-7.4 | GIAO-DFT | Value | Value |
| Triphenyl Phosphite | ³¹P NMR (ppm) | ~128 | GIAO-DFT | Value | Value |
Note: The B3LYP/6-31G(d) method has shown good agreement for the IR spectrum of triphenyl phosphite itself.[2] GIAO-DFT methods are recommended for NMR predictions.
Experimental Protocols
Accurate experimental data is the cornerstone of computational model validation. The following are detailed methodologies for key experimental techniques.
X-ray Crystallography
Objective: To determine the precise three-dimensional atomic structure of a triphenyl phosphite complex in its crystalline state, providing bond lengths, bond angles, and torsion angles for direct comparison with optimized geometries from computational models.
Methodology:
-
Crystal Growth: Single crystals of the target triphenyl phosphite complex suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion of a non-solvent into a solution of the complex.
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ³¹P) within the complex, providing information on the electronic structure and connectivity. Isotropic chemical shifts are the primary data points for validating computed magnetic shielding tensors.
Methodology:
-
Sample Preparation: A few milligrams of the purified triphenyl phosphite complex are dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube. An internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ³¹P NMR, a proton-decoupled spectrum is typically acquired to simplify the signal to a single peak for each unique phosphorus environment. For ¹H and ¹³C NMR, standard pulse sequences are used.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. The chemical shifts (δ) of the signals corresponding to the triphenyl phosphite ligand and other parts of the molecule are then recorded in parts per million (ppm).
Infrared (IR) Spectroscopy
Objective: To measure the vibrational frequencies of the chemical bonds within the triphenyl phosphite complex. These frequencies are sensitive to bond strengths and molecular geometry and can be directly compared with the results of computational frequency analysis.
Methodology:
-
Sample Preparation: For solid samples, a small amount of the complex is typically mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (a mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). For solutions, the complex is dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest, and the solution is placed in a liquid cell.
-
Data Collection: The prepared sample is placed in the beam path of an FTIR spectrometer. An interferogram is collected by the detector and then Fourier transformed to produce the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Data Analysis: The vibrational frequencies of key functional groups, particularly the P-O and C-O stretches of the triphenyl phosphite ligand, are identified and their wavenumbers recorded.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the validation of computational models for triphenyl phosphite complexes.
Caption: Workflow for computational model validation.
This comprehensive approach, integrating state-of-the-art computational methods with rigorous experimental validation, will enable researchers to develop highly accurate and predictive models of triphenyl phosphite complexes, accelerating discovery in catalysis, materials science, and drug development.
References
Confirming Coordination: A Spectroscopic Guide to Triphenyl Phosphite Complexes
For researchers in organometallic chemistry and drug development, confirming the successful coordination of a ligand to a metal center is a critical first step. Triphenyl phosphite, P(OPh)₃, is a versatile ligand whose electronic properties can be tuned to influence the reactivity and stability of metal complexes. This guide provides a comparative analysis of spectroscopic techniques used to verify its coordination, supported by experimental data and protocols.
Key Spectroscopic Indicators of Coordination
The coordination of triphenyl phosphite to a metal center induces characteristic changes in its spectroscopic signature. The most definitive evidence is typically found using ³¹P Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. UV-Visible spectroscopy can also provide supporting evidence, particularly for transition metal complexes.
³¹P NMR Spectroscopy: The Most Direct Evidence
³¹P NMR spectroscopy is the most direct and unambiguous method for confirming the coordination of triphenyl phosphite. The phosphorus atom is highly sensitive to its electronic environment, and direct bonding to a metal center causes a significant shift in its resonance signal.
Upon coordination, the ³¹P NMR signal of triphenyl phosphite undergoes a substantial downfield shift (to a higher ppm value). This "coordination shift" (Δδ) is a hallmark of ligand binding. Furthermore, if the metal nucleus is NMR-active (e.g., ¹⁰³Rh, ¹⁹⁵Pt), spin-spin coupling between the metal and the phosphorus atom can be observed, providing conclusive evidence of a covalent M-P bond.
Infrared (IR) Spectroscopy: Probing Vibrational Changes
Coordination to a metal alters the bond strengths within the triphenyl phosphite ligand, which is reflected in its vibrational spectrum. The most informative regions are the P-O and C-O stretching frequencies.
-
P-O Stretching (ν(P-O)) : The coordination of phosphorus to a metal center generally leads to an increase in the P-O stretching frequency. This is attributed to the metal donating electron density back to the phosphite ligand (π-backbonding), which populates σ* orbitals of the P-O bonds, thereby strengthening them.
-
O-P-O Deformation : These vibrations are also sensitive to the coordination environment.[1]
UV-Visible Spectroscopy: Observing Electronic Transitions
For transition metal complexes, UV-Visible spectroscopy can offer secondary confirmation of coordination. The introduction of the triphenyl phosphite ligand into the metal's coordination sphere alters the electronic environment of the metal's d-orbitals. This can lead to:
-
Shifts in d-d transitions : The energy (and thus, the wavelength) of d-d electronic transitions can change.
-
Appearance of Charge-Transfer Bands : New, often intense, absorption bands may appear, corresponding to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer transitions.
Performance Comparison: Triphenyl Phosphite vs. Alternatives
The choice of a phosphorus-based ligand is critical for tuning the properties of a catalyst or metal complex. Triphenyl phosphite is often compared to triphenylphosphine (PPh₃), a classic and widely used phosphine ligand.
Triphenyl phosphite is a stronger π-acceptor and a weaker σ-donor than triphenylphosphine. This electronic difference is clearly reflected in their respective spectroscopic data upon coordination. For instance, the coordination-induced downfield shift in the ³¹P NMR spectrum is typically larger for phosphites than for phosphines.
Quantitative Data Summary
The following tables summarize the expected spectroscopic changes upon coordination of triphenyl phosphite and compare it with triphenylphosphine.
Table 1: ³¹P NMR Data for Triphenyl Phosphite and Triphenylphosphine Ligands
| Compound | Free Ligand δ (ppm) | Coordinated Ligand δ (ppm) | Coordination Shift (Δδ, ppm) | ¹J(Rh-P) (Hz) |
| Triphenyl Phosphite (P(OPh)₃) | ~128 | 141.6 | +13.6 | 273.8 |
| Triphenylphosphine (PPh₃) | ~ -5 | 38.8 | +43.8 | 197.6 |
| Data for coordinated ligands from the complex trans-[RhCl(L)(PPh₃)₂] where L is P(OPh)₃ or an additional PPh₃.[2] |
Table 2: Key Infrared Frequencies (cm⁻¹) for Free Triphenyl Phosphite
| Vibrational Mode | Frequency Range (cm⁻¹) |
| ν(C-O) | 1180–1220 |
| ν(P-O) | 840–890 |
| δ(O-P-O) | 700–750 |
| Data for free P(OPh)₃.[1] Upon coordination, the ν(P-O) band is expected to shift to a higher frequency. |
Experimental Workflow and Logic
The process of confirming ligand coordination follows a logical workflow from sample preparation to final data interpretation.
Experimental Protocols
Protocol 1: ³¹P NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified metal complex in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is free of particulate matter.
-
Reference : Use an external standard of 85% H₃PO₄, which is set to 0 ppm.
-
Acquisition : Record the proton-decoupled ³¹P{¹H} NMR spectrum. This simplifies the spectrum by removing proton-phosphorus coupling, resulting in a single sharp signal for each unique phosphorus environment.
-
Analysis : Determine the chemical shift (δ) of the signal for the coordinated triphenyl phosphite. If applicable, measure the metal-phosphorus coupling constant (e.g., ¹J(Rh-P)). Compare these values to the spectrum of the free ligand run under identical conditions.
Protocol 2: Infrared (IR) Spectroscopy (KBr Pellet)
-
Sample Preparation : Grind 1-2 mg of the solid metal complex with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Collection : Place the empty sample holder in the IR spectrometer and collect a background spectrum.
-
Sample Collection : Mount the KBr pellet in the sample holder and place it in the spectrometer. Collect the sample spectrum.
-
Analysis : Identify the key vibrational bands (ν(P-O), ν(C-O)) and compare their positions to the spectrum of the free triphenyl phosphite ligand.
Protocol 3: UV-Visible Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the metal complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane) of a known concentration.
-
Blank Collection : Fill a cuvette with the pure solvent and use it to record a baseline spectrum.
-
Sample Collection : Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.
-
Analysis : Identify the wavelengths of maximum absorbance (λ_max) and compare the spectrum to that of the metal precursor to identify new or shifted bands resulting from ligand coordination.
References
A Comparative Guide to Triphenyl Phosphite Derivatives in Catalytic Hydrocyanation
For Researchers, Scientists, and Drug Development Professionals
The hydrocyanation of alkenes is a powerful and atom-economical carbon-carbon bond-forming reaction, providing direct access to valuable nitrile intermediates. Central to the success of this transformation, particularly in the industrially significant nickel-catalyzed variants, is the choice of phosphorus-based ligands. Among these, triphenyl phosphite and its derivatives have been pivotal in advancing the efficiency, selectivity, and stability of hydrocyanation catalysts. This guide offers an objective comparison of the performance of various triphenyl phosphite-derived ligands, supported by experimental data, to inform ligand selection in research and development.
Performance Comparison of Phosphite Ligands in Hydrocyanation
The efficacy of a phosphite ligand in nickel-catalyzed hydrocyanation is a delicate balance of its steric and electronic properties. While simple triaryl phosphites laid the groundwork for this chemistry, modern research has focused on more sophisticated bidentate phosphites and phosphine-phosphite ligands to achieve superior catalytic performance. The following tables summarize the performance of representative ligands in the hydrocyanation of styrene, a common model substrate.
Quantitative Performance Data
The data below showcases the remarkable rate enhancement achieved with a well-designed bidentate phosphite ligand, BiPhePhos, in the hydrocyanation of styrene.
| Ligand | Substrate | Temperature (°C) | Yield (%) | Selectivity (branched:linear) | Turnover Frequency (TOF) (h⁻¹) | Catalyst Loading (mol%) | Reference |
| BiPhePhos | Styrene | 22 | >99 | >99:<1 | 16,000 | 0.5 | [1] |
| BiPhePhos | Styrene | 60 | >99 | >99:<1 | 191,000 | 0.5 | [1] |
| BiPhePhos | Styrene | 90 | >99 | >99:<1 | 309,000 | 0.5 | [1] |
Note: The selectivity for the branched product, 2-phenylpropionitrile, is exceptionally high with the BiPhePhos ligand, often exceeding 99%.
Asymmetric Hydrocyanation of Vinylarenes
Chiral phosphine-phosphite ligands derived from scaffolds like TADDOL have enabled highly enantioselective hydrocyanation reactions.
| Ligand Type | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| TADDOL-derived phosphine-phosphite | Styrene | High | 88 | [2] |
| TADDOL-derived phosphine-phosphite | 4-methoxystyrene | High | 90 | [2] |
| TADDOL-derived phosphine-phosphite | 2-vinylnaphthalene | High | 92 | [2] |
Key Ligand Properties and Their Impact
The structure of the phosphite ligand profoundly influences the outcome of the hydrocyanation reaction. Key characteristics include:
-
Electronic Properties : Electron-withdrawing phosphite ligands, a consequence of the electronegative oxygen atoms, are known to accelerate the rate-limiting reductive elimination step in the catalytic cycle.[1] This generally leads to higher catalytic activity.
-
Steric Bulk and Bite Angle : For bidentate ligands, a larger "bite angle" (the P-Ni-P angle) and increased steric bulk around the phosphorus atoms can be advantageous. These features help to stabilize the active catalytic species and disfavor the formation of inactive nickel cyanide complexes.[1] Bulky ligands can also prevent the formation of catalyst-deactivating bis-chelate complexes.[1]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving optimal results in hydrocyanation. Below are representative protocols for both racemic and asymmetric nickel-catalyzed hydrocyanation.
General Procedure for Nickel-Catalyzed Hydrocyanation of Styrene with BiPhePhos
This protocol is adapted from a study reporting high catalytic activity for the BiPhePhos-nickel system.[1]
Caution: Hydrogen cyanide (HCN) is extremely toxic and volatile. This experiment must be conducted in a well-ventilated fume hood by trained personnel with appropriate safety precautions.
-
Catalyst Preparation: In a glovebox, dissolve BiPhePhos (0.015 mmol) in toluene (0.5 mL) in a reaction flask. Add Ni(cod)₂ (0.0125 mmol, 0.5 mol%) to the solution.
-
Reaction Setup: Seal the flask, remove it from the glovebox, and place it in an oil bath preheated to the desired reaction temperature (e.g., 90 °C).
-
Addition of Reactants: Add styrene (2.5 mmol) and an internal standard (e.g., di-n-butyl ether) to the catalyst mixture.
-
HCN Addition: In a separate flask, prepare a solution of HCN (3.125 mmol) in cold toluene (0.75 mL). Add this solution to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and quench any remaining HCN before proceeding with product isolation and purification.
General Procedure for Asymmetric Hydrocyanation of Vinylarenes
This protocol is a generalized procedure based on the use of chiral phosphine-phosphite ligands.[2]
Caution: Handle HCN with extreme care in a suitable fume hood.
-
Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, charge Ni(cod)₂ (0.0125 mmol, 5 mol%) and the chiral phosphine-phosphite ligand (0.0125 mmol). Add toluene (0.25 mL) and stir the mixture for 5 minutes at room temperature. Remove the toluene under vacuum to yield the air-sensitive catalyst.
-
Reaction Setup: To the flask containing the catalyst, add tetrahydrofuran (THF) (2.0 mL) and the vinylarene substrate (0.25 mmol).
-
HCN Addition: Prepare a solution of HCN (0.375 mmol) in THF. Add this solution to the reaction mixture over a period of 2 hours at room temperature using a syringe pump.
-
Quenching and Work-up: After the addition is complete, bubble argon through the reaction mixture for 10 minutes to remove any excess HCN. Remove the solvents under reduced pressure.
-
Purification and Analysis: Purify the resulting nitrile by column chromatography. Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizing the Catalytic Cycle and Experimental Workflow
Understanding the underlying mechanisms and experimental setups is facilitated by clear visualizations.
Catalytic Cycle of Nickel-Catalyzed Hydrocyanation of an Alkene
Caption: Catalytic cycle for the nickel-catalyzed hydrocyanation of an alkene.
Experimental Workflow for Asymmetric Hydrocyanation
References
A Comparative Performance Analysis: Triphenyl Phosphite Versus Modern Catalytic Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant of success in transition metal catalysis. For decades, triphenyl phosphite (TPP) has been a widely utilized phosphorus-based ligand due to its accessibility and favorable electronic properties. However, the continuous pursuit of higher efficiency, selectivity, and broader substrate scope has driven the development of new classes of sophisticated ligands. This guide provides an objective, data-driven comparison of triphenyl phosphite's performance against contemporary catalysts in key industrial and laboratory-scale reactions.
This technical overview synthesizes performance data from various studies to offer a clear comparison between triphenyl phosphite and newer ligand classes, such as bulky phosphines and phosphoramidites. The following sections present quantitative data in structured tables, detail the experimental protocols for benchmark reactions, and provide visual diagrams of catalytic cycles and workflows to aid in understanding the underlying mechanisms and experimental setups.
Performance in Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo process," is a large-scale industrial method for producing aldehydes from alkenes. The choice of ligand is crucial in controlling both the rate and the regioselectivity (the ratio of linear (n) to branched (iso) aldehyde products).
Data Presentation:
| Ligand | Catalyst Precursor | Substrate | Conversion (%) | n/iso Ratio | TON | TOF (h⁻¹) | Reference |
| Triphenylphosphine | RhH(CO)(PPh₃)₃ | 1-Octene | 98 | 2.9 | 980 | 490 | [1] |
| Triphenyl phosphite | Rh(acac)(CO)₂ | 1-Octene | - | - | - | - | |
| Bulky Phosphite | Rh(acac)(CO)₂ | 1-Octene | - | - | - | 160000 | [2] |
| Xantphos | Rh/SiO₂ | Propylene | - | High | - | 78 | [3] |
| Triphenylphosphine | Rh/SiO₂ | Propylene | - | - | - | 35 | [3] |
Note: Direct comparative data for triphenyl phosphite under the exact same conditions as the bulky phosphite was not available in the searched literature. However, bulky phosphites have been shown to lead to significantly higher activities.
Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. Ligand selection is critical for achieving high yields, especially with challenging substrates like aryl chlorides.
Data Presentation:
| Ligand | Catalyst Precursor | Substrate | Product Yield (%) | TON | TOF (h⁻¹) | Reference |
| Triphenylphosphine | PdCl₂(PPh₃)₂ | 4-Bromotoluene | 95 | 950 | 475 | [1] |
| Triphenyl phosphite | Pd(OAc)₂ | 4-Chlorotoluene | 85 | 850 | 425 | [1] |
| SPhos/XPhos | - | Aryl Chlorides | High Yields | - | - | [4] |
Note: While triphenyl phosphite is effective, for more challenging substrates like aryl chlorides, bulky phosphine ligands such as SPhos and XPhos are often superior.
Experimental Protocols
Rhodium-Catalyzed Hydroformylation of 1-Octene
This protocol is a representative example for evaluating ligand performance in hydroformylation.
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Ligand (e.g., triphenyl phosphite or a novel phosphine)
-
1-Octene
-
Solvent (e.g., toluene)
-
Syngas (CO/H₂ mixture)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve.
Procedure:
-
The autoclave is thoroughly dried and purged with nitrogen.
-
A solution of the rhodium precursor and the ligand in the chosen solvent is prepared and transferred to the autoclave. The ligand-to-rhodium ratio is a critical parameter to be optimized.
-
The autoclave is sealed, and the substrate (1-octene) is added.
-
The reactor is purged with syngas several times before being pressurized to the desired pressure (e.g., 20 bar) with the CO/H₂ mixture (typically 1:1).
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-octene and the ratio of n-nonanal to iso-nonanal.
-
Upon completion, the reactor is cooled to room temperature, and the excess gas is carefully vented.
Mandatory Visualizations
Conclusion
While triphenyl phosphite remains a useful and cost-effective ligand for many applications, the data indicates that for achieving superior performance in terms of activity, selectivity, and substrate scope, newer generations of ligands often represent a significant advancement. Bulky phosphines and phosphoramidites, for instance, have demonstrated remarkable efficacy in challenging hydroformylation and cross-coupling reactions. The choice of ligand should, therefore, be guided by the specific requirements of the chemical transformation, including the desired product, the nature of the substrate, and the economic viability of the process. This guide serves as a starting point for researchers and professionals to make informed decisions in the ever-evolving field of catalysis.
References
A Comparative Guide to Isotopic Labeling of Phosphates: Modern Phosphoramidite Chemistry vs. Traditional Approaches
For Researchers, Scientists, and Drug Development Professionals
The introduction of isotopic labels into phosphate and polyphosphate groups is a critical technique for elucidating metabolic pathways, studying enzyme kinetics, and developing therapeutic agents. While various methods exist for this purpose, the choice of reagent and methodology can significantly impact reaction efficiency, isotopic enrichment, and substrate scope. This guide provides an objective comparison between the modern, highly efficient ¹⁸O-phosphoramidite method and a traditional approach utilizing triphenyl phosphite for the isotopic labeling of phosphates with ¹⁸O.
Methodology Comparison: ¹⁸O-Phosphoramidites vs. Triphenyl Phosphite
The prevailing contemporary method for ¹⁸O-labeling of phosphates involves the use of specialized ¹⁸O₂-phosphoramidite reagents.[1][2] This technique offers high yields and exceptional isotopic enrichment. In contrast, a traditional approach using a general phosphitylating agent like triphenyl phosphite would hypothetically involve its reaction with an alcohol substrate followed by hydrolysis with ¹⁸O-labeled water to incorporate the isotope.
¹⁸O-Phosphoramidite Method: This state-of-the-art approach utilizes phosphoramidites pre-loaded with ¹⁸O on the phosphorus atom. The reaction proceeds via phosphitylation of a hydroxyl group on the target molecule, followed by an oxidation step to form the stable phosphate. This method provides direct and precise incorporation of the ¹⁸O isotope.
Hypothetical Triphenyl Phosphite Method: Triphenyl phosphite can react with alcohols to form a phosphite triester. Subsequent hydrolysis with H₂¹⁸O could, in principle, be used to introduce the ¹⁸O label. However, this method is prone to several challenges, including the potential for incomplete hydrolysis, scrambling of the isotopic label, and the formation of unwanted byproducts, leading to lower isotopic enrichment and yields.
Quantitative Data Presentation
The following table summarizes the key performance indicators for the ¹⁸O-phosphoramidite method based on published experimental data and contrasts them with the projected performance of a traditional triphenyl phosphite-based approach.
| Feature | ¹⁸O-Phosphoramidite Method | Traditional Triphenyl Phosphite Method (Hypothetical) |
| Reaction Yield | Consistently high, often >95%[1][3][4] | Variable and likely lower due to side reactions and incomplete hydrolysis |
| Isotopic Enrichment | Excellent, typically >95% ¹⁸O enrichment[1][3][4] | Potentially lower and less controlled due to isotopic scrambling |
| Substrate Scope | Broad, applicable to nucleotides, inositol phosphates, and other complex biomolecules[1][2] | Limited by the reactivity and potential for side reactions with sensitive functional groups |
| Reaction Conditions | Mild and well-controlled | Can require harsher conditions for hydrolysis, potentially leading to substrate degradation |
| Byproducts | Minimal and easily separable | Phenol and other hydrolysis byproducts that may complicate purification |
Experimental Protocols
Key Experiment: ¹⁸O-Labeling of a Generic Alcohol using the ¹⁸O-Phosphoramidite Method
This protocol is a generalized representation based on established procedures for using ¹⁸O-phosphoramidite reagents.
Materials:
-
Substrate containing a hydroxyl group (e.g., a protected nucleoside)
-
¹⁸O₂-Phosphoramidite reagent
-
Activator (e.g., 5-ethylthio-1H-tetrazole - ETT)
-
Anhydrous acetonitrile
-
Oxidizing agent (e.g., meta-chloroperbenzoic acid - mCPBA)
-
Quenching solution (e.g., sodium thiosulfate)
-
Deprotection reagents (as required by the protecting groups on the substrate and phosphoramidite)
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Preparation: Dry all glassware and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Phosphitylation: Dissolve the hydroxyl-containing substrate and the ¹⁸O₂-phosphoramidite reagent in anhydrous acetonitrile. Add the activator solution dropwise at room temperature and stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Oxidation: Cool the reaction mixture to 0°C and add the oxidizing agent. Stir for 30 minutes.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: If necessary, remove any protecting groups using the appropriate chemical conditions.
-
Purification: Purify the final ¹⁸O-labeled phosphate product by flash column chromatography or other suitable methods.
Visualizations
Caption: Workflow for ¹⁸O-labeling.
Caption: ¹⁸O-Phosphoramidite reaction.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18 O-Phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by Triphenyl Phosphite Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of triphenyl phosphite complexes in various catalytic reactions against common alternatives. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the kinetic behavior of these catalysts. Detailed experimental protocols for key kinetic analyses are also provided to aid in the replication and extension of these studies.
Hydroformylation Reactions
Hydroformylation, or "oxo synthesis," is a crucial industrial process for the production of aldehydes from alkenes. Rhodium complexes are often employed as catalysts, with ligand choice playing a critical role in determining activity and selectivity. Here, we compare the kinetic performance of rhodium complexes bearing triphenyl phosphite (TPP) ligands with those containing the widely used triphenylphosphine (TPP) ligand.
Quantitative Kinetic Data
A direct comparison of activation energies in the hydroformylation of soybean oil reveals a notable difference between catalysts modified with triphenylphosphine and triphenyl phosphite.
| Catalyst System | Substrate | Activation Energy (Ea) | Reference |
| Rh / Triphenylphosphine | Soybean Oil | 61.1 ± 0.8 kJ/mol | [1] |
| Rh / Triphenyl phosphite | Soybean Oil | 77.4 ± 5.0 kJ/mol | [1] |
In the hydroformylation of 7-tetradecene using a bulky phosphite-modified rhodium catalyst, the reaction kinetics were determined to be first-order in alkene and catalyst concentration, negative-order in carbon monoxide, and zero-order in hydrogen. The activation energy for this specific reaction was calculated to be 68 kJ mol−1.
Qualitative Performance Comparison
While the activation energy for the triphenyl phosphite-modified catalyst in soybean oil hydroformylation is higher, suggesting a greater temperature dependence, other studies indicate that phosphite ligands can lead to significantly higher reaction rates. For instance, in the hydroformylation of natural limonene, the use of a bulky phosphite ligand, tris(o-tbutylphenyl)phosphite, resulted in a 35-fold higher reaction rate compared to a triphenylphosphine-modified rhodium catalyst.
Experimental Protocol: Kinetic Analysis of Hydroformylation
A typical experimental setup for monitoring the kinetics of hydroformylation reactions involves a high-pressure reactor equipped with in-situ monitoring capabilities.
Reactor Setup:
-
A stainless steel high-pressure autoclave (e.g., Parr 4843) equipped with a mechanical stirrer, temperature controller, and ports for gas inlet/outlet and liquid sampling.
-
The reactor is connected to a source of syngas (a mixture of CO and H2).
-
For in-situ analysis, the reactor can be coupled with a high-pressure infrared (IR) probe or a system for circulating the reaction mixture through an external IR or NMR cell.
Procedure:
-
The reactor is charged with the solvent, the alkene substrate, and the catalyst precursor (e.g., a rhodium carbonyl complex) and the phosphite ligand.
-
The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with syngas to the desired pressure.
-
The reaction mixture is heated to the target temperature while stirring.
-
The progress of the reaction is monitored by taking samples at regular intervals for analysis by gas chromatography (GC) or by continuous in-situ spectroscopic monitoring (e.g., FTIR, NMR).
-
The concentration of reactants and products over time is used to determine the reaction rate, rate constants, and reaction orders.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The choice of ligand is critical for catalyst stability and activity.
Quantitative and Qualitative Performance Comparison
| Catalyst System | Ligand | Observation | Reference |
| Pd(dba)2 | Triphenyl phosphite | Better ligand than triphenylphosphine, stabilizes Pd(0) | |
| Pd(0) Precatalyst | Triphenylphosphine | Strong inhibition in excess |
Experimental Protocol: Kinetic Analysis of the Heck Reaction via UV-Vis Spectroscopy
Experimental Setup:
-
A temperature-controlled UV-Vis spectrophotometer equipped with a cuvette holder.
-
Quartz cuvettes.
Procedure:
-
A stock solution of the palladium catalyst, the aryl halide, the alkene, and a base in a suitable solvent (e.g., DMA) is prepared.
-
The reaction is initiated by adding the final component (often the catalyst or the aryl halide) to the pre-thermostated reaction mixture in the cuvette.
-
The change in absorbance at a specific wavelength (corresponding to a reactant or product) is monitored over time.
-
The absorbance data is then converted to concentration using a calibration curve.
-
The concentration versus time data is used to determine the initial reaction rate and other kinetic parameters.
Polymerization Reactions
Nickel complexes are often used to catalyze the polymerization of alkenes. The ligand environment around the nickel center influences the catalytic activity and the properties of the resulting polymer.
Kinetic Insights
Detailed kinetic studies on the initiation of polymerization of methyl methacrylate using a bis(triphenyl phosphine) nickel dicarbonyl complex in the presence of carbon tetrachloride have shown that the rate-determining step is first-order with respect to the monomer concentration. The initiation process involves the displacement of a triphenylphosphine ligand by a monomer molecule. While this data pertains to a triphenylphosphine complex, it provides a foundational understanding of the kinetic principles that can be applied to related triphenyl phosphite systems.
Experimental Protocol: In-Situ Monitoring of Polymerization Kinetics
Experimental Setup:
-
A reaction vessel (e.g., a Schlenk flask or a specialized reactor) equipped with a magnetic stirrer and a port for an in-situ probe.
-
An in-situ monitoring instrument, such as a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) probe or a nuclear magnetic resonance (NMR) spectrometer with a flow-tube setup.
Procedure:
-
The reactor is charged with the monomer, solvent, and initiator or catalyst system under an inert atmosphere.
-
The in-situ probe is inserted into the reaction mixture.
-
The reaction is initiated (e.g., by heating or adding a co-catalyst).
-
Spectra are collected at regular intervals throughout the polymerization.
-
The disappearance of monomer signals and the appearance of polymer signals are monitored to determine the rate of polymerization.
Visualizing Catalytic Processes
To better understand the workflows and relationships in kinetic analysis, the following diagrams are provided.
Caption: A generalized workflow for conducting kinetic analysis of catalytic reactions.
Caption: A simplified representation of a generic catalytic cycle for a cross-coupling reaction.
References
A Comparative Analysis of Triphenyl Phosphite in Industrial and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results involving triphenyl phosphite (TPP), offering an objective comparison of its performance against other alternatives in key applications. Detailed experimental protocols and supporting data are presented to facilitate informed decision-making in research and development.
Performance as a Secondary Antioxidant in Polymers
Triphenyl phosphite is widely utilized as a secondary antioxidant in the polymer industry, where it enhances the stability and longevity of various plastics by decomposing hydroperoxides, which are formed during oxidation.[1] Its performance is often compared with other phosphite antioxidants, such as alkyl phosphites and hindered aryl phosphites.
Secondary antioxidants like triphenyl phosphite work to prevent the proliferation of damaging alkoxy and hydroxyl radicals by breaking down hydroperoxides into non-radical, stable products.[2] They are particularly effective during high-temperature processing of polymers and often used synergistically with primary antioxidants (like hindered phenols) to provide comprehensive protection against thermal degradation and to maintain color stability.[2][3]
Table 1: Comparison of Triphenyl Phosphite with Other Secondary Antioxidants
| Feature | Triphenyl Phosphite (Aryl Phosphite) | Alkyl Phosphites (e.g., Tridecyl Phosphite) | Hindered Aryl Phosphites (e.g., Tris(2,4-di-tert-butylphenyl) phosphite) | Thioesters (e.g., Dilauryl Thiodipropionate - DLTP) |
| Primary Function | Hydroperoxide decomposer, color stabilizer[2] | Hydroperoxide decomposer | Hydroperoxide decomposer, high thermal stability | Hydroperoxide decomposer, high heat stability |
| Thermal Stability | Good | Moderate to High | Excellent | Good |
| Hydrolytic Stability | Moderate (can hydrolyze to phenol) | Lower (more susceptible to hydrolysis) | High | High |
| Volatility | Low | Varies, can be higher than aryl phosphites | Low | Low |
| Color Retention | Excellent[2] | Good, but can sometimes cause slight color shifts | Excellent | Good |
| Synergism with Primary Antioxidants | High[2] | High | High | High |
| Common Applications | PVC, Polyolefins, Polyesters, ABS Resins[1][4] | Polyolefins (PE, PP) | Polyolefins, Engineering Plastics | Polyolefins |
Experimental Protocols
General Protocol for Synthesis of Triphenyl Phosphite Derivatives
The synthesis of triphenyl phosphite and its derivatives can be achieved through various methods, including batch and continuous flow processes. A general laboratory-scale batch process is described below.
Materials:
-
Phenol (or substituted phenol)
-
Phosphorus trichloride (PCl₃)
-
An inert solvent (e.g., dry toluene, chloroform)
-
A base (e.g., triethylamine (TEA), pyridine)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.
-
The phenol and the base are dissolved in the inert solvent within the flask.
-
Phosphorus trichloride is added dropwise to the stirred solution at a controlled temperature, often starting at a lower temperature (e.g., 40°C) to manage the exothermic reaction.[5]
-
After the addition is complete, the reaction mixture is heated to a higher temperature for a specified period to ensure the reaction goes to completion.[5]
-
The reaction progress can be monitored using techniques like TLC or ³¹P NMR.
-
Upon completion, the reaction mixture is cooled, and the salt byproduct (formed from the base and HCl) is filtered off.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified, typically by distillation or recrystallization.
Workflow for Organic Synthesis Reactions
While triphenyl phosphite is not a reagent in the Wittig or Appel reactions, this workflow illustrates a general procedure for similar organic reactions where a phosphine reagent is utilized. The primary reagent in these reactions is triphenylphosphine.
General workflow for a multi-step organic synthesis reaction.
Neurotoxic Effects and Associated Signaling Pathways
Triphenyl phosphite and its metabolite, triphenyl phosphate, have been shown to exhibit neurotoxicity. Studies indicate that exposure can lead to neuronal damage and apoptosis. The underlying mechanisms involve the disruption of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Forkhead box O (FOXO) signaling pathways.[6]
MAPK Signaling Pathway Perturbation
The MAPK signaling pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Exposure to triphenyl phosphate has been shown to affect this pathway, contributing to neuronal apoptosis.[6]
Simplified diagram of TPP-induced MAPK-mediated apoptosis.
FOXO Signaling Pathway Involvement
The FOXO family of transcription factors plays a vital role in stress resistance, metabolism, and apoptosis. The neurotoxic effects of triphenyl phosphate have been linked to the dysregulation of the FOXO signaling pathway.[6] In response to oxidative stress, FOXO proteins can be activated, leading to the transcription of genes that promote apoptosis.
TPP's impact on the FOXO signaling pathway leading to apoptosis.
References
- 1. nbinno.com [nbinno.com]
- 2. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Exposure to triphenyl phosphite results in widespread degeneration in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triphenyl phosphate permeates the blood brain barrier and induces neurotoxicity in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Solvent Systems on the Efficacy of Triphenyl Phosphite: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of solvent can be a critical determinant of reaction success. This guide provides an objective comparison of the efficacy of triphenyl phosphite in various solvent systems, supported by experimental data, to aid in the optimization of chemical processes.
Triphenyl phosphite (TPP) is a versatile organophosphorus compound widely employed as a stabilizer, antioxidant, and a ligand in metal-catalyzed reactions.[1][2] Its performance, however, is significantly influenced by the solvent system in which it is used. This guide explores the efficacy of triphenyl phosphite in different solvents across various applications, including its synthesis and its role as a reagent in key organic transformations.
Comparative Efficacy Data
The selection of an appropriate solvent is paramount to maximizing yield, reaction rate, and selectivity. The following table summarizes the performance of triphenyl phosphite in different solvent systems for various chemical reactions.
| Reaction Type | Solvent System | Efficacy Metrics | Source |
| Synthesis of Tris(2,4-di-tert-butylphenyl) phosphite | Toluene | 82% Yield | [3] |
| Dichloromethane (CH2Cl2) | Lower Yield | [3] | |
| Xylenes | Lower Yield | [3] | |
| Acetonitrile (MeCN) | Lower Yield | [3] | |
| Tetrahydrofuran (THF) | Lower Yield | [3] | |
| Chloroform (CHCl3) | Lower Yield (in batch) | [3] | |
| 1,2-Dichloroethane (ClCH2CH2Cl) | Lower Yield | [3] | |
| Hydroformylation of (1R)-(−)-nopol | Diethyl Carbonate (DEC) | 57% Conversion | [4] |
| Toluene | 46% Conversion | [4] | |
| Mitsunobu Reaction (Menthol with 4-nitrobenzoic acid) | Tetrahydrofuran (THF) | 83% Yield | [5] |
| Dichloromethane (CH2Cl2) | 3% Yield | [5] | |
| Mitsunobu Reaction (Steroid with benzoic acid) | Benzene | 73% Yield | [5] |
| Tetrahydrofuran (THF) | No Product | [5] | |
| Appel Reaction | Dichloromethane (DCM) | Preferred Solvent | [6] |
| Tetrahydrofuran (THF) | Preferred Solvent | [6] | |
| Carbon Tetrachloride (CCl4) | Effective, but often replaced by DCM | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in this guide.
Synthesis of Tris(2,4-di-tert-butylphenyl) phosphite
This protocol is based on the batch process optimization for the synthesis of a triphenyl phosphite derivative.
Materials:
-
2,4-di-tert-butylphenol
-
Phosphorus trichloride (PCl3)
-
Triethylamine (TEA)
-
Toluene (or other solvent for comparison)
Procedure:
-
In a batch reactor, combine 2,4-di-tert-butylphenol and the chosen solvent.
-
Add 3.3 equivalents of triethylamine to the mixture.
-
Introduce phosphorus trichloride to the reaction mixture.
-
Heat the reaction to 70°C.
-
Monitor the reaction progress until completion.
-
Upon completion, isolate the product, tris(2,4-di-tert-butylphenyl) phosphite, and determine the yield.[3]
For continuous flow synthesis, chloroform was chosen as the solvent due to the poor solubility of the triethylamine hydrochloride byproduct in other solvents like toluene, which could lead to reactor blockage.[3]
Mitsunobu Reaction
The following is a general procedure for a Mitsunobu reaction, highlighting the critical role of the solvent.
Materials:
-
Alcohol (e.g., menthol)
-
Carboxylic acid (e.g., 4-nitrobenzoic acid)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., THF, CH2Cl2, benzene)
Procedure:
-
Dissolve the alcohol, carboxylic acid, and triphenylphosphine in the selected anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0°C.
-
Slowly add DEAD or DIAD to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, work up the reaction to isolate the desired ester and determine the yield.[5][9]
It has been observed that the rate of the Mitsunobu esterification is significantly faster in non-polar solvents.[5] This can lead to higher yields, particularly with sterically hindered alcohols, as side reactions are often slower in non-polar environments.[5]
Appel Reaction
This protocol describes the conversion of an alcohol to an alkyl halide.
Materials:
-
Alcohol
-
Triphenylphosphine (PPh3)
-
Carbon tetrahalide (e.g., CBr4, CCl4) or other halogen source
-
Solvent (e.g., Dichloromethane, THF)
Procedure:
-
Dissolve the alcohol and triphenylphosphine in the chosen solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Add the carbon tetrahalide dropwise to the cooled mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, the byproduct triphenylphosphine oxide can often be removed by filtration.
-
The filtrate is then washed and concentrated to yield the crude alkyl halide, which can be further purified.[6] Dichloromethane and THF are generally the preferred solvents for this transformation.[6]
Visualizing Experimental Workflows and Concepts
To further elucidate the processes and concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the Mitsunobu reaction.
Caption: The interplay of triphenyl phosphite's roles and solvent choice.
References
- 1. TRIPHENYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 2. Triphenyl phosphite Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Appel Reaction [organic-chemistry.org]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Triphenyl Phosphite: A Guide for Laboratory Professionals
The safe and responsible disposal of triphenyl phosphite is crucial for ensuring laboratory safety and environmental protection. As a substance that is harmful if swallowed, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects, adherence to proper disposal protocols is paramount.[1][2][3] This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage triphenyl phosphite waste effectively.
Immediate Safety and Handling Precautions
Before handling triphenyl phosphite for disposal, ensure all necessary safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.[4]
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety goggles or a face shield.[4]
-
Hand Protection: Wear suitable protective gloves.[5]
-
Skin Protection: Wear protective clothing to avoid skin contact.[4]
In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes, including under the eyelids.[3] If irritation persists, seek medical attention.[5]
-
Skin Contact: Remove all contaminated clothing and wash the skin with plenty of soap and water.[5][6] If skin irritation or a rash occurs, get medical advice.[3]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse the mouth with water.[1][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]
Step-by-Step Disposal Protocol
Triphenyl phosphite must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Do not dispose of it with household garbage or allow it to enter sewage systems.[2]
-
Waste Identification and Collection:
-
Collect waste triphenyl phosphite, including any contaminated materials, in a designated and compatible container.
-
Ensure the container is suitable and closed for disposal.[4]
-
-
Labeling and Storage:
-
Arrange for Professional Disposal:
-
Contact a licensed chemical waste disposal company to arrange for pickup and disposal.[1]
-
Disposal methods may include controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[4]
-
Recycling may be an option for unused, uncontaminated material; consult the manufacturer or your institution's environmental health and safety (EHS) office for possibilities.[6]
-
Spill Management and Disposal
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Minor Spills:
-
Ensure the area is well-ventilated and remove all sources of ignition.[4][8]
-
Wearing appropriate PPE, use an inert absorbent material, such as sand or absorbent paper, to soak up the spill.[4][8]
-
Collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[1][8]
-
Clean the spill area with 60-70% ethanol followed by a soap and water solution.[8]
-
Collect all cleaning materials and also dispose of them as hazardous waste.[6]
For Major Spills:
-
Evacuate all personnel from the immediate area and move upwind.[6]
-
Alert your institution's EHS or emergency response team.[6]
-
Contain the spillage to prevent it from entering drains or waterways.[1][6] Discharge into the environment must be avoided.[4]
-
Follow the guidance of the emergency responders for cleanup and disposal.
Summary of Key Hazard and Transportation Data
The following table summarizes essential hazard and transportation information for triphenyl phosphite.
| Category | Information | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH410: Very toxic to aquatic life with long lasting effects | [1] |
| UN Number | UN3077 (Solid)UN3082 (Liquid) | [2][3][6] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (triphenyl phosphite) or ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (triphenyl phosphite) | [2][6] |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials) | [6] |
| Packing Group | III | [3][6] |
Triphenyl Phosphite Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of triphenyl phosphite waste.
Caption: Workflow for the safe disposal of triphenyl phosphite.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. TRIPHENYL PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling Triphenyl phosphite
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Triphenyl Phosphite. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Summary
Triphenyl phosphite is a chemical that poses several hazards. It is harmful if swallowed, causes skin irritation, and may provoke an allergic skin reaction.[1] It is also responsible for causing serious eye irritation.[1][2][3] Furthermore, this substance is very toxic to aquatic life, with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Triphenyl Phosphite to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye & Face Protection | Use chemical safety goggles and a face shield.[1] All eye protection must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Wear chemical-resistant gloves, such as PVC, nitrile rubber, or butyl rubber.[4][5] Gloves must be inspected before use and disposed of properly after handling the chemical.[1] |
| Body Protection | Wear a lab coat, overalls, or other chemical-resistant protective clothing to prevent skin contact.[4][5] A PVC apron is also recommended.[4] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a fume hood, to avoid inhaling vapors or mists. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[6] |
Operational and Handling Protocols
Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling:
-
Avoid Contact: Prevent all personal contact with the chemical, including inhalation of vapors and direct contact with skin and eyes.[4]
-
Ventilation: Always handle Triphenyl Phosphite in a well-ventilated area or under a chemical fume hood.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used. Contaminated clothing should be removed immediately and washed before reuse.
-
Grounding: Electrically bond and ground all containers and equipment before transferring or using the material to prevent static discharge.[5]
Storage:
-
Container Integrity: Store in original, tightly closed containers.[2][4][7] Containers that have been opened must be carefully resealed and kept upright.[1][8]
-
Storage Conditions: Keep in a cool, dry, and well-ventilated place.[1][6]
-
Incompatible Materials: Store away from strong oxidizing agents and acids.[4][6][7]
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent harm to personnel and the environment.
Emergency Response Workflow
Caption: Workflow for Triphenyl Phosphite spill response.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water.[2] If skin irritation or a rash occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. If eye irritation persists, seek medical attention. |
| Ingestion | Rinse mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[1][2] |
Disposal Plan
Triphenyl phosphite and any contaminated materials must be treated as hazardous waste.
-
Waste Collection: Collect surplus and non-recyclable solutions in suitable, closed containers labeled for hazardous waste.[1]
-
Professional Disposal: Disposal must be handled by a licensed professional waste disposal company.[1] Do not allow the product to enter drains or the environment.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[4]
Quantitative Data Summary
The following table summarizes key toxicological and physical data for Triphenyl Phosphite.
| Data Point | Value | Species / Conditions |
| LD50 Oral | 1,590 mg/kg | Rat[1] |
| LD50 Dermal | > 2,000 mg/kg | Rabbit[1] |
| LC50 Inhalation | > 6.7 mg/l | Rat (1-hour exposure)[1] |
| Melting Point/Freezing Point | 22 - 24 °C | Lit. |
| Boiling Point | 360 °C | Lit. |
| Flash Point | 217 °C | [2] |
| Density | 1.184 g/cm³ | at 20 °C[2] |
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
